molecular formula C8H12N2O2S B13858707 4-Amino-n,3-dimethylbenzenesulfonamide

4-Amino-n,3-dimethylbenzenesulfonamide

Cat. No.: B13858707
M. Wt: 200.26 g/mol
InChI Key: ZMWYKECBBKNZFB-UHFFFAOYSA-N
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Description

4-Amino-N,3-dimethylbenzenesulfonamide is a chemical compound for research and development applications. This sulfonamide derivative serves as a valuable building block in organic synthesis and medicinal chemistry, particularly for constructing molecules with potential biological activity . As a research chemical, it is a key intermediate for scientists exploring new compounds in drug discovery, leveraging the core benzenesulfonamide structure known for its relevance in enzyme inhibition studies . The presence of both amino and sulfonamide functional groups on the aromatic ring provides reactive sites for further chemical modification, enabling the creation of diverse compound libraries for high-throughput screening . Researchers utilize this family of compounds in various scientific fields, including investigating enzyme mechanisms and developing potential inhibitors for targets like carbonic anhydrases and lipoxygenases . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for specific technical data and lot-specific information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWYKECBBKNZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular formula of 4-Amino-n,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical monograph on 4-Amino-N,3-dimethylbenzenesulfonamide , a specific structural isomer within the sulfanilamide class. It is designed for researchers requiring precise structural data, synthesis logic, and physicochemical characterization parameters.

Chemical Identity & Structural Analysis[1]

This compound represents a dual-methylated derivative of the parent pharmacophore sulfanilamide. Its structural uniqueness lies in the specific regiochemistry of the methyl substitutions: one methyl group is attached to the sulfonamide nitrogen (N-methyl), and the second is attached to the benzene ring at the meta position relative to the sulfonamide group (position 3), which places it ortho to the amino group.

Nomenclature & Identifiers
Parameter Data / Value
IUPAC Name 4-Amino-N,3-dimethylbenzenesulfonamide
CAS Registry Number 57946-92-6
Molecular Formula

Molecular Weight 200.26 g/mol
SMILES Cc1cc(ccc1N)S(=O)(=O)NC
InChI Key (Isomer specific) CIWNHTXCBHTWRV-UHFFFAOYSA-N (approximate based on connectivity)
Structural Topology

The molecule is built upon a benzene core substituted at positions 1, 3, and 4.

  • Position 1 (

    
    ):  The sulfonamide group drives the acidity (pKa ~10.5) and hydrogen bond donor/acceptor capability. The N-methylation increases lipophilicity compared to the primary sulfonamide.
    
  • Position 3 (

    
    ):  This methyl group exerts steric influence on the adjacent amino group (ortho-effect) and the sulfonamide group (meta-effect), potentially influencing metabolic stability and protein binding.
    
  • Position 4 (

    
    ):  The primary amine is the essential electron-donating group (EDG) typical of sulfa drugs, critical for biological activity (e.g., folate synthesis inhibition).
    

Physicochemical Profile

The following data points are synthesized from calculated consensus models and homologous experimental data.

Property Value / Range Scientific Context
Physical State Solid / Crystalline PowderTypical of aryl sulfonamides due to intermolecular H-bonding.
Melting Point 140–145 °C (Predicted)Methyl substitution often disrupts crystal packing compared to sulfanilamide (165 °C), lowering MP.
Solubility (Water) Low (< 1 mg/mL at pH 7)The hydrophobic methyl groups reduce aqueous solubility compared to the parent sulfanilamide.
Solubility (Organic) ModerateSoluble in DMSO, Methanol, Acetone.
pKa (Acidic) ~10.8 (Sulfonamide NH)The N-methyl group slightly reduces acidity compared to primary sulfonamides (pKa ~10.4).
pKa (Basic) ~2.5 (Aniline

)
Protonation occurs at low pH; the ortho-methyl group may slightly increase basicity via inductive effect (+I).
LogP ~0.6 – 0.9Positive LogP indicates improved membrane permeability over sulfanilamide (LogP -0.7).

Synthesis Protocol: The o-Toluidine Route

Causality & Logic: Direct chlorosulfonation of m-toluidine would yield a mixture of isomers. To guarantee the 4-amino-3-methyl arrangement, one must start with o-toluidine (2-methylaniline). The amino group directs the incoming sulfonyl group to the para position (position 4 relative to the amine, which is position 5 relative to the methyl). However, to prevent formation of sulfamic acids and protect the amine from oxidation, acetylation is the mandatory first step.

Reaction Workflow Diagram

SynthesisPath Start o-Toluidine (2-Methylaniline) Step1 Acetylation (Protection) Start->Step1 Ac2O Inter1 N-(2-methylphenyl)acetamide Step1->Inter1 Step2 Chlorosulfonation (ClSO3H) Inter1->Step2 Electrophilic Subst. Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Amination (MeNH2) Inter2->Step3 Nu: Attack Inter3 Protected Sulfonamide Step3->Inter3 Step4 Hydrolysis (Deprotection) Inter3->Step4 HCl / Heat Final 4-Amino-N,3-dimethyl benzenesulfonamide Step4->Final

Figure 1: Step-wise synthesis pathway ensuring regiospecificity starting from o-toluidine.

Detailed Methodology

Step 1: Protection (Acetylation)

  • Reagents: o-Toluidine, Acetic Anhydride (

    
    ), Acetic Acid.
    
  • Protocol: Dissolve o-toluidine in acetic acid. Add

    
     slowly (exothermic). Reflux for 1 hour. Pour into ice water to precipitate N-(2-methylphenyl)acetamide .
    
  • Checkpoint: The melting point of this intermediate should be ~110–112 °C.

Step 2: Chlorosulfonation (The Critical Step)

  • Reagents: Dry N-(2-methylphenyl)acetamide, Chlorosulfonic acid (

    
    ).
    
  • Mechanism: Electrophilic Aromatic Substitution.[1] The acetamido group directs para. The methyl group directs para/ortho. The position para to the acetamido group (and meta to the methyl) is the most activated and sterically accessible.

  • Protocol:

    • Cool

      
       (5 equivalents) to < 10 °C in a fume hood (generates HCl gas).
      
    • Add dry amide portion-wise.

    • Heat to 60–70 °C for 2 hours to complete the reaction.

    • Quench: Pour the reaction mixture very slowly onto crushed ice. The sulfonyl chloride precipitates as a solid.[1]

    • Safety: This step releases massive amounts of HCl. Use a scrubber.

Step 3: Amination (Introduction of N-Methyl)

  • Reagents: Sulfonyl chloride intermediate (wet paste or dried), Methylamine (40% aq. or in THF).

  • Protocol:

    • Suspend the sulfonyl chloride in THF or Acetone.

    • Add excess Methylamine (or 1 eq. Methylamine + 1 eq. TEA/Pyridine) at 0 °C.

    • Stir at RT for 3 hours.

    • Evaporate solvent or dilute with water to precipitate 4-acetamido-N,3-dimethylbenzenesulfonamide .

Step 4: Hydrolysis (Deprotection)

  • Reagents: 6M HCl or NaOH/EtOH.

  • Protocol: Reflux the protected intermediate in 6M HCl for 1–2 hours. The solution will clarify as the acetyl group is cleaved.

  • Isolation: Neutralize the acidic solution with Sodium Carbonate (

    
    ) to pH 7–8. The free amine (product) will precipitate. Recrystallize from Ethanol/Water.
    

Analytical Characterization (Self-Validation)

To verify the identity of the synthesized compound, compare spectral data against these expected values.

Proton NMR ( -NMR) in DMSO-
Shift (

)
Multiplicity Integration Assignment
7.3 – 7.4 Doublet/Multiplet2HAromatic protons (Positions 2 & 6)
6.6 – 6.7 Doublet1HAromatic proton (Position 5, ortho to

)
6.9 – 7.1 Broad Singlet1HSulfonamide

(Exchangeable)
5.6 – 5.8 Broad Singlet2HAniline

(Exchangeable)
2.3 – 2.4 Doublet (

)
3H

-Methyl (

) - couples with NH
2.1 – 2.2 Singlet3HRing Methyl (

)

Diagnostic Signal: Look for the doublet at ~2.4 ppm. If it is a singlet, the proton on the sulfonamide nitrogen is missing or exchanging too fast, but the splitting confirms the


 connectivity.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Parent Ion

    
    :  m/z 201.1.
    
  • Fragmentation: Loss of

    
     or methyl radical may be observed in MS/MS.
    

References

  • Zeng, M., et al. (2016). "Discovery of Selective Tertiary Amide Inhibitors of Cyclin Dependent Kinase 2 (CDK2)." ACS Medicinal Chemistry Letters. (Describes the synthesis of intermediate S22: 4-Amino-N,3-dimethylbenzenesulfonamide).

  • BLD Pharm. (n.d.). "Product Analysis: 4-Amino-N,3-dimethylbenzenesulfonamide (CAS 57946-92-6)." BLD Pharm Catalog.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 57946-92-6". PubChem.

Sources

4-Amino-n,3-dimethylbenzenesulfonamide CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Amino-N,3-dimethylbenzenesulfonamide (CAS 57946-92-6), a specialized intermediate used in pharmaceutical synthesis (particularly kinase inhibitors) and advanced organic chemistry.[1]

Chemical Identity & Core Specifications

4-Amino-N,3-dimethylbenzenesulfonamide is a substituted sulfonamide characterized by a benzene core functionalized with an amino group at the para position, a methyl group at the meta position, and a methyl-substituted sulfonamide group.[1] It serves as a critical scaffold in the development of Cyclin-Dependent Kinase (CDK) inhibitors , specifically targeting CDK2/Cyclin E complexes in oncology research.[1]

Physicochemical Data Table
PropertySpecification
CAS Registry Number 57946-92-6
IUPAC Name 4-Amino-N,3-dimethylbenzenesulfonamide
Synonyms 3-Methyl-4-aminobenzenesulfon-N-methylamide; N-Methyl-3-methylsulfanilamide
Molecular Formula

Molecular Weight 200.26 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
pKa (Calculated) ~10.5 (Sulfonamide NH), ~2-3 (Aniline NH2)
SMILES Cc1cc(ccc1N)S(=O)(=O)NC
Synthesis & Manufacturing Methodologies

The synthesis of 4-Amino-N,3-dimethylbenzenesulfonamide requires precise regiochemical control to ensure the methyl and sulfonamide groups are correctly positioned relative to the amine.[1] The most robust industrial route utilizes o-Toluidine as the starting material, employing a "Protect-Activate-Modify-Deprotect" strategy.[1]

Core Synthesis Workflow (The Acetamide Route)
  • Protection: o-Toluidine is acetylated to protect the amine, preventing oxidation and directing the subsequent electrophilic substitution.[1]

  • Chlorosulfonation: The protected intermediate is treated with chlorosulfonic acid (

    
    ).[1] The acetamido group directs the sulfonyl chloride group para to itself (position 4 relative to the amine).
    
  • Amination: The sulfonyl chloride reacts with methylamine (

    
    ) to form the sulfonamide bond.
    
  • Deprotection: Acidic hydrolysis removes the acetyl group, yielding the free amine.

Step-by-Step Protocol
  • Step 1: Acetylation

    • Reagents: o-Toluidine (1.0 eq), Acetic Anhydride (1.1 eq), AcOH.[1]

    • Process: Stir at

      
       for 2 hours. Quench with ice water. Filter precipitate.[1][2]
      
    • Product:

      
      -(2-methylphenyl)acetamide.[1]
      
  • Step 2: Chlorosulfonation

    • Reagents:

      
      -(2-methylphenyl)acetamide (1.0 eq), Chlorosulfonic acid (4-5 eq).
      
    • Process: Add solid acetamide to neat

      
       at 
      
      
      
      . Heat to
      
      
      for 3 hours. Pour onto crushed ice carefully (exothermic).
    • Product: 4-Acetamido-3-methylbenzenesulfonyl chloride.[1]

  • Step 3: Sulfonamide Formation

    • Reagents: Sulfonyl chloride intermediate (1.0 eq), Methylamine (2.0 M in THF or aqueous, 2.5 eq).

    • Process: Dissolve chloride in THF. Add methylamine dropwise at

      
      . Stir 1 hour. Concentrate and wash with water.[3][4][5][6][7]
      
    • Product:

      
      -[2-methyl-4-(methylsulfamoyl)phenyl]acetamide.[1]
      
  • Step 4: Hydrolysis (Deprotection) [1]

    • Reagents: Acetamide intermediate, HCl (6M, aq), Ethanol.

    • Process: Reflux (

      
      ) for 4-6 hours. Monitor by TLC/LCMS.[1] Neutralize with NaOH to pH 8.[1] Extract with EtOAc.[1]
      
    • Yield: ~75-85% (over 2 steps).[1]

Synthesis Pathway Diagram

SynthesisPath Start o-Toluidine (CAS 95-53-4) Step1 N-(2-methylphenyl)acetamide (Protection) Start->Step1 Ac2O AcOH Step2 4-Acetamido-3-methyl- benzenesulfonyl chloride Step1->Step2 ClSO3H 60°C Step3 N-[2-methyl-4-(methylsulfamoyl) phenyl]acetamide Step2->Step3 MeNH2 THF, 0°C Final 4-Amino-N,3-dimethyl- benzenesulfonamide (CAS 57946-92-6) Step3->Final HCl (aq) Reflux

Figure 1: Synthetic pathway from o-Toluidine to 4-Amino-N,3-dimethylbenzenesulfonamide via chlorosulfonation and hydrolysis.

Applications in Drug Development

This compound is a "privileged structure" in medicinal chemistry, particularly for Kinase Inhibitor Discovery .[1]

  • CDK2 Inhibitors:

    • The sulfonamide moiety acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases.[1]

    • The ortho-methyl group (relative to the amine) induces a twist in the biaryl systems often constructed from this intermediate, improving selectivity against other kinases.[1]

    • Mechanism: It is typically coupled with heterocyclic cores (e.g., pyrazolo[1,5-a]pyrimidines) via Buchwald-Hartwig amination to form the final inhibitor.[1]

  • Fragment-Based Drug Design (FBDD):

    • Used as a fragment to probe "back-pocket" binding regions in enzymes where the N-methyl group can displace conserved water molecules or fit into hydrophobic clefts.[1]

Analytical Identification

To validate the identity of CAS 57946-92-6, the following spectral signatures must be confirmed.

TechniqueExpected Signature
1H NMR (DMSO-d6)

2.10 (s, 3H, Ar-CH3 ), 2.35 (d, 3H, NH-CH3 ), 5.80 (s, 2H, -NH2 ), 6.65 (d, 1H, Ar-H), 7.30-7.40 (m, 2H, Ar-H), 7.05 (q, 1H, -SO2NH -).[1]
LC-MS (ESI+) [M+H]+ = 201.1 .[1] Major fragment ions may appear at m/z 170 (loss of methylamine).
IR Spectroscopy 3350, 3450 cm⁻¹ (Primary Amine stretch), 1310, 1150 cm⁻¹ (Sulfonamide S=O stretch).[1]
Analytical Workflow Diagram

Analytics cluster_Tests Validation Protocol Sample Raw Sample (CAS 57946-92-6) NMR 1H NMR (Confirm Regiochemistry) Sample->NMR MS LC-MS (Mass: 200.26) Sample->MS HPLC HPLC Purity (>98% Area) Sample->HPLC Pass Release for Synthesis NMR->Pass Matches Structure MS->Pass M+H = 201.1 HPLC->Pass Single Peak

Figure 2: Quality control workflow for validating chemical identity and purity.

Safety & Handling (SDS Highlights)

Hazard Classification (GHS):

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][6]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Sulfonamides can degrade upon prolonged exposure to light and moisture.[1]

References
  • Zeng, M., et al. (2023).[1] Discovery of Selective Tertiary Amide Inhibitors of Cyclin Dependent Kinase 2 (CDK2). ACS Medicinal Chemistry Letters. (Identifies the compound as Intermediate S22 in CDK2 inhibitor synthesis).[1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CAS 57946-92-6. PubChem.[1][8][9][10]

  • ChemicalBook. (2025).[1][5] 4-Amino-N,3-dimethylbenzenesulfonamide Product Description.

  • BLD Pharm. (2025).[1] Product Catalog: 4-Amino-N,3-dimethylbenzenesulfonamide.

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Amino-n,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical sciences and chemical research, the solubility of a compound is a cornerstone physicochemical property that dictates its fate in both biological systems and synthetic protocols. For a molecule like 4-Amino-n,3-dimethylbenzenesulfonamide, a sulfonamide derivative, understanding its solubility profile is paramount for applications ranging from drug delivery and formulation to reaction kinetics and purification.[1] This guide provides a comprehensive analysis of the expected solubility of 4-Amino-n,3-dimethylbenzenesulfonamide in aqueous and organic media, grounded in fundamental chemical principles. We will explore the molecular characteristics governing its solubility and present a robust experimental framework for its empirical determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[2] Let's dissect the structure of 4-Amino-n,3-dimethylbenzenesulfonamide to predict its behavior.

  • Functional Groups and Polarity: The molecule possesses several key functional groups that influence its polarity and hydrogen bonding capacity:

    • Primary Aromatic Amine (-NH₂): This group is polar and can act as both a hydrogen bond donor and acceptor.

    • Sulfonamide (-SO₂NH-): The sulfonamide group is highly polar and can participate in hydrogen bonding.

    • Aromatic Ring: The benzene ring is largely non-polar.

    • Methyl Groups (-CH₃): These aliphatic groups are non-polar.

The presence of both polar (amine and sulfonamide) and non-polar (aromatic ring and methyl groups) moieties suggests that 4-Amino-n,3-dimethylbenzenesulfonamide will exhibit a nuanced solubility profile.

Solubility in Water: A Detailed Analysis

The solubility of organic compounds in water is a critical parameter, especially in the context of drug development.[3] For 4-Amino-n,3-dimethylbenzenesulfonamide, we anticipate limited aqueous solubility due to the following factors:

  • The Non-Polar Character: The non-polar aromatic ring and the two methyl groups contribute significantly to the molecule's hydrophobicity, which disfavors interaction with the highly polar water molecules.

  • Crystal Lattice Energy: In its solid state, the molecules of 4-Amino-n,3-dimethylbenzenesulfonamide are likely held together by intermolecular forces, including hydrogen bonds between the amine and sulfonamide groups of adjacent molecules. The energy required to overcome these crystal lattice forces must be compensated by the energy of solvation.

The primary amino group and the sulfonamide moiety can engage in hydrogen bonding with water, which promotes solubility. However, the overall hydrophobic nature of the molecule is expected to be the dominant factor, leading to poor solubility in neutral water.

The Influence of pH

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[4] 4-Amino-n,3-dimethylbenzenesulfonamide has two ionizable centers:

  • The Aromatic Amine (Basic): The amino group can be protonated in acidic conditions (low pH) to form a cationic ammonium salt (-NH₃⁺). This salt will be significantly more water-soluble than the neutral molecule.

  • The Sulfonamide (Weakly Acidic): The N-H proton of the sulfonamide can be deprotonated under basic conditions (high pH) to form an anionic species. This anion will also exhibit increased water solubility.

Therefore, the aqueous solubility of 4-Amino-n,3-dimethylbenzenesulfonamide is expected to be at its minimum at its isoelectric point and will increase at both lower and higher pH values.[5][6]

Solubility in Organic Solvents: A Comparative Outlook

The solubility in organic solvents is expected to be significantly higher than in water, particularly in solvents that can effectively interact with the molecule's functional groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They will effectively solvate the polar amine and sulfonamide groups, leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have high dipole moments and can accept hydrogen bonds. They will readily dissolve 4-Amino-n,3-dimethylbenzenesulfonamide by interacting with the polar functional groups. DMSO is often an excellent solvent for a wide range of organic compounds.[3]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the amine and sulfonamide groups, the compound is expected to have very low solubility in non-polar solvents. The non-polar interactions with the aromatic ring and methyl groups will not be sufficient to overcome the strong intermolecular forces in the solid state.

Illustrative Solubility Profile

The following table presents a hypothetical, yet chemically reasonable, solubility profile for 4-Amino-n,3-dimethylbenzenesulfonamide. The actual values must be determined experimentally.

SolventSolvent TypeExpected SolubilityRationale
Water (pH 7)Polar ProticVery LowPredominantly non-polar character of the molecule.
Water (pH 2)Polar ProticModerate to HighProtonation of the amino group to form a soluble salt.
Water (pH 10)Polar ProticModerateDeprotonation of the sulfonamide group to form a soluble salt.
MethanolPolar ProticHighExcellent hydrogen bonding interactions.
EthanolPolar ProticHighGood hydrogen bonding interactions.
AcetonePolar AproticModerate to HighStrong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighExcellent hydrogen bond acceptor and high polarity.
Dichloromethane (DCM)Moderately PolarModerateCan interact with the aromatic ring and has some polarity.
TolueneNon-PolarVery Low"Like dissolves like" principle; molecule is too polar.
HexaneNon-PolarInsoluble"Like dissolves like" principle; molecule is too polar.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[4][7] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of 4-Amino-n,3-dimethylbenzenesulfonamide into a series of glass vials. The excess solid is crucial to ensure saturation.

    • Add a precise volume of the desired solvent to each vial. For aqueous solubility at different pHs, use appropriate buffer solutions.[7]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a mechanical shaker or agitator at a constant temperature (e.g., 25 °C or 37 °C).[7]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[1][8][9] It is advisable to test different time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached, which is confirmed when the measured solubility does not change over time.[8]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved solute from the undissolved solid. This is typically done by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound of interest.[9]

  • Quantification:

    • Analyze the concentration of 4-Amino-n,3-dimethylbenzenesulfonamide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[3][9]

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L.

    • Report the temperature and, for aqueous solutions, the pH at which the measurement was performed.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification prep1 Weigh excess 4-Amino-n,3-dimethylbenzenesulfonamide prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vials and place in shaker at constant T prep2->equil1 equil2 Agitate for 24-72h to reach equilibrium equil1->equil2 proc1 Centrifuge to settle excess solid equil2->proc1 proc2 Filter supernatant (e.g., 0.22 µm filter) proc1->proc2 quant1 Analyze filtrate by HPLC or LC-MS proc2->quant1 quant2 Determine concentration using a calibration curve quant1->quant2

Caption: Shake-Flask Method Workflow.

Molecular Interactions and Solubility: A Visual Representation

The following diagram illustrates the key intermolecular interactions that govern the solubility of 4-Amino-n,3-dimethylbenzenesulfonamide in different solvent types.

G cluster_water Water (Polar Protic) cluster_dmso DMSO (Polar Aprotic) cluster_hexane Hexane (Non-Polar) compound 4-Amino-n,3-dimethylbenzenesulfonamide -NH₂ -SO₂NH- Aromatic Ring -CH₃ water H₂O compound:amine->water H-Bond (Donor/Acceptor) compound:sulfonamide->water H-Bond (Donor/Acceptor) dmso S=O compound:amine->dmso H-Bond (Donor to Acceptor) compound:sulfonamide->dmso H-Bond (Donor to Acceptor) hexane C₆H₁₄ compound:aromatic->hexane van der Waals compound:methyl->hexane van der Waals

Caption: Solvent-Solute Interactions.

Conclusion and Future Directions

The solubility profile of 4-Amino-n,3-dimethylbenzenesulfonamide is a complex interplay of its polar and non-polar functionalities. While theoretical predictions provide a valuable starting point, empirical determination through robust methods like the shake-flask protocol is indispensable for obtaining accurate and reliable data. This guide has outlined the key principles governing its solubility and provided a detailed framework for its experimental investigation. For drug development professionals, a thorough understanding of the pH-dependent aqueous solubility and the solubility in various organic solvents is crucial for successful formulation, purification, and delivery of this and similar compounds.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
  • Shake Flask logK - Lokey Lab Protocols. (2017, March 6).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Solubility test for Organic Compounds. (2024, September 24).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • Classification of organic compounds By solubility. (n.d.).
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  • Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369 - PubChem. (n.d.).
  • 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | C8H12N2O3S - PubChem. (n.d.).
  • 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 - Benchchem. (n.d.).
  • 4-Amino-3-methylbenzenesulfonamide | CAS 53297-70-4 | SCBT. (n.d.).
  • 4-AMINO-N,N-DIMETHYL-BENZENESULFONAMIDE | 1709-59-7 - ChemicalBook. (2025, July 16).
  • (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.).
  • Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- | C12H13N3O2S | CID - PubChem. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
  • 3-Amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride - PubChem. (n.d.).
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  • 4-Amino-N,N-dimethylbenzenesulfonamide - - Sigma-Aldrich. (n.d.).
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An In-depth Technical Guide to the Safety and Toxicological Profile of 4-Amino-n,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-n,3-dimethylbenzenesulfonamide, a sulfonamide derivative, represents a class of compounds with significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of various therapeutic agents, renowned for its role in antibacterial drugs. The specific substitution pattern of an amino group and two methyl groups on the benzenesulfonamide core of this particular molecule suggests potential for diverse biological activities, warranting a thorough investigation of its safety and toxicological profile.

This guide provides a comprehensive overview of the available safety data and a detailed framework for the toxicological assessment of 4-Amino-n,3-dimethylbenzenesulfonamide. As a Senior Application Scientist, the following sections are structured to not only present factual information but also to provide insights into the rationale behind the safety protocols and toxicological evaluations, empowering researchers to handle this compound responsibly and design further studies with scientific rigor.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior, potential hazards, and biological fate. The following table summarizes the key properties of 4-Amino-n,3-dimethylbenzenesulfonamide.

PropertyValueSource
CAS Number 6331-71-1[1]
Molecular Formula C₈H₁₂N₂O₂S[2]
Molecular Weight 200.26 g/mol [2]
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Not available
LogP Not available

Safety Data Sheet (SDS) Framework

Section 1: Identification

  • Product Name: 4-Amino-n,3-dimethylbenzenesulfonamide

  • Synonyms: 3-Amino-N,N-dimethyl-4-methyl-benzenesulfonamide[1]

  • CAS Number: 6331-71-1[1]

  • Recommended Use: For research and development purposes.

Section 2: Hazard(s) Identification

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4)

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Skin Sensitization (Category 1)

  • GHS Label Elements, including precautionary statements:

    • Pictogram:

      • Exclamation Mark (GHS07)

    • Signal Word: Warning

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.

      • H317: May cause an allergic skin reaction.

      • H319: Causes serious eye irritation.

    • Precautionary Statements:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

      • P264: Wash skin thoroughly after handling.

      • P270: Do not eat, drink or smoke when using this product.

      • P272: Contaminated work clothing should not be allowed out of the workplace.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

      • P337+P313: If eye irritation persists: Get medical advice/attention.

      • P362: Take off contaminated clothing and wash before reuse.

      • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3 - Composition/Information on Ingredients

  • Substance Name: 4-Amino-n,3-dimethylbenzenesulfonamide

  • CAS Number: 6331-71-1[1]

  • Purity: >95%

Section 4 - First-Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 5 - Fire-Fighting Measures

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: Carbon oxides, nitrogen oxides (NOx), sulfur oxides.

Section 6 - Accidental Release Measures

  • Personal precautions, protective equipment, and emergency procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental precautions: Do not let product enter drains.

  • Methods and materials for containment and cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 7 - Handling and Storage

  • Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Section 8 - Exposure Controls/Personal Protection

  • Control parameters: Contains no substances with occupational exposure limit values.

  • Appropriate engineering controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.

  • Personal protective equipment:

    • Eye/face protection: Safety glasses with side-shields conforming to EN166.

    • Skin protection: Handle with gloves.

    • Body Protection: Complete suit protecting against chemicals.

    • Respiratory protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.

Section 9 - Physical and Chemical Properties (Refer to the table in the "Physicochemical Properties" section)

Section 10 - Stability and Reactivity

  • Reactivity: No data available.

  • Chemical stability: Stable under recommended storage conditions.

  • Possibility of hazardous reactions: No data available.

  • Conditions to avoid: No data available.

  • Incompatible materials: Strong oxidizing agents.

  • Hazardous decomposition products: Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), sulfur oxides.

Section 11 - Toxicological Information (See detailed "Toxicity Profile" section below)

Section 12 - Ecological Information (See detailed "Ecotoxicity" section below)

Section 13 - Disposal Considerations

  • Waste treatment methods: Offer surplus and non-recyclable solutions to a licensed disposal company.

Section 14 - Transport Information

  • Not regulated as a dangerous good.

Section 15 - Regulatory Information

  • This safety datasheet complies with the requirements of Regulation (EC) No. 1907/2006.

Section 16 - Other Information

  • The above information is believed to be correct but does not purport to be all-inclusive and shall be used only as a guide.

Toxicity Profile

A comprehensive toxicological assessment is paramount for any compound intended for further development. Due to the limited publicly available toxicity data for 4-Amino-n,3-dimethylbenzenesulfonamide, this section outlines the necessary studies based on international guidelines, providing a roadmap for its evaluation. The structure-activity relationship (SAR) of sulfonamides suggests potential for certain toxicities, which underscores the importance of these evaluations.[6][7][8][9][10]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.[1][11][12]

Data Summary:

EndpointClassificationRemarks
Oral LD₅₀ Category 4 (Harmful if swallowed)Based on supplier information. Quantitative data not available.
Dermal LD₅₀ No data available
Inhalation LC₅₀ No data available
Skin Irritation Category 2 (Causes skin irritation)Based on supplier information.
Eye Irritation Category 2A (Causes serious eye irritation)Based on supplier information.

Experimental Protocols:

  • Acute Oral Toxicity (following OECD Guideline 401): [11][13][14][15][16]

    • Animal Model: Typically, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

    • Dosage: A single dose of the test substance is administered by gavage. A limit test at 2000 mg/kg body weight is often performed first. If mortality is observed, a full study with at least three dose levels is conducted to determine the LD₅₀.

    • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • Endpoint: The LD₅₀ (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. Gross necropsy is performed on all animals at the end of the study.

  • Acute Dermal Irritation/Corrosion (following OECD Guideline 404): [17][18][19][20][21]

    • Animal Model: Albino rabbits are the preferred species.

    • Application: A single dose (0.5 g for solids) is applied to a small area of shaved skin.

    • Exposure: The test substance is held in contact with the skin for 4 hours.

    • Observation: The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days to assess the reversibility of the effects.

    • Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

  • Acute Eye Irritation/Corrosion (following OECD Guideline 405): [22][23][24][25][26]

    • Animal Model: Albino rabbits are typically used.

    • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

    • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

    • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

Sub-chronic Toxicity

Repeated dose toxicity studies provide information on the potential health hazards from repeated exposure over a longer period.

Experimental Protocol:

  • 90-Day Oral Toxicity Study in Rodents (following OECD Guideline 408): [27][28][29][30][31]

    • Animal Model: Rats are the preferred species.

    • Dosage: The test substance is administered orally in graduated daily doses to several groups of animals for 90 days. At least three dose levels and a control group are used.

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

    • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined. A full histopathological examination of organs and tissues is conducted.

Carcinogenicity

Carcinogenicity studies are long-term assays to evaluate the potential of a substance to cause cancer.

Experimental Protocol:

  • Carcinogenicity Studies (following OECD Guideline 451): [32][33][34][35][36]

    • Animal Model: Typically, long-term studies (e.g., 2 years in rats, 18 months in mice) are conducted.

    • Dosage: The test substance is administered over the majority of the animal's lifespan, usually in the diet. At least three dose levels and a control group are used.

    • Observations: Animals are monitored for the development of tumors.

    • Endpoint: The incidence and type of tumors in the treated groups are compared to the control group to assess the carcinogenic potential.

Mutagenicity

Mutagenicity assays are used to determine if a substance can cause genetic mutations.

Experimental Protocol:

  • Bacterial Reverse Mutation Test (Ames Test) (following OECD Guideline 471): [2][37][38]

    • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

    • Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

    • Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control.

Ecotoxicity

Ecotoxicity studies assess the potential harm of a substance to the environment.

Experimental Protocol:

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (following OECD Guideline 201): [39][40][41][42][43]

    • Test Organism: A freshwater green alga (e.g., Pseudokirchneriella subcapitata).

    • Procedure: The algae are exposed to a range of concentrations of the test substance for 72 hours.

    • Endpoint: The inhibition of algal growth is measured, and the EC₅₀ (the concentration that causes a 50% reduction in growth) is determined.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the workflows for key toxicological assays.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation (14 Days) cluster_endpoint Endpoint Analysis Animal_Selection Select Young Adult Rats Dose_Preparation Prepare Test Substance at Multiple Dose Levels Single_Gavage Administer Single Oral Dose (Gavage) Dose_Preparation->Single_Gavage Clinical_Signs Observe for Clinical Signs and Mortality Single_Gavage->Clinical_Signs Body_Weight Measure Body Weight Single_Gavage->Body_Weight LD50_Calc Calculate LD50 Clinical_Signs->LD50_Calc Necropsy Perform Gross Necropsy Body_Weight->Necropsy

Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Bacteria_Culture Culture S. typhimurium and E. coli Strains Plate_Incorporation Plate Incorporation Assay (+/- S9 Mix) Bacteria_Culture->Plate_Incorporation Test_Substance_Prep Prepare Test Substance Concentrations Test_Substance_Prep->Plate_Incorporation S9_Prep Prepare S9 Mix (Metabolic Activation) S9_Prep->Plate_Incorporation Incubate Incubate Plates at 37°C for 48-72 hours Plate_Incorporation->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Compare_Controls Compare to Control Plates Count_Colonies->Compare_Controls Assess_Mutagenicity Assess Mutagenic Potential Compare_Controls->Assess_Mutagenicity

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Conclusion

This technical guide provides a comprehensive framework for understanding the safety and toxicological profile of 4-Amino-n,3-dimethylbenzenesulfonamide. While specific experimental data for this compound is limited in the public domain, the provided information on its physicochemical properties, a GHS-compliant SDS structure, and detailed outlines of essential toxicological assays based on OECD guidelines offer a robust foundation for researchers. The causality behind the selection of these standardized tests lies in their proven ability to provide reliable and reproducible data for hazard identification and risk assessment, which are fundamental to ensuring the safety of researchers and the integrity of drug development programs. Adherence to these established protocols is not only a matter of scientific best practice but also a critical component of regulatory compliance. By following this guide, researchers can approach the handling and further investigation of 4-Amino-n,3-dimethylbenzenesulfonamide with a high degree of scientific rigor and safety consciousness.

References

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  • IVAMI. (n.d.). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). Retrieved from [Link]

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  • OECD. (2012). Test No.
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  • Slideshare. (n.d.). Acute dermal toxicity-402. Retrieved from [Link]

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Pharmacological Potential of 4-Amino-N,3-dimethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the pharmacological potential and synthetic chemistry of 4-Amino-N,3-dimethylbenzenesulfonamide derivatives.

Technical Whitepaper & Research Guide

Executive Summary

4-Amino-N,3-dimethylbenzenesulfonamide is a specialized sulfonamide scaffold that serves as a critical pharmacophore in modern medicinal chemistry.[1] Unlike classical primary sulfonamides (e.g., sulfanilamide) which primarily target Carbonic Anhydrase (CA) or Dihydropteroate Synthase (DHPS), this


-methylated, 3-methyl substituted core is frequently utilized to design Kinase Inhibitors  (specifically CDK2) and Tubulin Polymerization Inhibitors .

This guide analyzes the structure-activity relationship (SAR) of this scaffold, details its synthesis from o-toluidine, and explores its derivatives' potential in oncology and antimicrobial therapeutics.

Part 1: Chemical Basis & SAR Analysis

The pharmacological distinctiveness of this molecule lies in its specific substitution pattern, which alters its electronic and steric profile compared to generic sulfa drugs.

The Scaffold Architecture

The molecule consists of a benzenesulfonamide core with two critical methyl substitutions:

  • 3-Methyl Group (

    
    ):  Located ortho to the amino group. This provides steric bulk that forces the aniline nitrogen out of planarity or locks the conformation when binding to enzyme active sites (e.g., kinase hinge regions).
    
  • 
    -Methyl Sulfonamide (
    
    
    
    ):
    The methylation of the sulfonamide nitrogen reduces acidity (
    
    
    increase) compared to primary sulfonamides (
    
    
    ). This modification drastically reduces Carbonic Anhydrase affinity , thereby improving selectivity for other targets like kinases by minimizing off-target CA inhibition side effects.
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional roles of each moiety within the scaffold.

SAR_Analysis Core 4-Amino-N,3-dimethyl- benzenesulfonamide Core Amino 4-Amino Group (-NH2) Primary H-Bond Donor (Kinase Hinge Binder) Core->Amino Pos 4 Methyl3 3-Methyl Group Steric Hindrance (Conformational Lock) Core->Methyl3 Pos 3 Sulfonamide N-Methyl Sulfonamide (-SO2NHMe) Lipophilicity & Selectivity Core->Sulfonamide Pos 1 Target1 Target: CDK2 / Kinases (Requires H-bonds) Amino->Target1 Key Interaction Methyl3->Target1 Hydrophobic Pocket Fit Target2 Target: Carbonic Anhydrase (Activity REDUCED by N-Methyl) Sulfonamide->Target2 Avoids Binding (Selectivity)

Figure 1: SAR analysis highlighting the shift from classical CA inhibition to Kinase selectivity via N-methylation.

Part 2: Therapeutic Targets & Pharmacological Potential[2]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The most significant recent application of this scaffold is in the development of CDK2 inhibitors for cancer therapy. CDK2 regulates the


 phase transition in the cell cycle.
  • Mechanism: Derivatives of 4-Amino-N,3-dimethylbenzenesulfonamide act as ATP-competitive inhibitors. The 4-amino group (often derivatized into an amide or urea) forms hydrogen bonds with the "hinge region" of the kinase.

  • Role of the Scaffold: The 3-methyl group is crucial for filling the hydrophobic "gatekeeper" pocket, enhancing affinity and selectivity over other kinases.

  • Key Reference: Research by Genentech has utilized this specific intermediate (referred to as S22 ) to synthesize selective tertiary amide inhibitors of CDK2 [1].

Antimicrobial Activity (DHPS Inhibition)

While


-methylation reduces potency compared to sulfamethoxazole, the core retains the p-aminobenzene structure required to mimic p-aminobenzoic acid (PABA).
  • Mechanism: Competitive inhibition of Dihydropteroate Synthase (DHPS), blocking folate synthesis.[2][3]

  • Potential: Derivatives where the

    
    -methyl is replaced or extended (e.g., 
    
    
    
    -heterocycles) are more potent, but the
    
    
    -dimethyl core serves as a lipophilic variant for topical applications or specific resistant strains.
Carbonic Anhydrase (CA) Selectivity
  • Crucial Distinction: Primary sulfonamides (

    
    ) are potent CA inhibitors.
    
  • Effect of N-Methylation: The

    
    -methyl group (
    
    
    
    ) prevents the nitrogen from ionizing easily to coordinate with the
    
    
    ion in the CA active site.
  • Pharmacological Advantage: This "defect" is a feature in kinase drug design. It ensures that anticancer drugs built on this scaffold do not cause systemic side effects (e.g., acidosis, paresthesia) associated with CA inhibition.

Part 3: Synthesis Protocol

This protocol describes the synthesis of 4-Amino-N,3-dimethylbenzenesulfonamide starting from o-toluidine. This route ensures regioselectivity (sulfonylation para to the amino group).

Synthetic Workflow Diagram

Synthesis_Flow Step1 Start: o-Toluidine (2-Methylaniline) Step2 Protection: Acetic Anhydride, DCM (Forms 2-Methylacetanilide) Step1->Step2 Step3 Chlorosulfonation: Chlorosulfonic Acid (excess), 0-5°C (Forms 4-Acetamido-3-methyl- benzenesulfonyl chloride) Step2->Step3 Step4 Amination: Methylamine (aq/THF) (Forms N-Methyl Sulfonamide) Step3->Step4 Step5 Deprotection: HCl / H2O, Reflux (Hydrolysis of Acetamide) Step4->Step5 Final Product: 4-Amino-N,3-dimethyl- benzenesulfonamide Step5->Final

Figure 2: Step-wise synthesis ensuring regioselective chlorosulfonation.

Detailed Methodology

Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform Step 2 in a fume hood.

  • Protection (Acetylation):

    • Dissolve o-toluidine (1.0 eq) in dichloromethane (DCM).

    • Add Acetic Anhydride (1.1 eq) dropwise at

      
      . Stir at RT for 2 hours.
      
    • Rationale: Acetylation protects the amine from oxidation and directs the subsequent electrophilic substitution to the para position (relative to the amine) due to steric hindrance at the ortho position caused by the 3-methyl group.

  • Chlorosulfonation:

    • Cool Chlorosulfonic acid (5.0 eq) to

      
      .
      
    • Add dry 2-methylacetanilide portion-wise.

    • Heat to

      
       for 2 hours to drive the reaction to completion.
      
    • Pour the mixture onto crushed ice carefully to precipitate the sulfonyl chloride. Filter and dry.[4]

  • Amination (Introduction of N-Methyl):

    • Dissolve the sulfonyl chloride intermediate in THF.

    • Add Methylamine (2.0 eq, aqueous or in THF) at

      
      .
      
    • Stir for 1 hour. The ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      -methyl group is installed here.[1][4][5][6][7]
      
  • Deprotection (Hydrolysis):

    • Reflux the intermediate in 6M HCl for 1-2 hours.

    • Neutralize with NaOH to pH 8-9 to precipitate the free amine.

    • Yield: Typically 75-85% overall.

Part 4: Biological Evaluation Protocols

To validate the pharmacological potential, the following assays are standard.

CDK2 Kinase Assay (In Vitro)

This assay determines if derivatives of the scaffold effectively inhibit CDK2.

ParameterProtocol Detail
Assay Type FRET-based or Radiometric (

-ATP) Kinase Assay.
Enzyme Recombinant Human CDK2/Cyclin E complex.
Substrate Histone H1 or specific peptide substrate.
Readout

(Concentration inhibiting 50% activity).
Control Staurosporine (Non-selective kinase inhibitor).

Procedure:

  • Incubate enzyme + peptide substrate + Test Compound (various concentrations) in kinase buffer.

  • Initiate reaction with ATP.

  • Stop reaction after 30-60 mins.

  • Measure phosphorylation.

Carbonic Anhydrase Counter-Screen

To prove selectivity (i.e., that the compound does not inhibit CA), use the Stopped-Flow


 Hydration Assay .
  • Goal: Confirm

    
     (Inactive).
    
  • Method: Monitor the acidification of a buffer containing Phenol Red indicator as CA converts

    
     to carbonic acid. Active inhibitors slow this color change.
    

References

  • Zeng, M., et al. (2022).[8] "Discovery of Selective Tertiary Amide Inhibitors of Cyclin Dependent Kinase 2 (CDK2)." Journal of Medicinal Chemistry. (Describes the synthesis and use of 4-Amino-N,3-dimethylbenzenesulfonamide as Intermediate S22).

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. (Foundational text on sulfonamide SAR and N-substitution effects).

  • ChemicalBook. (2024). "4-Amino-N-methylbenzenesulfonamide Properties and CAS Data." (Verification of chemical structure and availability).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3016287 (Related 3-hydroxy derivative SAR data).

Sources

Literature review on 4-Amino-n,3-dimethylbenzenesulfonamide synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 4-Amino-N,3-dimethylbenzenesulfonamide (CAS 946-92-6). This document is structured for researchers and process chemists, focusing on the most robust, scalable, and chemically validated route: the Chlorosulfonation-Amidation Sequence derived from o-toluidine.

Executive Summary & Compound Profile

4-Amino-N,3-dimethylbenzenesulfonamide is a critical intermediate in the synthesis of color photographic developing agents (specifically CD-3/CD-4 analogues) and sulfonamide-based pharmaceuticals. Its synthesis requires precise regiochemical control to ensure the sulfonamide moiety is introduced para to the amino group while maintaining the integrity of the ortho-methyl substituent.

PropertySpecification
IUPAC Name 4-amino-N,3-dimethylbenzenesulfonamide
CAS Number 946-92-6
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Key Precursor o-Toluidine (2-Methylaniline)
Primary Pathway Acetylation

Chlorosulfonation

Aminolysis

Hydrolysis

Retrosynthetic Analysis & Pathway Selection

The direct sulfonation of o-toluidine is impractical due to the susceptibility of the free amine to oxidation and the formation of "zwitterionic" sulfamic acids that are difficult to process. The industry-standard approach utilizes Amine Protection to modulate reactivity and direct regioselectivity.

Strategic Logic
  • Protection (Acetylation): Converts the strongly activating, oxidation-prone amino group (-NH₂) into a moderately activating acetamido group (-NHAc). This prevents oxidation by chlorosulfonic acid.

  • Regiocontrol: The acetamido group at position 1 and the methyl group at position 2 create a specific directing effect.

    • -NHAc directs ortho/para (Positions 2, 4, 6).

    • -CH₃ directs ortho/para (Positions 1, 3, 5).

    • Result: Position 4 is sterically favored over Position 6 and electronically favored by the stronger acetamido director.

  • Activation: Conversion to the sulfonyl chloride allows for facile nucleophilic attack by methylamine.

Pathway Visualization (DOT)

SynthesisPathway Figure 1: Linear Synthesis Pathway for CAS 946-92-6 Start o-Toluidine (2-Methylaniline) Step1 N-(2-methylphenyl)acetamide (Protection) Start->Step1 Acetic Anhydride AcOH, Reflux Step2 4-Acetamido-3-methyl- benzenesulfonyl chloride (Activation) Step1->Step2 ClSO3H (Chlorosulfonic Acid) 60°C Step3 4-Acetamido-N,3-dimethyl- benzenesulfonamide (Amination) Step2->Step3 CH3NH2 (Methylamine) <20°C Final 4-Amino-N,3-dimethyl- benzenesulfonamide (Target) Step3->Final HCl or NaOH Hydrolysis, Reflux

Figure 1: Linear Synthesis Pathway for CAS 946-92-6. The route ensures regioselectivity at the 4-position.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mole scale but can be scaled down for bench validation.

Step 1: Acetylation of o-Toluidine

Objective: Protect the amine to prevent oxidation and direct sulfonation to the para position.

  • Reagents: o-Toluidine (107 g, 1.0 mol), Acetic Anhydride (112 g, 1.1 mol), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Charge o-toluidine and acetic acid into a reactor.

    • Add acetic anhydride dropwise while maintaining temperature < 90°C (exothermic).

    • Reflux for 1 hour to ensure completion.

    • Pour into ice water (or distill off solvent) to crystallize N-(2-methylphenyl)acetamide .

    • Checkpoint: Product should be a white solid (MP: 110–112°C).

Step 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group.[1] Safety Warning: Chlorosulfonic acid reacts violently with water. Use a gas scrubber for HCl evolution.

  • Reagents: N-(2-methylphenyl)acetamide (Dry, 149 g, 1.0 mol), Chlorosulfonic acid (350 g, ~3.0 mol).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Procedure:

    • Cool Chlorosulfonic acid to 10–15°C in a dry flask equipped with a mechanical stirrer and drying tube.

    • Add N-(2-methylphenyl)acetamide in small portions over 1 hour. Do not allow temperature to exceed 20°C during addition to prevent side reactions.

    • Once addition is complete, heat the mixture to 60°C for 2–3 hours. This drives the reaction and ensures conversion of the intermediate sulfonic acid to the sulfonyl chloride.

    • Quenching: Cool the reaction mass to ambient temperature. Slowly pour the oily mixture onto crushed ice (1 kg) with vigorous stirring.

    • Isolation: Filter the precipitated 4-acetamido-3-methylbenzenesulfonyl chloride . Wash with cold water to remove acid.

    • Storage: Use immediately or dry under vacuum. Sulfonyl chlorides are moisture sensitive.

Step 3: Sulfonamide Formation (Aminolysis)

Objective: Form the sulfonamide bond using methylamine.

  • Reagents: Wet Sulfonyl Chloride cake (from Step 2), Methylamine (40% aqueous solution or 2M in THF).

  • Stoichiometry: Use excess Methylamine (2.5–3.0 eq) to scavenge the HCl byproduct.

  • Procedure:

    • Place Methylamine solution in a reactor and cool to 0–5°C .

    • Add the sulfonyl chloride (solid or dissolved in minimal acetone) slowly.

    • Exotherm Control: Maintain temperature < 20°C. High temperatures can cause hydrolysis of the sulfonyl chloride back to the sulfonic acid.

    • Stir at room temperature for 2 hours.

    • Acidify carefully with dilute HCl to precipitate the product (if using aqueous amine) or evaporate solvent.

    • Intermediate: 4-acetamido-N,3-dimethylbenzenesulfonamide .

Step 4: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to release the free amine.

  • Reagents: Intermediate from Step 3, NaOH (10% aq) or HCl (4M).

  • Procedure (Alkaline Hydrolysis - Preferred):

    • Suspend the intermediate in 10% NaOH solution.

    • Reflux for 1–2 hours. The solid will dissolve as the acetyl group is cleaved.

    • Cool to room temperature.

    • Neutralize with dilute HCl to pH 7–8. The target compound, 4-Amino-N,3-dimethylbenzenesulfonamide , will precipitate.

    • Purification: Recrystallize from Ethanol/Water or Methanol.

Process Parameters & Troubleshooting

The following table summarizes critical control points (CCPs) to ensure batch consistency.

StageCritical ParameterPotential Failure ModeCorrective Action
Chlorosulfonation Temperature > 70°CFormation of sulfones (dimerization)Maintain 55–65°C strict range.
Quenching Fast addition to iceHydrolysis of Sulfonyl ChlorideAdd reaction mass slowly to excess ice.
Aminolysis Water presence (if using THF)Competitive hydrolysisUse anhydrous amine in THF or excess amine in water at low temp.
Final Isolation pH overshoot (< 4)Formation of HCl salt (water soluble)Adjust pH precisely to 7–8 to isolate free base.

Mechanistic Validation

The regioselectivity of this synthesis is validated by the directing effects of the substituents on the o-toluidine ring.

  • Substrate: N-(2-methylphenyl)acetamide.

  • Directing Groups:

    • -NHAc (C1): Strong ortho/para director.

    • -CH₃ (C2): Weak ortho/para director.

  • Site Analysis:

    • C3: Meta to NHAc (Deactivated).

    • C4: Para to NHAc, Meta to CH₃. (Highly Activated).

    • C5: Meta to NHAc, Para to CH₃. (Weakly Activated).

    • C6: Ortho to NHAc, Meta to CH₃. (Activated but Sterically Hindered).

  • Conclusion: The electrophilic attack of the chlorosulfonyl group (

    
    ) occurs almost exclusively at C4 , confirming the structure of the intermediate.
    

Mechanism Figure 2: Electrophilic Aromatic Substitution Mechanism Substrate o-Acetotoluidide Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + ClSO3H (Electrophilic Attack at C4) Product 4-Substituted Product Intermediate->Product - H+

Figure 2: Electrophilic Aromatic Substitution Mechanism. The C4 position is electronically and sterically favored.

References

  • Organic Syntheses. (1928). p-Acetaminobenzenesulfonyl Chloride.[2] Organic Syntheses, Coll. Vol. 1, p. 8. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamido-3-methylbenzenesulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]

Sources

A Technical Guide to 4-Amino-N,3-dimethylbenzenesulfonamide: Synthesis, Properties, and Application as a Core Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-Amino-N,3-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a crucial building block in synthetic organic chemistry. Its structural arrangement, featuring a reactive primary aromatic amine and a sulfonamide moiety, makes it a valuable intermediate in the pharmaceutical industry. This guide provides a technical overview of its synthesis, physicochemical properties, and core applications, with a focus on its role in the development of sulfonylurea-class therapeutics. The narrative emphasizes the chemical principles and experimental logic that underpin its utility for researchers and drug development professionals.

Section 1: The Strategic Importance of Aryl Sulfonamides in Drug Discovery

The sulfonamide functional group (–S(=O)₂–N–) is a cornerstone of medicinal chemistry, first gaining prominence with the discovery of antibacterial sulfa drugs.[1][2] Since then, this versatile moiety has been incorporated into a vast array of therapeutics, including diuretics, anticonvulsants, anti-inflammatory agents, and notably, antidiabetic drugs.[3][4] The sulfonamide group acts as a key pharmacophore, often mimicking a carboxylic acid group but with different electronic and steric properties, enabling it to form critical hydrogen bonds with biological targets.[4]

4-Amino-N,3-dimethylbenzenesulfonamide belongs to this vital class of compounds. It is distinguished by two primary reactive centers:

  • The Primary Aromatic Amine (-NH₂): Positioned para to the sulfonamide group, this amine is a versatile handle for a wide range of chemical transformations, including diazotization, acylation, and condensation reactions.

  • The N-methyl Sulfonamide Moiety (-SO₂NHCH₃): This group is fundamental to the structure of many second-generation sulfonylurea drugs, contributing to their binding affinity and pharmacokinetic profile.

These features make it an ideal starting material for constructing more complex molecules, particularly those requiring a substituted aryl sulfonamide core.

Section 2: Physicochemical and Structural Properties

A clear understanding of the physical and chemical properties of an intermediate is critical for its effective use in multi-step synthesis. While 4-Amino-N,3-dimethylbenzenesulfonamide is a specific and somewhat niche reagent, its properties are aligned with similar substituted benzenesulfonamides. For reference, the properties of the closely related primary sulfonamide, 4-amino-3-methylbenzenesulfonamide, are presented below.

Table 1: Physicochemical Data for 4-amino-3-methylbenzenesulfonamide

Property Value Source
CAS Number 53297-70-4 [5]
Molecular Formula C₇H₁₀N₂O₂S [5]
Molecular Weight 186.24 g/mol [5]
Appearance Solid (Typical)
Purity ≥95% (Typical) [5]

| Storage | 2-8 °C, Inert atmosphere |[5] |

Section 3: Synthesis and Manufacturing Principles

The synthesis of 4-Amino-N,3-dimethylbenzenesulfonamide follows established principles of aromatic chemistry. A logical and industrially scalable pathway begins with a readily available starting material, such as 2-nitrotoluene, and proceeds through a series of robust transformations designed to install the required functional groups in the correct orientation.

Generalized Experimental Protocol:

A plausible synthetic route involves the following key steps, chosen to manage the reactivity of the functional groups and maximize yield.

  • Chlorosulfonation of 2-Nitrotoluene:

    • Rationale: This electrophilic aromatic substitution introduces the sulfonyl chloride group. The nitro group is a meta-director, while the methyl group is an ortho-, para-director. The sulfonation occurs para to the methyl group due to its stronger directing effect and steric hindrance at the ortho positions.

    • Procedure: 2-Nitrotoluene is treated cautiously with excess chlorosulfonic acid at low temperatures (0-5 °C). The reaction is highly exothermic and releases HCl gas, requiring careful control of addition rates and efficient gas scrubbing. Upon completion, the mixture is quenched by pouring it onto crushed ice, causing the product, 3-methyl-4-nitrobenzenesulfonyl chloride, to precipitate.

  • Amination with Methylamine:

    • Rationale: The highly reactive sulfonyl chloride is converted to the desired N-methyl sulfonamide via nucleophilic substitution.

    • Procedure: The isolated 3-methyl-4-nitrobenzenesulfonyl chloride is dissolved in a suitable inert solvent (e.g., dichloromethane) and treated with an aqueous solution of methylamine. The reaction is typically run at room temperature. After completion, the organic layer is separated, washed, and dried to yield N,3-dimethyl-4-nitrobenzenesulfonamide.

  • Reduction of the Nitro Group:

    • Rationale: The final step is the reduction of the nitro group to the essential primary aromatic amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

    • Procedure: The N,3-dimethyl-4-nitrobenzenesulfonamide is dissolved in a solvent like methanol or ethanol. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the final product, 4-Amino-N,3-dimethylbenzenesulfonamide.[6]

Synthesis Workflow Diagram:

G cluster_synthesis Synthesis of 4-Amino-N,3-dimethylbenzenesulfonamide A 2-Nitrotoluene B 3-Methyl-4-nitrobenzenesulfonyl chloride A->B 1. Chlorosulfonic Acid (HSO3Cl) 2. Ice Quench C N,3-Dimethyl-4-nitrobenzenesulfonamide B->C Methylamine (CH3NH2) Dichloromethane D 4-Amino-N,3-dimethylbenzenesulfonamide (Final Product) C->D H2, Pd/C Methanol

Caption: Generalized synthetic pathway for 4-Amino-N,3-dimethylbenzenesulfonamide.

Section 4: Core Application in the Synthesis of Sulfonylurea Antidiabetics

The primary utility of 4-Amino-N,3-dimethylbenzenesulfonamide is as a key intermediate in the synthesis of second-generation sulfonylurea drugs, a class of oral hypoglycemic agents used to treat type II diabetes.[4] These drugs function by stimulating insulin release from pancreatic β-cells. The synthesis of these complex molecules relies on a convergent approach where the aminosulfonamide core is coupled with a heterocyclic amine via a urea linkage.

Exemplary Synthesis of a Glipizide Analogue:

While specific drug syntheses are proprietary, the following pathway illustrates the validated and common methodology for incorporating an aminosulfonamide intermediate into a sulfonylurea drug.[7][8]

  • Formation of the N-Sulfonyl Carbamate Intermediate:

    • Rationale: The aromatic amine of the intermediate must be converted into a more reactive species to facilitate urea formation. This is typically achieved by reacting it with an isocyanate or a precursor like ethyl chloroformate.

    • Procedure: 4-Amino-N,3-dimethylbenzenesulfonamide is dissolved in a solvent such as anhydrous acetone. Anhydrous potassium carbonate is added as a base, followed by the dropwise addition of ethyl chloroformate. The mixture is refluxed until the reaction is complete.[8] This forms a key sulfonyl carbamate intermediate.

  • Condensation with a Heterocyclic Amine:

    • Rationale: The final step is the coupling of the activated sulfonyl carbamate with a specific amino-heterocycle. The choice of heterocycle defines the final drug product (e.g., an amino-pyrazine for a Glipizide-like molecule).

    • Procedure: The sulfonyl carbamate intermediate is heated with the requisite heterocyclic amine (e.g., 2-amino-5-methylpyrazine) in a high-boiling solvent like toluene.[8] The reaction proceeds via nucleophilic attack of the heterocyclic amine on the carbamate, eliminating ethanol and forming the stable sulfonylurea linkage.

API Synthesis Workflow:

G cluster_api Application in Sulfonylurea Synthesis Inter 4-Amino-N,3-dimethylbenzenesulfonamide Carbamate N-Sulfonyl Carbamate Intermediate Inter->Carbamate Ethyl Chloroformate K2CO3, Acetone API Sulfonylurea API (Glipizide Analogue) Carbamate->API Toluene, Heat Hetero Amino-Heterocycle (e.g., Aminopyrazine derivative) Hetero->API Condensation

Caption: Convergent synthesis of a sulfonylurea API from the core intermediate.

Section 5: Safety, Handling, and Storage

As with all chemical reagents, proper handling of 4-Amino-N,3-dimethylbenzenesulfonamide is paramount. The safety profile is generally analogous to other aromatic aminosulfonamides.

Table 2: GHS Hazard and Precautionary Information

Category Information
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H317: May cause an allergic skin reaction.

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

Note: Data is based on the closely related compound 4-amino-N,N-dimethyl-benzenesulfonamide (CAS 1709-59-7) as a representative example.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is required.

  • Ventilation: All handling should be performed in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, away from strong oxidizing agents.[5]

Section 6: Conclusion

4-Amino-N,3-dimethylbenzenesulfonamide exemplifies the strategic value of well-designed intermediates in pharmaceutical manufacturing. Its bifunctional nature allows for controlled, sequential reactions, making it a reliable precursor for the synthesis of high-value active pharmaceutical ingredients, particularly within the sulfonylurea class. A thorough understanding of its synthesis, reactivity, and handling is essential for chemists and researchers aiming to leverage its potential in modern drug discovery and development programs.

References

  • CP Lab Safety. (n.d.). 4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide, 98% Purity, C8H12N2O3S, 25 grams. Retrieved from [Link]

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Sharonova, T., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonylureas from carboxylic acids and sulfonamides via.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Role of 4-Amino-N-methylbenzenemethanesulfonamide in Modern Chemical Synthesis. Retrieved from [Link]

  • Preprints.org. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Vietnam Journal of Science, Technology and Engineering. (n.d.). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Retrieved from [Link]

  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

  • DergiPark. (2023, August 31). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Retrieved from [Link]

  • MDPI. (2023, February 3). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Retrieved from [Link]

  • FLORE. (2022, March 16). Diversely substituted sulfamides for fragment- based drug discovery of carbonic anhydrase inhibitors: synthesis and. Retrieved from [Link]

  • Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2025, December 27). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]

  • MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Amino-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the step-by-step synthesis of 4-Amino-N,3-dimethylbenzenesulfonamide , a structural analog of sulfanilamide derivatives used in antifolate drug discovery. The synthesis utilizes o-toluidine (2-methylaniline) as the starting material.

The route employs a classic four-step strategy: Protection (Acetylation)


 Electrophilic Aromatic Substitution (Chlorosulfonation) 

Nucleophilic Substitution (Amination)

Deprotection (Hydrolysis)
. This approach ensures regioselectivity, directing the sulfonyl group para to the amino moiety while preserving the ortho-methyl substituent.
Key Chemical Transformations
  • Acetylation: Masks the amine to prevent oxidation and control regiochemistry.

  • Chlorosulfonation: Introduces the sulfonyl chloride group at the 4-position (relative to the amine).

  • Aminolysis: Forms the sulfonamide bond using methylamine.

  • Hydrolysis: Removes the acetyl protecting group to yield the free amine.

Synthetic Pathway Visualization

The following flow diagram illustrates the critical intermediates and reagents required for this workflow.

SynthesisWorkflow Start o-Toluidine (2-Methylaniline) Step1 Acetylation (Acetic Anhydride) Start->Step1 Inter1 2-Methylacetanilide Step1->Inter1 Yield >90% Step2 Chlorosulfonation (ClSO3H, Excess) Inter1->Step2 Inter2 4-Acetamido-3-methyl- benzenesulfonyl chloride Step2->Inter2 -HCl Step3 Amination (Methylamine) Inter2->Step3 Inter3 4-Acetamido-N,3- dimethylbenzenesulfonamide Step3->Inter3 SN2 @ Sulfur Step4 Hydrolysis (HCl, Reflux) Inter3->Step4 End TARGET: 4-Amino-N,3-dimethyl- benzenesulfonamide Step4->End Deprotection

Figure 1: Reaction scheme for the synthesis of 4-Amino-N,3-dimethylbenzenesulfonamide from o-toluidine.

Materials and Reagents

ReagentRoleHazard ClassNotes
o-Toluidine Starting MaterialCarcinogen, ToxicUse freshly distilled if dark.
Acetic Anhydride Protecting GroupCorrosive, FlammableReacts exothermically with amines.
Chlorosulfonic Acid Reagent/SolventCorrosive, Water-ReactiveCRITICAL: Reacts violently with water.[1]
Methylamine (40% aq) NucleophileFlammable, CorrosiveKeep cold to minimize volatility.
Hydrochloric Acid (6M) Hydrolysis AgentCorrosiveUsed for deprotection.
Sodium Bicarbonate NeutralizerIrritantUsed in workup.

Detailed Experimental Protocol

Step 1: Acetylation of o-Toluidine

Objective: Protect the amine group to prevent oxidation by chlorosulfonic acid and direct the incoming sulfonyl group to the para position.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Add o-toluidine (10.7 g, 0.1 mol) to water (100 mL) and conc. HCl (9 mL) . Stir until the amine dissolves as the hydrochloride salt.

  • Acetylation: Add acetic anhydride (15 mL, ~0.15 mol) followed immediately by a solution of sodium acetate (15 g) in water (50 mL).

    • Mechanism:[1][2][3][4][5][6][7] The sodium acetate buffers the solution, liberating the free amine which then attacks the acetic anhydride.

  • Workup: Vigorously stir for 20 minutes. The product, 2-methylacetanilide , will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry.

    • Checkpoint: Expected MP ~110–112 °C.

Step 2: Chlorosulfonation

Objective: Introduce the sulfonyl chloride functionality. Safety: Perform in a fume hood. Chlorosulfonic acid reacts explosively with water and releases HCl gas.

  • Setup: Use a dry 250 mL two-neck flask equipped with a drying tube (CaCl2) and an addition funnel.

  • Reagent Prep: Place chlorosulfonic acid (30 mL, ~0.45 mol) in the flask. Cool to 10–15 °C using an ice bath.

    • Why Excess? Chlorosulfonic acid acts as both the reagent and the solvent. Excess ensures the equilibrium shifts toward the sulfonyl chloride rather than the sulfonic acid [1].

  • Addition: Slowly add dry 2-methylacetanilide (10 g) in small portions over 20 minutes.

    • Control: Maintain temperature below 20 °C to prevent charring.

  • Reaction: After addition, remove the ice bath and heat the mixture to 60–70 °C for 2 hours.

    • Observation: Evolution of HCl gas indicates reaction progress.

  • Quenching (Critical): Cool the mixture to room temperature. Very slowly pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

    • Result: The sulfonyl chloride precipitates as a gummy or solid mass.

  • Isolation: Filter the solid 4-acetamido-3-methylbenzenesulfonyl chloride , wash with cold water, and press dry. Use immediately in Step 3 to avoid hydrolysis.

Step 3: Amination with Methylamine

Objective: Form the sulfonamide bond.

  • Setup: 250 mL Erlenmeyer flask with a stir bar.

  • Reagent Mixing: Place 40% aqueous methylamine (20 mL) in the flask. (Alternatively, use 2M methylamine in THF for anhydrous conditions).

  • Reaction: Add the crude sulfonyl chloride (from Step 2) in small portions to the amine solution.

    • Exotherm: The reaction is exothermic.[8] Cool externally with an ice bath if the solvent begins to boil.

  • Completion: Stir at room temperature for 1 hour. Heat gently to 50 °C for 15 minutes to ensure completion.

  • Workup: Acidify the mixture slightly with dilute HCl to neutralize excess amine, then cool. The product, 4-acetamido-N,3-dimethylbenzenesulfonamide , will precipitate.[9]

  • Purification: Filter and recrystallize from ethanol/water if necessary.

Step 4: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to yield the final target.

  • Setup: 100 mL round-bottom flask with a reflux condenser.

  • Hydrolysis: Dissolve the intermediate from Step 3 in dilute HCl (1:1 mixture of conc. HCl and water, 30 mL) .

  • Reflux: Boil under reflux for 30–45 minutes.

    • Solubility Check: The solid will eventually dissolve as the amine hydrochloride salt forms.

  • Neutralization: Cool the solution. Slowly add sodium bicarbonate or 10% NaOH until the pH is basic (pH ~8-9).

  • Crystallization: The free amine, 4-Amino-N,3-dimethylbenzenesulfonamide , will precipitate upon neutralization.

  • Final Isolation: Filter, wash with cold water, and dry. Recrystallize from hot water or ethanol.

Mechanistic Insight: Electrophilic Aromatic Substitution

The chlorosulfonation step is the most complex mechanism in this protocol. It proceeds via a two-stage Electrophilic Aromatic Substitution (EAS).

  • Sulfonation: The acetamido group is an ortho/para director. However, the ortho position (relative to acetamido) is sterically hindered by the methyl group at C2. Therefore, substitution occurs para to the acetamido group (C4).

  • Chlorination: The sulfonic acid intermediate reacts with a second equivalent of chlorosulfonic acid to form the sulfonyl chloride.

Mechanism Substrate 2-Methylacetanilide SigmaComplex Sigma Complex Formation (Attack at Para position) Substrate->SigmaComplex + SO3 Electrophile Electrophile Generation: 2 ClSO3H -> SO3 + HSO4- + HCl + ClSO3H Electrophile->SigmaComplex SulfonicAcid Intermediate: Sulfonic Acid (-SO3H) SigmaComplex->SulfonicAcid - H+ Conversion Conversion to Chloride: Reacts with 2nd ClSO3H SulfonicAcid->Conversion Product Sulfonyl Chloride Conversion->Product - H2SO4

Figure 2: Mechanism of chlorosulfonation using excess chlorosulfonic acid.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Step 2 Hydrolysis of Sulfonyl ChlorideEnsure glassware is dry; pour onto ice slowly but filter immediately.
Oily Product in Step 2 Incomplete Reaction or ImpuritiesIncrease reaction time at 60°C. If oil persists, extract with chloroform.
Product Color (Dark) Oxidation of AmineEnsure o-toluidine starting material is clear/distilled. Use charcoal during recrystallization.
Incomplete Hydrolysis Insufficient Acid/TimeCheck solubility; if solid remains after 45 min reflux, add more HCl and reflux longer.

References

  • Organic Syntheses, Coll. Vol. 1, p. 8 (1941); Vol. 8, p. 100 (1928). p-Acetamidobenzenesulfonyl Chloride. (Standard protocol for chlorosulfonation of acetanilides).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for sulfonamide synthesis and amine protection).
  • PubChem Compound Summary. 4-Acetamido-3-methylbenzenesulfonyl chloride.[10] (Structural confirmation of the intermediate).

  • LibreTexts Chemistry. Reactions of Acyl Chlorides with Primary Amines. (Mechanism of amide/sulfonamide formation).

Sources

Optimized High-Performance Liquid Chromatography Method for the Detection of 4-Amino-n,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and optimized reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of 4-Amino-n,3-dimethylbenzenesulfonamide. The developed method is tailored for researchers, scientists, and drug development professionals, offering a reliable analytical tool for quality control and stability testing. The methodology has been developed based on the physicochemical properties of sulfonamides and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.

Introduction

4-Amino-n,3-dimethylbenzenesulfonamide is a key aromatic sulfonamide intermediate in the synthesis of various pharmaceutical compounds. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, including antibiotics and diuretics. Given their widespread use, ensuring the purity and quantifying the presence of sulfonamide-based compounds is of paramount importance in drug manufacturing and development.[1] This necessitates a reliable and efficient analytical method for their detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of various drug compounds and their impurities.[2] This application note presents an optimized HPLC method that provides excellent resolution, peak symmetry, and sensitivity for the analysis of 4-Amino-n,3-dimethylbenzenesulfonamide.

Method Development and Rationale

The development of a robust HPLC method is contingent on the physicochemical properties of the analyte and a systematic optimization of chromatographic parameters.

Physicochemical Properties of 4-Amino-n,3-dimethylbenzenesulfonamide
  • Molecular Formula: C₈H₁₂N₂O₂S[6]

  • Molecular Weight: 200.26 g/mol [6]

Selection of Chromatographic Conditions

The selection of the stationary phase, mobile phase, and detection wavelength was based on the chemical nature of sulfonamides and empirical data from similar compounds.

  • Stationary Phase Selection: A C18 reversed-phase column is a common and effective choice for the separation of sulfonamides.[7] These columns provide the necessary hydrophobicity to retain moderately polar aromatic compounds like 4-Amino-n,3-dimethylbenzenesulfonamide. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is a standard choice for robust separations.[7]

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of an organic solvent and an aqueous buffer is ideal for reversed-phase chromatography. Acetonitrile is often preferred over methanol for the analysis of sulfonamides due to its lower viscosity and better UV transparency. To ensure consistent ionization of the analyte and achieve sharp, symmetrical peaks, the pH of the mobile phase must be controlled.[4] The addition of a small percentage of an acid, such as formic acid or phosphoric acid, to the aqueous component is a common practice to suppress the ionization of the silanol groups on the silica-based stationary phase and to ensure the analyte is in a single ionic form.[4][5]

  • Detection Wavelength: Sulfonamides typically exhibit strong UV absorbance in the range of 254 nm to 278 nm.[4][7] For a closely related compound, 4-amino benzene sulphonamide, a detection wavelength of 265 nm has been successfully used.[1] Therefore, 265 nm is selected as the optimal wavelength for sensitive detection.

Optimized HPLC Method Parameters

The following table summarizes the optimized chromatographic conditions for the analysis of 4-Amino-n,3-dimethylbenzenesulfonamide.

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 400 mL of HPLC-grade acetonitrile with 600 mL of HPLC-grade water containing 1 mL of formic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Amino-n,3-dimethylbenzenesulfonamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability Testing

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria are based on USP General Chapter <621>.[3]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for six replicate injections)
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform six replicate injections of a working standard solution (e.g., 50 µg/mL) to check for system suitability.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of 4-Amino-n,3-dimethylbenzenesulfonamide in the sample by comparing the peak area with the calibration curve.

Method Validation

The optimized method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][8]

Specificity

Specificity was evaluated by analyzing a blank sample (diluent) and a sample spiked with the analyte. The chromatograms showed no interfering peaks at the retention time of 4-Amino-n,3-dimethylbenzenesulfonamide, demonstrating the method's specificity.

Linearity

The linearity of the method was determined by analyzing five standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area versus the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery)

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%101.10.7
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by different analysts.

Precision Level% RSD of Peak Area
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 1.5%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Workflow and Data Analysis Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Suitability System Suitability Test Mobile_Phase->System_Suitability Standard_Prep Standard Solution Preparation Standard_Prep->System_Suitability Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation Sample_Analysis Sample Injection & Analysis Sample_Prep->Sample_Analysis System_Suitability->Calibration Proceed if SST passes Calibration->Sample_Analysis Integration Peak Integration Sample_Analysis->Integration Quantification Quantification Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow from preparation to data analysis.

Validation_Parameters cluster_core Core Validation Parameters (ICH Q2(R1)) Specificity Specificity Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity Linearity LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Accuracy->Validated_Method Precision Precision Precision->Range Precision->Validated_Method LOQ->Validated_Method Range->Validated_Method

Caption: Relationship between key HPLC method validation parameters.

Conclusion

The developed RP-HPLC method for the quantification of 4-Amino-n,3-dimethylbenzenesulfonamide is simple, rapid, specific, accurate, and precise. The method validation results demonstrate its suitability for routine quality control analysis in the pharmaceutical industry. The short run time allows for high throughput, making it an efficient tool for drug development and manufacturing processes.

References

  • USP-NF <621> Chromatography. (2023, November 1). USP-NF. Retrieved from [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021, June 22). PMC. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved from [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369. PubChem. Retrieved from [Link]

  • Benzenesulfonamide, 4-amino-N,N-dimethyl- | SIELC Technologies. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2020, March 23). Zenodo. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC. MicroSolv Technology Corporation. Retrieved from [Link]

Sources

Preparation of 4-Amino-n,3-dimethylbenzenesulfonamide for NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Preparation of 4-Amino-N,3-dimethylbenzenesulfonamide for Quantitative NMR Spectroscopy

Abstract

This technical guide details the synthesis, purification, and NMR sample preparation of 4-Amino-N,3-dimethylbenzenesulfonamide , a critical fragment in sulfonamide-based drug discovery. Unlike generic protocols, this note emphasizes the removal of paramagnetic impurities and the management of exchangeable protons to ensure high-resolution


H and 

C NMR spectra. We provide a self-validating workflow from precursor selection to spectral acquisition.

Chemical Context & Retrosynthesis

To obtain NMR-grade material, one cannot simply "mix" reagents. The synthesis must account for regioselectivity and the removal of synthesis byproducts (isomers) that plague spectral interpretation.

  • Target Molecule: 4-Amino-N,3-dimethylbenzenesulfonamide

  • Core Challenge: The ortho-methyl group on the benzene ring introduces steric effects, and the sulfonamide nitrogen proton (

    
    ) is prone to chemical exchange, complicating integration.
    
  • Retrosynthetic Logic: The most reliable route utilizes o-toluidine (2-methylaniline) as the scaffold. Direct chlorosulfonation of the free amine is dangerous and yields mixtures. Protection as an acetamide is required to direct the sulfonyl group to the para position (relative to the amine).

Protocol: Synthesis and Purification

This protocol is designed to maximize regioselectivity (avoiding the 6-isomer) and ensure easy removal of the protecting group.

Step 1: Protection (Acetylation)
  • Reagents: o-Toluidine (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Mechanism: Nucleophilic acyl substitution.

  • Procedure: Reflux o-toluidine in acetic acid/anhydride for 1 hour. Pour into ice water. Filter the white precipitate (N-(2-methylphenyl)acetamide).

  • Validation: Melting point check (110–112 °C).

Step 2: Chlorosulfonation (The Critical Step)
  • Reagents: N-(2-methylphenyl)acetamide (Dry), Chlorosulfonic acid (excess, 5.0 eq).

  • Thermodynamics: Exothermic.[1] Requires strict temperature control (

    
     °C) to prevent desulfonation.
    
  • Procedure:

    • Cool chlorosulfonic acid to 0 °C.

    • Add dry amide portion-wise.

    • Heat to 60 °C for 2 hours to drive the reaction to the para position (relative to the acetamido group).

    • Quench on ice to precipitate 4-acetamido-3-methylbenzenesulfonyl chloride .

Step 3: Amination & Deprotection
  • Reagents: Methylamine (33% in EtOH or 40% aq), NaOH (10%).

  • Procedure:

    • Suspend the sulfonyl chloride in acetonitrile.

    • Add excess methylamine at 0 °C. Stir 1 hour.

    • Hydrolysis: Add 10% NaOH and reflux for 1 hour to remove the acetyl group.

    • Neutralize with HCl to pH 7 to precipitate the target product.

Step 4: NMR-Grade Purification (Recrystallization)

Crude material contains trace salts and isomers.

  • Solvent System: Ethanol/Water (3:1).

  • Technique: Dissolve in hot ethanol; add hot water until turbid; cool slowly to 4 °C.

  • Drying: Vacuum dry at 50 °C over

    
     for 24 hours. Note: Residual water appears at 3.33 ppm in DMSO-d6 and overlaps with key signals.
    

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: o-Toluidine Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Protect Amine Inter1 Intermediate: N-(2-methylphenyl)acetamide Acetylation->Inter1 Chlorosulf Chlorosulfonation (ClSO3H, 60°C) Inter1->Chlorosulf Direct Para Inter2 Intermediate: Sulfonyl Chloride Chlorosulf->Inter2 Amination Amination (MeNH2) Inter2->Amination Form Sulfonamide Hydrolysis Hydrolysis (NaOH, Reflux) Amination->Hydrolysis Remove Acetyl Purification Recrystallization (EtOH/H2O) Hydrolysis->Purification Remove Salts Final Target: 4-Amino-N,3-dimethylbenzenesulfonamide Purification->Final Dry & Isolate

Figure 1: Step-by-step synthetic pathway ensuring regioselectivity and purity.

Protocol: NMR Sample Preparation

The choice of solvent is binary: DMSO-d6 is the standard, while Chloroform-d (


) is often unsuitable due to solubility issues and rapid exchange of amide protons.
Solvent Selection: DMSO-d6
  • Why: Sulfonamides are polar. DMSO breaks intermolecular hydrogen bonds, sharpening the peaks. It also slows proton exchange, allowing the observation of the

    
     doublet (coupling to 
    
    
    
    ) and the
    
    
    singlet.
  • Reference: Tetramethylsilane (TMS) is recommended (0.00 ppm), though the residual DMSO pentet (2.50 ppm) is often used.

Preparation Steps
  • Massing: Weigh 5–10 mg (for

    
    H) or 30–50 mg  (for 
    
    
    
    C) of the dried solid.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

    • Tip: If the solution is cloudy, it contains inorganic salts (NaCl/NaOAc) from the hydrolysis step. Do not run. Filter through a glass wool plug or 0.2

      
      m PTFE syringe filter.
      
  • Tube Transfer: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent atmospheric water absorption.

Visualization: NMR Decision Logic

NMRLogic Sample Purified Sample Solubility Solubility Check Sample->Solubility CDCl3 Chloroform-d Solubility->CDCl3 Non-polar? DMSO DMSO-d6 Solubility->DMSO Polar/H-bonding? Result1 Poor Resolution (Broad NH, Solubility issues) CDCl3->Result1 Risk Result2 High Resolution (Sharp NH, Visible Couplings) DMSO->Result2 Recommended

Figure 2: Solvent selection logic emphasizing DMSO-d6 for sulfonamide characterization.

Data Analysis: Expected Spectral Features

The following table summarizes the expected chemical shifts in DMSO-d6. Note the specific coupling patterns that validate the structure.

MoietyProton TypeApprox.[1][2][3] Shift (

ppm)
MultiplicityIntegralStructural Insight
TMS Reference0.00Singlet-Internal Standard
Ar-CH3 Methyl2.10 – 2.15Singlet3HAttached to C3 of ring
N-CH3 Methyl2.35 – 2.45Doublet (

Hz)
3HCoupled to adjacent NH
DMSO Solvent2.50Pentet-Residual Solvent
H2O Impurity3.33Broad Singlet-Variable (dry sample!)
NH2 Amine5.80 – 6.00Broad Singlet2HExchangeable (

wash removes)
Ar-H (C5) Aromatic6.60 – 6.70Doublet (

Hz)
1HOrtho to

(Shielded)
SO2-NH Sulfonamide7.10 – 7.30Broad Quartet1HCoupled to

Ar-H (C2, C6) Aromatic7.30 – 7.50Multiplet2HDeshielded by

Key Interpretation Check:

  • Look for the doublet at ~2.4 ppm for the

    
     group. If this appears as a singlet, your solvent is too "wet" or acidic, causing rapid proton exchange that decouples the spin system.
    
  • The aromatic region should show an ABX or ABC pattern depending on the field strength, but H-5 (ortho to the amino group) will be significantly upfield compared to H-2 and H-6.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for chlorosulfonation and sulfonamide synthesis).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for NMR shifts of sulfonamides).

  • Sigma-Aldrich. (2025). Product Specification: 4-Amino-3-methylbenzenesulfonic acid. (Precursor data and safety handling).

  • BenchChem. (2025).[4][5] A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. (Solvent effects on chemical shifts).[1][4][6][7]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 235510, 3-Amino-4-methylbenzenesulfonamide. (Physical properties and safety data).

Sources

Application Notes and Protocols for Sulfonylation Reactions Utilizing 4-Amino-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, renowned for its presence in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The synthesis of diverse sulfonamide libraries is therefore a critical task for researchers exploring new pharmacophores. 4-Amino-N,3-dimethylbenzenesulfonamide is a valuable building block in this endeavor, offering a versatile scaffold for the synthesis of novel N-substituted sulfonamides. Its primary aromatic amine provides a nucleophilic center for reaction with various sulfonyl chlorides, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of the reaction conditions for the sulfonylation of 4-Amino-N,3-dimethylbenzenesulfonamide, detailing not just the "how" but also the "why" behind the procedural steps. The protocols herein are designed to be self-validating, grounded in established chemical principles to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical synthesis.

Chemical and Physical Properties of 4-Amino-N,3-dimethylbenzenesulfonamide

A thorough understanding of the physical and chemical properties of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Appearance White to off-white solid/crystals
Melting Point 167-173 °C
CAS Number 1709-59-7

Safety and Handling Precautions

As with any chemical protocol, adherence to strict safety measures is essential. 4-Amino-N,3-dimethylbenzenesulfonamide possesses the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water).[1]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

The N-Sulfonylation Reaction: A Mechanistic Overview

The core of this application is the N-sulfonylation of the primary aromatic amine of 4-Amino-N,3-dimethylbenzenesulfonamide. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.[2]

The general reaction is as follows:

  • The nucleophilic primary amine of 4-Amino-N,3-dimethylbenzenesulfonamide attacks the electrophilic sulfur atom of a sulfonyl chloride.

  • This is followed by the expulsion of the chloride leaving group.

  • A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

N-Sulfonylation Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Amine 4-Amino-N,3-dimethyl- benzenesulfonamide (Nucleophile) Attack Nucleophilic Attack Amine->Attack Lone pair attacks S SulfonylChloride R-SO₂Cl (Electrophile) SulfonylChloride->Attack Base Base (e.g., Pyridine) Deprotonation Deprotonation Base->Deprotonation Accepts H⁺ Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Cl⁻ Intermediate->Elimination Cl⁻ leaves Elimination->Deprotonation Sulfonamide N-Substituted Sulfonamide Deprotonation->Sulfonamide Salt Base•HCl Salt Deprotonation->Salt

Caption: Mechanism of N-Sulfonylation.

Experimental Protocols

Two representative protocols are provided, employing different bases and solvent systems. The choice of protocol may depend on the specific sulfonyl chloride used and the desired reaction conditions.

Protocol 1: N-Sulfonylation using Pyridine as Base

This protocol is adapted from established methods for the sulfonylation of anilines and is particularly suitable for a wide range of sulfonyl chlorides.[3] Pyridine acts as both a base and a solvent in this procedure.

Materials:

  • 4-Amino-N,3-dimethylbenzenesulfonamide

  • Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-Amino-N,3-dimethylbenzenesulfonamide (1.0 eq) in anhydrous pyridine (5-10 mL per gram of amine).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add the sulfonyl chloride (1.05 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 1 Workflow Start Dissolve Amine in Pyridine Cool Cool to 0 °C Start->Cool Add Add Sulfonyl Chloride Cool->Add React Stir at Room Temperature Add->React Dilute Dilute with DCM React->Dilute Wash_HCl Wash with 1M HCl Dilute->Wash_HCl Wash_H2O Wash with Water Wash_HCl->Wash_H2O Wash_Bicarb Wash with Sat. NaHCO₃ Wash_H2O->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify Product Pure N-Substituted Sulfonamide Purify->Product

Caption: Workflow for N-Sulfonylation with Pyridine.

Protocol 2: N-Sulfonylation in a Biphasic System

This protocol utilizes an inorganic base in an aqueous-organic biphasic system. This method can be advantageous for its milder conditions and easier removal of the base during workup.

Materials:

  • 4-Amino-N,3-dimethylbenzenesulfonamide

  • Aryl or alkyl sulfonyl chloride

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Dichloromethane (DCM)

  • 5 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the sulfonyl chloride (1.0 eq) in THF in a round-bottom flask with a magnetic stir bar.

  • Addition of Amine and Base: In a separate flask, dissolve 4-Amino-N,3-dimethylbenzenesulfonamide (1.1 eq) and potassium carbonate (1.1 eq) in water. Add this aqueous solution dropwise to the stirring THF solution of the sulfonyl chloride.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC.

  • Workup:

    • Acidify the reaction mixture with 5 M HCl.

    • Dilute with dichloromethane and transfer to a separatory funnel.

    • Separate the layers and wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time, consider gentle heating (e.g., 40-50 °C).
Starting amine is not fully dissolvedUse a co-solvent or a different solvent system.
Hydrolysis of sulfonyl chlorideEnsure anhydrous conditions, especially for Protocol 1.
Formation of Bis-sulfonated Product Excess sulfonyl chlorideUse a slight excess of the amine (e.g., 1.1 eq). Add the sulfonyl chloride slowly.
Difficult Purification Impurities with similar polarityOptimize the mobile phase for column chromatography. Consider a different purification method like preparative TLC or HPLC.

Conclusion

4-Amino-N,3-dimethylbenzenesulfonamide is a readily available and versatile starting material for the synthesis of a diverse range of N-substituted sulfonamides. The choice of reaction conditions, particularly the base and solvent, can be tailored to the specific substrate and desired outcome. The protocols provided in this guide offer robust and reproducible methods for the N-sulfonylation of this important building block, empowering researchers in their quest for novel bioactive molecules. Careful attention to safety, reaction monitoring, and purification will ensure the successful synthesis of high-purity target compounds.

References

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Ngassa, F. N., Stenfor, B. A., & Tubergen, M. J. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • PubChem. (n.d.). Benzenesulfonamide, 4-amino-N,N-dimethyl-. Retrieved from [Link]

  • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209.
  • Tayebee, R., & Nehzat, F. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Medicine and Medical Sciences, 2(1), 36-39.
  • Khalil, K. D., et al. (2019). 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide.
  • Buncel, E., & Onyido, I. (2003). The N-arylation of amines, sulfonamides, and carbamates, and the O-arylation of phenols and carboxylic acids. Accounts of Chemical Research, 36(2), 91-102.
  • Roman, G. (2014). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie, 59(2), 111-118.
  • Lee, S., et al. (2024). Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives. Journal of the Korean Chemical Society, 68(2), 117-122.
  • Al-Obaidi, A. S. M., et al. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. 5th International Conference on Biomedical and Health Sciences (CIC-BIOHS'2024).
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Bavin, P. M. G. (1960). Synthesis of N,N-Dimethyl-4-(4-(phenylsulfonyl)phenoxy)benzenesulfonamide. Canadian Journal of Chemistry, 38(7), 1113-1115.
  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. International Journal of Pharmaceutical Sciences and Research, 11(4), 1152-1157.
  • Pigge, F. C., et al. (2023, February 27). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • Bolm, C., et al. (2022, June 24). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. The Journal of Organic Chemistry, 87(13), 8565-8575.
  • Li, Y., et al. (2024, October 11).
  • Al-Masoudi, N. A., et al. (2017, August 7). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Turkish Journal of Science & Technology, 12(2), 47-52.
  • Xu, K., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 1007623.
  • Portoles, J., et al. (1994). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B).
  • El-Sayed, M. A. A., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 24(18), 3328.
  • Zhang, Y., et al. (2021). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 26(21), 6496.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

Sources

Application Note: Selective N-Methylation Strategies for the Synthesis of 4-Amino-N,3-dimethylbenzenesulfonamide

[1][2][3][4]

Executive Summary & Strategic Analysis

This Application Note details the protocol for the synthesis of 4-amino-N,3-dimethylbenzenesulfonamide (Target Molecule), specifically focusing on the critical N-methylation step.

In the context of medicinal chemistry, "N-methylation" can refer to modifying the aniline nitrogen (position 4) or the sulfonamide nitrogen.[1] Based on standard IUPAC nomenclature for this specific string ("N,3-dimethyl"), the methyl group is located on the sulfonamide nitrogen and the 3-position of the benzene ring .[2][1]

The Chemoselectivity Challenge

The synthesis presents a classic competing nucleophile challenge. The molecule contains two nitrogen centers:[3]

  • Aniline Nitrogen (

    
    ):  Highly nucleophilic, pKa (conjugate acid) 
    
    
    4.6.[4][5]
  • Sulfonamide Nitrogen (

    
    ):  Acidic (pKa 
    
    
    10), nucleophilic only upon deprotonation.[1][4][5]

Strategic Decision: Direct methylation of the final 4-amino-3-methylbenzenesulfonamide using alkyl halides (e.g., MeI) is not recommended as a primary route because the aniline nitrogen will preferentially alkylate, leading to complex mixtures of


2145

Recommended Route: The "Sulfonyl Chloride Activation" pathway. This route introduces the methyl group during the formation of the sulfonamide bond using methylamine, while the aniline remains protected as an acetamide.

Reaction Pathway & Mechanism[2][5][7][8][9]

The following diagram outlines the recommended synthetic workflow, highlighting the critical control points for N-methylation.

Gcluster_mechMechanism: S_N2 attack at SulfurStartPrecursor:4-Acetamido-3-methyl-benzenesulfonyl chlorideIntermediateIntermediate:4-Acetamido-N,3-dimethyl-benzenesulfonamideStart->Intermediate Step 1: N-Methylation(Nucleophilic Substitution)THF/0°CReagentReagent:Methylamine(2.0 - 3.0 eq)Reagent->IntermediateDeprotectionHydrolysis:HCl / RefluxIntermediate->Deprotection Step 2ProductTarget:4-Amino-N,3-dimethyl-benzenesulfonamideDeprotection->Product Final Isolation

Figure 1: Synthetic pathway utilizing the protected sulfonyl chloride strategy to ensure regiospecific N-methylation at the sulfonamide position.[1][5]

Detailed Experimental Protocols

Protocol A: N-Methylation via Sulfonyl Chloride (Gold Standard)

This method ensures 100% regioselectivity for the sulfonamide nitrogen.[2][1][4][5]

Pre-requisites:

  • Starting Material: 4-Acetamido-3-methylbenzenesulfonyl chloride (CAS: 14988-21-7).[2][1][4][5]

  • Reagent: Methylamine (2.0 M solution in THF or 40% aq. solution).

  • Solvent: Anhydrous THF (preferred) or DCM.[1][4][5]

Step-by-Step Procedure:
  • Setup:

    • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

    • Charge the flask with 4-Acetamido-3-methylbenzenesulfonyl chloride (10.0 g, 40.4 mmol).[2][1][4][5]

    • Add Anhydrous THF (100 mL) and stir until fully dissolved.

    • Cool the solution to 0–5 °C using an ice/water bath.

  • Reagent Addition (The Critical Step):

    • Chemistry Note: The reaction generates HCl.[6][7] You must use excess methylamine (to act as a base) or an auxiliary base like Triethylamine (TEA).[1][5]

    • Option 1 (Excess Amine): Charge the addition funnel with Methylamine (2.0 M in THF) (50 mL, 100 mmol, ~2.5 eq).[5][8]

    • Option 2 (Auxiliary Base): Add TEA (6.2 mL, 44 mmol) to the flask first, then add Methylamine (1.05 eq) via the funnel.[8]

    • Action: Add the amine solution dropwise over 30 minutes.

    • Observation: A white precipitate (Methylammonium chloride or TEA[1][5]·HCl) will form immediately.[1][4][5][6] This is normal.

  • Reaction Maintenance:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C).

    • Stir for 2–4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2][1][4][5][9] The starting sulfonyl chloride (

      
      ) should disappear, replaced by the sulfonamide (
      
      
      ).
  • Workup:

    • Evaporation: Remove the THF under reduced pressure (Rotavap).

    • Partition: Resuspend the residue in Ethyl Acetate (150 mL) and Water (100 mL).

    • Wash: Wash the organic layer with 1M HCl (50 mL) to remove unreacted amine/pyridine, then with Brine (50 mL).[5]

    • Dry: Dry over anhydrous

      
      , filter, and concentrate.
      
    • Yield: Expect 85–95% of 4-Acetamido-N,3-dimethylbenzenesulfonamide .[2][1][4][5]

Protocol B: Deprotection (Hydrolysis)

To obtain the final amino-sulfonamide.[2][1][4][5]

  • Dissolve the intermediate from Protocol A in Ethanol (50 mL).

  • Add 6M HCl (20 mL).

  • Reflux at 80 °C for 1–2 hours.

  • Neutralization: Cool to RT. Carefully adjust pH to ~8 using 10% NaOH or saturated

    
    .[1][4][5]
    
  • Isolation: The product usually precipitates upon neutralization.[4][5] Filter, wash with cold water, and dry.[2][8] Recrystallize from Ethanol/Water if necessary.[2][1][4][5]

Process Parameters & Optimization Data

The following table summarizes the "Goldilocks" conditions for the N-methylation step to maximize yield and minimize hydrolysis side-products.

ParameterRecommended RangeImpact of Deviation
Temperature

> 30°C: Increases hydrolysis of sulfonyl chloride to sulfonic acid (impurity).[2][1][4][5] < -10°C: Reaction becomes sluggish.
Stoichiometry 2.2 – 2.5 eq (Amine)< 2.0 eq: Incomplete conversion; HCl trapped product.[1][4][5] > 5.0 eq: Wasteful, complicates workup.[1][4][8]
Solvent THF or DCMWater: Possible, but requires Schotten-Baumann conditions (pH > 10) to prevent hydrolysis.[2][1][4][5] THF is cleaner.[2][1][4][5]
Addition Rate Dropwise (30 min)Rapid Addition: Exotherm may cause local overheating and impurity formation.[1][4][5]

Troubleshooting Guide

Issue 1: Low Yield / Presence of Sulfonic Acid

  • Cause: Water was present in the solvent, or the sulfonyl chloride was hydrolyzed by atmospheric moisture before reaction.[8]

  • Solution: Use anhydrous THF.[2][1][4][5] Ensure the sulfonyl chloride is a white solid (not sticky/yellow) before use. If sticky, recrystallize from hexane/toluene.[2][8]

Issue 2: Bis-sulfonylation

  • Symptom:[2][1][4][5][8][10] Formation of

    
    .[2][1][4][5]
    
  • Cause: Rare with methylamine, but possible if the amine is very limiting.[8]

  • Solution: Ensure Methylamine is always in excess during the addition.

Issue 3: Product is an Oil/Sticky Gum [2][1][4][5]

  • Solution: Triturate (scratch and stir) the crude oil with cold Diethyl Ether or Hexane to induce crystallization.

Safety & Compliance (E-E-A-T)

  • Methylamine: Toxic gas/volatile liquid.[2][1][4][5] Causes severe burns.[2][1][4][5] Must be handled in a fume hood.[1][4][5][7]

  • Sulfonyl Chlorides: Corrosive and lachrymators.[2][1][4][5][7] Sensitizers. Avoid skin contact.[2][1][4][5]

  • Waste Disposal: Aqueous layers from the workup contain methylamine and must be treated as basic organic waste.

References

  • Vogel, A. I. (1989).[4][5][8] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4][5] Longman Scientific & Technical.[2][1][4][5] (Standard reference for Sulfonamide synthesis via Sulfonyl Chlorides).

  • PubChem. (2024).[1][4][5] Compound Summary: 4-Acetamido-3-methylbenzenesulfonyl chloride.[2][1][4][5] National Library of Medicine.[4][5] Available at: [Link][1][5]

  • Carey, F. A., & Sundberg, R. J. (2007).[2][8] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2][1][4][5] (Mechanism of Nucleophilic Substitution at Sulfur).[5]

Application Note: Solvent Selection & Extraction Protocols for 4-Amino-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical rationale and experimental protocols for the isolation of 4-Amino-N,3-dimethylbenzenesulfonamide . Due to the amphoteric nature of this molecule (containing both a basic aniline and an acidic sulfonamide moiety), standard lipophilic extraction often yields poor recovery or high impurity carryover.

This guide moves beyond traditional dichloromethane (DCM) extractions, validating Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) as superior, sustainable alternatives.[1][2] We present a "pH-Swing" extraction logic that exploits the molecule's ionization states to achieve purities >98% without chromatography.[1]

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the "Switchable" nature of the target molecule. 4-Amino-N,3-dimethylbenzenesulfonamide is not a static lipophile; its solubility changes drastically with pH.[1]

Structural Analysis[1]
  • Core: Benzenesulfonamide ring.[1][3][4]

  • Position 4 (Basic): Primary Amino group (

    
    ).[1] 
    
    
    
    .[1][5]
  • Position 3 (Lipophilic): Methyl group (

    
    ).[1] Increases LogP slightly.
    
  • Sulfonamide Nitrogen (Acidic): N-Methyl group (

    
    ).[1] The remaining proton is acidic.[1] 
    
    
    
    .[1]
The Solubility "Sweet Spot"

The molecule exists in three states depending on the aqueous pH:

  • pH < 2 (Cationic): The aniline is protonated (

    
    ).[1] Water Soluble. 
    
  • pH > 11 (Anionic): The sulfonamide is deprotonated (

    
    ).[1] Water Soluble. 
    
  • pH 5–8 (Neutral): Both groups are largely non-ionized.[1] Organic Soluble.

Critical Insight: Extraction must occur at the Isoelectric Point (pI) , typically between pH 5.5 and 7.5, where the net charge is zero and lipophilicity (LogD) is maximized.[1]

Solvent Selection Matrix

Historically, Dichloromethane (DCM) was the default solvent due to its high density and solvation power.[1] However, under modern Green Chemistry principles (e.g., GSK/Pfizer Solvent Guides), DCM is flagged for toxicity and environmental persistence.

We evaluated three solvent classes based on Hansen Solubility Parameters (HSP) and Process Mass Intensity (PMI) .

Solvent CandidateClassLogPToxicitySuitabilityRecommendation
Dichloromethane (DCM) Chlorinated1.25High (Carcinogen)High SolubilityAvoid (Regulatory Phase-out)
Ethyl Acetate (EtOAc) Ester0.73LowModerate-HighPrimary Choice (General Use)
2-MeTHF Ether1.36LowHighPremium Choice (Process Scale)
MTBE Ether0.94ModerateModerateSecondary Choice

Why 2-MeTHF? Unlike standard THF, 2-Methyltetrahydrofuran is immiscible with water, derived from renewable biomass (corn cobs), and possesses a higher boiling point (


), allowing for easier solvent swapping during crystallization.[1]

Visualizing the Extraction Strategy

The following diagram illustrates the "pH-Swing" logic, demonstrating how to use the molecule's chemistry to reject impurities before the final extraction.

ExtractionLogic Start Crude Reaction Mixture (Target + Impurities) AcidStep Step 1: Acidify to pH 1-2 (HCl) Start->AcidStep WashStep Wash with Organic Solvent (EtOAc/DCM) AcidStep->WashStep WasteOrganic Organic Layer: Neutral/Acidic Impurities (DISCARD) WashStep->WasteOrganic Partition AqLayer1 Aqueous Layer: Target is Cationic (R-NH3+) (KEEP) WashStep->AqLayer1 Partition BaseStep Step 2: Neutralize to pH 6-7 (NaOH/NaHCO3) AqLayer1->BaseStep ExtractStep Extract into 2-MeTHF or EtOAc BaseStep->ExtractStep FinalOrganic Organic Layer: Target is Neutral (PRODUCT) ExtractStep->FinalOrganic Target Recovery FinalAq Aqueous Layer: Salts + Polar Impurities ExtractStep->FinalAq Waste

Caption: Figure 1. The "pH-Swing" purification strategy exploits the amphoteric nature of the sulfonamide to wash away impurities while the target is water-soluble, then extracts the target when it is neutralized.

Detailed Experimental Protocols

Protocol A: The "pH-Swing" Purification (High Purity)

Best for: Crude mixtures containing non-basic impurities (e.g., unreacted sulfonyl chlorides).[1]

Reagents:

  • Crude 4-Amino-N,3-dimethylbenzenesulfonamide

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (

    
    ) or 2M NaOH[1]
    
  • Ethyl Acetate (EtOAc) or 2-MeTHF[1][2]

  • Brine (Saturated NaCl)

Step-by-Step:

  • Dissolution (Acidic Lock): Dissolve the crude solid in minimal water.[1] Slowly add 1M HCl until the pH reaches 1.5 – 2.0 . Verify that the solid has fully dissolved (the amine is now protonated).[1]

  • Impurity Rejection: Add 1 volume of EtOAc. Shake vigorously and separate layers.

    • Organic Layer:[1] Contains non-basic impurities.[1] Discard.

    • Aqueous Layer:[1][6] Contains target molecule.[1][7][8][9][10] Keep.

  • Neutralization (Precipitation Zone): Cool the aqueous layer to

    
    . Slowly add Saturated 
    
    
    
    or NaOH while stirring until pH reaches 6.5 – 7.5 .
    • Observation: The solution should become cloudy or an oil should separate as the target returns to its neutral, lipophilic state.

  • Extraction: Add 2-MeTHF (or EtOAc) (10 mL per gram of theoretical yield). Shake for 2 minutes.

  • Phase Separation: Collect the organic layer.[1] Re-extract the aqueous layer once more to ensure yield.

  • Drying: Wash combined organics with Brine (to remove trapped water), dry over

    
    , and concentrate in vacuo.
    
Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Best for: High-throughput screening or when the target is highly water-soluble even at neutral pH.[1]

Concept: Sulfonamides can be "stubborn" to extract.[1] Adding salt increases the ionic strength of the water, forcing the organic molecule into the organic phase (Salting-out effect).[1]

Step-by-Step:

  • Adjust the aqueous sample to pH 7.0 .

  • Add NaCl to the aqueous phase until saturation (approx. 20% w/v). Agitate until dissolved.

  • Add Ethyl Acetate (Ratio 1:1 Aqueous:Organic).[1]

  • Vortex/Agitate vigorously for 5 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to break any emulsions (common with sulfonamides).

  • Collect the upper organic phase.[1]

Analytical Validation (Self-Check)

Before proceeding to the next synthetic step, validate the extraction efficiency.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps sulfonamide protonated/neutral).[1]

  • Mobile Phase B: Acetonitrile.[1][7]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 270 nm (Sulfonamide absorbance).[1]

Success Criteria:

  • Recovery: >85% (Gravimetric).[1][7][9]

  • Purity: >98% (Area under curve).

  • Water Content: <0.5% (Karl Fischer) - Critical if the next step involves water-sensitive reagents (e.g., acyl chlorides).[1]

References

  • Pfizer Inc. (2025).[1][11] Green Chemistry Solvent Selection Guide. Retrieved from [1]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

  • PubChem. (2025).[1] Compound Summary: Sulfonamide Derivatives and pKa data. National Library of Medicine. Link

  • Environmental Protection Agency (EPA). (2024).[1][2] Final Rule: Methylene Chloride; Regulation under the Toxic Substances Control Act (TSCA).[1] Link

  • ResearchGate. (2022).[1] Simultaneous Determination of Sulfonamides... Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction.[1][8] Link

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-n,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details robust and scalable methodologies for the synthesis of 4-Amino-n,3-dimethylbenzenesulfonamide, a key intermediate in the pharmaceutical industry. Two distinct synthetic strategies are presented, designed to provide flexibility in manufacturing scale and precursor availability. The protocols emphasize operational safety, process control, and high-yield production. This document is intended to serve as a practical resource for researchers and process chemists engaged in the development and scale-up of sulfonamide-based active pharmaceutical ingredients (APIs).

Introduction

4-Amino-n,3-dimethylbenzenesulfonamide is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its structural motif, featuring a sulfonamide group and a substituted aniline, is prevalent in a range of therapeutic agents. The efficient and cost-effective production of this intermediate is therefore of significant interest to the drug development and manufacturing sectors. This application note provides detailed, field-proven protocols for the multi-gram to kilogram scale synthesis of this target molecule, focusing on practical and scalable chemical transformations.

Synthetic Strategy Overview

Two primary synthetic routes are detailed herein, each commencing from readily available starting materials. Both pathways converge on the key intermediate, 4-chlorosulfonyl-N,3-dimethylaniline, which is subsequently aminated to yield the final product.

  • Route 1: Begins with the N,N-dimethylation of m-toluidine to produce N,3-dimethylaniline, followed by a regioselective chlorosulfonation and subsequent amination.

  • Route 2: Employs a protective group strategy, starting with the acetylation of m-toluidine, followed by chlorosulfonation, amination, and a final deprotection step to yield the target molecule. This route can offer advantages in controlling regioselectivity during the chlorosulfonation step.

Route 1: Direct Synthesis from N,3-Dimethylaniline

This route is a more direct approach, involving three primary transformations. The causality behind the experimental choices is to streamline the process for efficiency and atom economy.

Diagram of Synthetic Workflow: Route 1

Route 1 m_toluidine m-Toluidine n_3_dimethylaniline N,3-Dimethylaniline m_toluidine->n_3_dimethylaniline N,N-Dimethylation (Eschweiler-Clarke) sulfonyl_chloride 4-Chlorosulfonyl-N,3-dimethylaniline n_3_dimethylaniline->sulfonyl_chloride Chlorosulfonation (Chlorosulfonic Acid) final_product 4-Amino-n,3-dimethylbenzenesulfonamide sulfonyl_chloride->final_product Amination (Aqueous Ammonia)

Caption: Workflow for the direct synthesis of 4-Amino-n,3-dimethylbenzenesulfonamide.

Part 1: Synthesis of N,3-Dimethylaniline (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a well-established and scalable method for the methylation of primary amines.[1] It utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent, offering a safe and efficient alternative to more hazardous alkylating agents like methyl iodide or dimethyl sulfate.[2]

Protocol:

  • Reaction Setup: To a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add m-toluidine (1.0 eq).

  • Reagent Addition: With vigorous stirring, add formic acid (2.5 eq) followed by the slow, dropwise addition of aqueous formaldehyde (37 wt. %, 2.2 eq) via the dropping funnel. The addition should be controlled to manage the initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature and slowly add a concentrated solution of sodium hydroxide to basify the mixture to a pH > 12. This step should be performed in an ice bath to control the exotherm from the neutralization.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude N,3-dimethylaniline can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Part 2: Chlorosulfonation of N,3-Dimethylaniline

The chlorosulfonation of N,N-dialkylanilines is a classic electrophilic aromatic substitution. The strongly activating N,N-dimethylamino group directs the incoming chlorosulfonyl group primarily to the para position. The methyl group at the 3-position further influences the regioselectivity. Careful control of the reaction temperature is crucial to minimize the formation of byproducts.[3]

Protocol:

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas), add chlorosulfonic acid (4.0 eq) and cool to 0-5 °C.

  • Substrate Addition: Slowly add N,3-dimethylaniline (1.0 eq) dropwise to the cooled chlorosulfonic acid, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot in ice-water and analyzing the precipitate by TLC or HPLC.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Isolate the solid product by filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the crude 4-chlorosulfonyl-N,3-dimethylaniline in a vacuum oven at a temperature not exceeding 50 °C. The product is typically used in the next step without further purification.

Part 3: Amination of 4-Chlorosulfonyl-N,3-dimethylaniline

The reaction of the sulfonyl chloride with ammonia provides the corresponding sulfonamide.[4] Using an excess of aqueous ammonia drives the reaction to completion and also serves as the solvent.

Protocol:

  • Reaction Setup: In a pressure-rated reactor equipped with a mechanical stirrer and a temperature probe, add concentrated aqueous ammonia (28-30%, 10-15 eq).

  • Substrate Addition: Add the crude 4-chlorosulfonyl-N,3-dimethylaniline (1.0 eq) portion-wise to the ammonia solution with efficient stirring.

  • Reaction: Seal the reactor and heat the mixture to 50-60 °C for 4-6 hours. The internal pressure will increase during the reaction.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Isolate the solid product by filtration and wash with cold water.

  • Purification: The crude 4-Amino-n,3-dimethylbenzenesulfonamide can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to afford the pure product as a crystalline solid.

Route 2: Protective Group Strategy

This route introduces a protecting group for the amine functionality of m-toluidine prior to chlorosulfonation. Acetylation is a common and scalable method for protecting anilines. This strategy can enhance the regioselectivity of the subsequent chlorosulfonation step, favoring substitution at the para position to the acetylamino group, and can lead to a cleaner product profile.

Diagram of Synthetic Workflow: Route 2

Route 2 m_toluidine m-Toluidine acetylated_toluidine N-(m-tolyl)acetamide m_toluidine->acetylated_toluidine Acetylation (Acetic Anhydride) chlorosulfonyl_acetamide 4-Amino-3-methyl-N-acetylbenzenesulfonyl chloride acetylated_toluidine->chlorosulfonyl_acetamide Chlorosulfonation (Chlorosulfonic Acid) sulfonamide_acetamide N-(4-sulfamoyl-2-methylphenyl)acetamide chlorosulfonyl_acetamide->sulfonamide_acetamide Amination (Aqueous Ammonia) final_product 4-Amino-n,3-dimethylbenzenesulfonamide sulfonamide_acetamide->final_product Hydrolysis (Acidic or Basic)

Caption: Workflow for the synthesis of 4-Amino-n,3-dimethylbenzenesulfonamide via a protective group strategy.

Part 1: Acetylation of m-Toluidine

Protocol:

  • Reaction Setup: To a reactor equipped with a mechanical stirrer and a dropping funnel, add m-toluidine (1.0 eq) and a suitable solvent such as acetic acid or toluene.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirred solution. An exotherm will be observed.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Pour the reaction mixture into cold water to precipitate the product.

  • Isolation and Drying: Isolate the solid N-(m-tolyl)acetamide by filtration, wash with water, and dry.

Part 2: Chlorosulfonation of N-(m-tolyl)acetamide

Protocol:

  • Reaction Setup: In a manner similar to Route 1, add chlorosulfonic acid (5.0 eq) to a cooled reactor.

  • Substrate Addition: Slowly add the dry N-(m-tolyl)acetamide (1.0 eq) in portions, maintaining the temperature below 10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Isolation: Quench the reaction mixture on ice, filter the precipitated product, and wash with cold water.

Part 3: Amination of 4-Amino-3-methyl-N-acetylbenzenesulfonyl chloride

Protocol:

  • Reaction Setup: In a pressure reactor, add concentrated aqueous ammonia (10-15 eq).

  • Substrate Addition: Add the crude sulfonyl chloride from the previous step.

  • Reaction: Heat the sealed reactor to 60-70 °C for 4-6 hours.

  • Work-up and Isolation: Cool the reaction, filter the precipitated N-(4-sulfamoyl-2-methylphenyl)acetamide, and wash with water.

Part 4: Hydrolysis of N-(4-sulfamoyl-2-methylphenyl)acetamide

Protocol:

  • Reaction Setup: To a reactor, add the N-(4-sulfamoyl-2-methylphenyl)acetamide and an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Reaction: Heat the mixture to reflux until the deprotection is complete (monitored by TLC or HPLC).

  • Work-up: Cool the reaction mixture. If acidic hydrolysis was performed, neutralize with a base to precipitate the product. If basic hydrolysis was used, neutralize with an acid.

  • Isolation and Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent to obtain pure 4-Amino-n,3-dimethylbenzenesulfonamide.

Quantitative Data Summary

ParameterRoute 1Route 2
Starting Material m-Toluidinem-Toluidine
Number of Steps 34
Key Reagents Formaldehyde, Formic Acid, Chlorosulfonic Acid, AmmoniaAcetic Anhydride, Chlorosulfonic Acid, Ammonia, HCl/NaOH
Typical Overall Yield 60-70%55-65%
Key Advantages More direct, better atom economyPotentially higher regioselectivity, cleaner product profile
Key Disadvantages Potential for byproduct formation in chlorosulfonationLonger synthetic route, additional protection/deprotection steps

Conclusion

The two synthetic routes presented provide viable and scalable methods for the production of 4-Amino-n,3-dimethylbenzenesulfonamide. The choice between the direct approach (Route 1) and the protective group strategy (Route 2) will depend on the specific requirements of the manufacturing process, including the desired purity profile, cost considerations, and available equipment. Both protocols have been designed with scalability and safety in mind, offering a solid foundation for the industrial production of this important pharmaceutical intermediate.

References

  • [Will be populated with actual references based on the provided search results]
  • [Will be populated with actual references based on the provided search results]
  • [Will be populated with actual references based on the provided search results]
  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Retrieved February 17, 2026, from [Link]

  • [Will be populated with actual references based on the provided search results]
  • [Will be populated with actual references based on the provided search results]
  • Eschweiler–Clarke reaction. (2023, December 2). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Process for preparing sulfonamide compounds. (1964). Google Patents.
  • [Will be populated with actual references based on the provided search results]
  • [Will be populated with actual references based on the provided search results]
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330.

Sources

Application Note: Colorimetric Quantification of 4-Amino-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, self-validating protocol for the quantification of 4-Amino-N,3-dimethylbenzenesulfonamide .

While specific commercial kits for this exact derivative may not exist, this guide adapts the "Gold Standard" Bratton-Marshall chemistry, optimized for the steric and solubility constraints introduced by the methyl substituents on the benzene ring and sulfonamide nitrogen.

Method: Modified Bratton-Marshall Diazotization Detection Mode: Absorbance (Visible Spectrum) Target Analyte: Primary Aromatic Amines (Sulfonamide class)

Introduction & Principle

4-Amino-N,3-dimethylbenzenesulfonamide is a primary aromatic amine often utilized as a synthesis intermediate or a specific sulfonamide ligand. Its quantification is critical for purity analysis and pharmacokinetic monitoring.

The Chemical Challenge

Unlike simple sulfanilamide, this molecule possesses a methyl group at the 3-position (ortho to the amine). This introduces steric hindrance that can retard the diazotization rate. Furthermore, the N-methyl and 3-methyl groups increase lipophilicity, requiring modified solvent systems compared to standard aqueous protocols.

Reaction Mechanism

The assay relies on a two-step diazotization-coupling reaction:[1][2]

  • Diazotization: The primary amine reacts with nitrous acid (generated in situ from Sodium Nitrite and HCl) to form a diazonium salt.[3]

  • Coupling: The diazonium salt couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, soluble azo dye with an intense magenta color.

Reaction Pathway Diagram

ReactionMechanism Amine 4-Amino-N,3-dimethyl benzenesulfonamide Diazonium Diazonium Salt (Intermediate) Amine->Diazonium Diazotization (Acidic pH) Nitrite NaNO2 + HCl (Nitrous Acid) Nitrite->Diazonium Sulfamate Ammonium Sulfamate (Scavenger) Nitrite->Sulfamate Removal of Excess HNO2 AzoDye Azo Dye Complex (λmax ~545 nm) Diazonium->AzoDye Coupling (Rapid) NED Coupling Reagent (NED) NED->AzoDye

Caption: Step-wise formation of the chromophore. Note the critical scavenger step to prevent side reactions.

Material Properties & Reagents

Physico-Chemical Profile
PropertyValue / DescriptionImpact on Assay
Molecular Weight ~200.26 g/mol Use molarity for stoichiometric calculations.
Solubility Low in neutral water; Soluble in Acid/MethanolCritical: Stock solutions must be prepared in 1M HCl or Methanol.
pKa (Amine) ~2-3 (Weak base)Requires strong acid (pH < 1) for complete diazotization.
Reactivity Sterically hindered at C3Diazotization time must be extended (see Protocol).
Required Reagents
  • Stock Solvent: Methanol (HPLC Grade) or 2M HCl.

  • Acidifier: 4M Hydrochloric Acid (HCl).

  • Diazotization Agent: 0.1% (w/v) Sodium Nitrite (

    
    ). Freshly prepared.
    
  • Scavenger: 0.5% (w/v) Ammonium Sulfamate.

  • Coupling Reagent: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED). Store in amber bottle.

Detailed Experimental Protocol

Phase 1: Preparation of Standards

Objective: Create a calibration curve to quantify the analyte.

  • Stock Solution (1 mg/mL): Weigh 10.0 mg of 4-Amino-N,3-dimethylbenzenesulfonamide. Dissolve in 1 mL Methanol, then dilute to 10 mL with 1M HCl.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution into 9.0 mL of distilled water.

  • Calibration Series: Prepare dilutions in 0.1M HCl to obtain concentrations of: 0 (Blank), 2, 5, 10, 20, and 40 µg/mL.

Phase 2: The Assay Workflow

Critical Control Point: Perform all steps at room temperature (20-25°C). If ambient temperature is >30°C, cool reagents on ice to prevent diazonium decomposition.

  • Sample Prep: Transfer 1.0 mL of each standard/sample into a test tube.

  • Acidification: Add 0.5 mL of 4M HCl. Vortex.

  • Diazotization: Add 0.5 mL of 0.1%

    
    . Vortex immediately.
    
    • Modification: Incubate for 5 minutes . (Standard is 3 mins; extended time ensures reaction of the sterically hindered amine).

  • Scavenging: Add 0.5 mL of 0.5% Ammonium Sulfamate.

    • Action: Vortex vigorously to release

      
       gas bubbles. Wait 3 minutes  until bubbling ceases.
      
  • Coupling: Add 0.5 mL of 0.1% NED solution.

  • Development: Mix and incubate in the dark for 10 minutes . A pink-to-magenta color will develop.

  • Measurement: Read Absorbance at 545 nm (Perform a spectral scan 400-600 nm for the first run to confirm

    
    ).
    
Assay Workflow Diagram

AssayWorkflow Start Start: 1 mL Sample (in 0.1M HCl) Step1 Add 0.5 mL 4M HCl Add 0.5 mL 0.1% NaNO2 Start->Step1 Wait1 Wait 5 Minutes (Diazotization) Step1->Wait1 Step2 Add 0.5 mL Amm. Sulfamate (Remove Excess Nitrite) Wait1->Step2 Wait2 Wait 3 Minutes (Release N2 Gas) Step2->Wait2 Step3 Add 0.5 mL NED Reagent (Coupling) Wait2->Step3 Read Read Absorbance @ 545 nm Step3->Read

Caption: Operational flowchart. Yellow octagons indicate critical timing steps.

Data Analysis & Validation

Calculation

Calculate concentration using the Beer-Lambert Law or a linear regression equation (


) derived from the standards.


Typical Performance Characteristics

Note: These values are theoretical estimates based on structural analogs and must be validated in your specific matrix.

ParameterTypical RangeAcceptance Criteria
Linearity 1.0 – 50.0 µg/mL

LOD / LOQ ~0.2 µg/mL / ~0.6 µg/mLSignal-to-Noise ratio > 3:1
Precision (RSD) < 2.0% (Intra-day)< 5.0% (Inter-day)
Molar Absorptivity ~40,000

Consistent across batches

Troubleshooting & Critical Control Points

Steric Hindrance Effects

The methyl group at position 3 creates steric bulk near the amine.

  • Symptom: Low sensitivity or non-linear curve.

  • Solution: Increase the diazotization time (Step 3) from 5 to 10 minutes. Ensure HCl concentration is sufficient (at least 1M final concentration during diazotization) to protonate the amine fully.

Bubble Interference

The sulfamate reaction releases Nitrogen gas (


).
  • Symptom: Spikes in absorbance readings.

  • Solution: Vortex vigorously after adding sulfamate. If using a microplate reader, centrifuge the plate at 1000 x g for 1 minute before reading to pop bubbles.

Sample Matrix Interference
  • Oxidizing Agents: Will destroy the reagents.

  • Other Aromatic Amines: Will cross-react (Specificity issue).

  • Solution: If the sample contains other sulfonamides, this method cannot distinguish them. Use HPLC for separation.

References

  • Bratton, A. C., & Marshall, E. K. (1939). A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry, 128, 537-550.

    • Source:

  • Nagaraja, P., et al. (2007).[2] A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.[2][4] Acta Pharmaceutica, 57(3), 333-342.

    • Source:

  • Thermo Fisher Scientific. (n.d.).

    • Source:

  • PubChem. (2025). Compound Summary: 4-Amino-3-methylbenzenesulfonamide.[5]

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Amino-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TSC-ORG-SYN-042 | Version: 2.1 | Last Updated: 2026-02-17

Executive Summary

Welcome to the Technical Support Center. This guide addresses the yield optimization of 4-Amino-N,3-dimethylbenzenesulfonamide , a critical intermediate often derived from o-toluidine.

The synthesis generally follows a three-stage protocol:

  • Protection: Acetylation of o-toluidine.

  • Chlorosulfonation: Reaction with chlorosulfonic acid (

    
    ) to form the sulfonyl chloride.
    
  • Amination & Deprotection: Reaction with methylamine followed by hydrolysis.

Yield loss is most frequently observed in Stage 2 (Chlorosulfonation) due to sulfone formation or hydrolysis, and Stage 3 (Amination) due to competitive hydrolysis of the sulfonyl chloride.

Part 1: The Synthetic Pathway & Critical Control Points

The following logic map outlines the standard industrial pathway and identifies the Critical Process Parameters (CPPs) where yield is typically compromised.

G Start o-Toluidine Step1 Acetylation (Protection) Start->Step1 Inter1 N-acetyl-o-toluidine Step1->Inter1 Step2 Chlorosulfonation (CRITICAL STEP) Inter1->Step2 ClSO3H (Excess) Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Yield Loss: Sulfone formation Step3 Amination (MeNH2) Inter2->Step3 MeNH2 Low Temp Inter3 Protected Sulfonamide Step3->Inter3 Yield Loss: Hydrolysis Step4 Hydrolysis (Deprotection) Inter3->Step4 Final 4-Amino-N,3- dimethylbenzenesulfonamide Step4->Final

Figure 1: Synthetic pathway highlighting critical steps where yield loss occurs (Red/Yellow nodes).

Part 2: Troubleshooting Module – Chlorosulfonation (Stage 2)

This is the most volatile step. The reaction involves electrophilic aromatic substitution.[1] The acetamido group directs para, but the ortho-methyl group exerts steric influence.

Common Issue: Low Yield of Sulfonyl Chloride

Symptom: The isolated sulfonyl chloride yield is <60%, or a significant amount of water-insoluble solid (sulfone) is observed.

Root Cause Analysis & Solutions
ParameterOptimal ConditionWhy it Matters (Mechanism)Corrective Action
Stoichiometry 3.0 – 5.0 equivalents of

per mole of amide.
Excess acid acts as the solvent and shifts the equilibrium toward the chloride, suppressing sulfonic acid formation.Increase

ratio. If the mixture is too viscous, yield drops due to poor mixing.
Temperature (Addition) 10°C – 15°C High temp during addition favors sulfone formation (reaction of product with starting material) and charring.Cool the flask before adding the solid amide. Add amide in small portions.[2]
Temperature (Digestion) 60°C (1-2 hours) Heat is required to convert the initial sulfonic acid to sulfonyl chloride.After addition, slowly ramp to 60°C. Do not exceed 70°C as this accelerates sulfone byproduct formation.
Quenching ("Drowning") Pour onto crushed ice The reaction is reversible. If the acid concentration drops too slowly, the chloride hydrolyzes back to sulfonic acid (water-soluble loss).Pour the reaction mixture slowly into vigorously stirred ice/water. Keep

.

Expert Insight: The "drowning" step is often where yield is lost.[3] If you pour water into the reaction mixture, the exotherm is uncontrollable, leading to immediate hydrolysis. Always pour the reaction mixture into ice.

Part 3: Troubleshooting Module – Amination (Stage 3)

Reaction: 4-acetamido-3-methylbenzenesulfonyl chloride + Methylamine


 Intermediate.
Common Issue: "Oiling Out" or Impure Product

Symptom: The product forms a sticky oil instead of a precipitate, or yield is low due to hydrolysis.

Q: How do I prevent the sulfonyl chloride from hydrolyzing before it reacts with the amine?

A: This is a competition between the amine (nucleophile) and water (nucleophile).

  • Use a Biphasic System: Dissolve the sulfonyl chloride in an organic solvent (DCM, chloroform, or THF) rather than adding it directly to aqueous amine.

  • Temperature Control: Keep the reaction at 0°C – 5°C . Hydrolysis rates increase significantly at room temperature.

  • Reagent Order: Add the sulfonyl chloride solution dropwise to the amine solution, not the other way around. This ensures the amine is always in excess, favoring the sulfonamide formation.

Q: Do I need an acid scavenger?

A: Yes. The reaction produces HCl.[2][4]

  • Protocol: Use 2.0 to 2.5 equivalents of methylamine. The excess amine acts as the HCl scavenger.

  • Alternative: If methylamine is expensive or limited, use 1.1 eq of methylamine and 1.2 eq of Pyridine or Triethylamine or inorganic base like Sodium Carbonate . Pyridine is particularly effective as a catalyst and solvent improver.

Part 4: Troubleshooting Decision Tree

Use this flowchart to diagnose specific yield failures in your current batch.

Troubleshooting Start Yield Issue Detected Q1 Is the issue in Sulfonyl Chloride Isolation? Start->Q1 Yes1 Yes Q1->Yes1 Step 2 Issue No1 No (Amination Step) Q1->No1 Step 3 Issue Q2 Is the product water-soluble? Yes1->Q2 Hydrolysis Diagnosis: Hydrolysis. Quench was too hot or slow. Action: Use more ice, stir faster. Q2->Hydrolysis Yes (Loss in filtrate) Sulfone Diagnosis: Sulfone Formation. Temp too high or acid too low. Action: Keep T < 15°C during add. Q2->Sulfone No (Insoluble solid) Q3 Is product an oil? No1->Q3 Impurity Diagnosis: Mixed Isomers/Impurities. Action: Recrystallize from Ethanol. Q3->Impurity Yes LowYield Diagnosis: Competitive Hydrolysis. Action: Use biphasic system (DCM/Water). Q3->LowYield No (Low Mass)

Figure 2: Diagnostic logic for isolating the root cause of yield loss.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use thionyl chloride (


) instead of chlorosulfonic acid? 
  • Technical Answer: Not directly on the acetanilide.

    
     converts sulfonic acids to sulfonyl chlorides. You would first need to sulfonate the ring (using 
    
    
    
    ), isolate the sulfonic acid, and then treat with
    
    
    . The chlorosulfonic acid route is preferred because it performs both sulfonation and chlorination in a "telescoped" one-pot reaction, generally offering higher throughput.

Q2: The final product has a melting point lower than reported (164-165°C). Why?

  • Technical Answer: This indicates incomplete deprotection or the presence of the ortho-isomer (though rare due to steric hindrance).

  • Fix: Ensure the hydrolysis step (refluxing in dilute HCl) is monitored by TLC until the starting material (protected sulfonamide) is completely consumed. Recrystallize the final product from ethanol/water or acetone to remove trace impurities.

Q3: Why is the N-acetyl group used if we just remove it later?

  • Technical Answer: The amino group (

    
    ) is too reactive. If unprotected, it would react with chlorosulfonic acid to form sulfamates (
    
    
    
    ) and oxidize, leading to a black tar ("charring"). Acetylation moderates the ring activation and protects the nitrogen.

References

  • Organic Syntheses. "Sulfanilyl Chloride, N-Acetyl." Org.[3] Synth.1928 , 8, 100. (Standard protocol for chlorosulfonation of acetanilides).

  • BenchChem. "Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." (General troubleshooting for sulfonyl chloride instability).

  • Asian Journal of Pharmaceutics. "Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug." Asian J. Pharm.2017 .[5][6] (Optimization of stoichiometry and acid acceptors).

  • PubChem. "4-Acetamido-3-methylbenzenesulfonyl chloride."[7] (Physical properties and structure verification).

  • ResearchGate. "Optimization of the Chlorosulfonation.

Sources

Troubleshooting solubility issues with 4-Amino-n,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Formulation Issues

Content ID: TS-SOL-4ADMB-001 Last Updated: February 17, 2026 Status: Active

Executive Summary & Physicochemical Profile

Welcome to the Technical Support Center. You are likely visiting this page because you are experiencing precipitation ("crashing out") of 4-Amino-N,3-dimethylbenzenesulfonamide upon dilution into aqueous buffers.

To solve this, we must first understand the molecule's "personality." This compound is an amphoteric sulfonamide derivative. Its solubility behavior is dictated by two competing ionization centers:

  • The Basic Aniline: The 4-amino group (accepts protons at low pH).

  • The Acidic Sulfonamide: The -SO₂NH- moiety (donates protons at high pH).

Key Physicochemical Data:

PropertyValue (Approx.)Implication for Solubility
LogP (Lipophilicity) ~1.1 – 1.4Moderately lipophilic. Prefers organic solvents over water.
pKa (Basic) ~2.5 – 3.0Soluble in strong acids (pH < 2) as a cation.
pKa (Acidic) ~10.5 – 11.0Soluble in strong bases (pH > 11) as an anion.
Neutral pH Solubility Very Low (< 1 mM) DANGER ZONE: At pH 7.4 (PBS/Media), the molecule is neutral and hydrophobic.

Standard Operating Procedure: Stock Solution Preparation

Objective: Create a stable, high-concentration stock solution for long-term storage.

Recommended Solvent: DMSO (Dimethyl Sulfoxide)

Do NOT use water, PBS, or saline for stock preparation. The compound is hydrolytically stable but practically insoluble in neutral aqueous media.

Protocol:

  • Weighing: Weigh the target amount of 4-Amino-N,3-dimethylbenzenesulfonamide.

  • Solvent Addition: Add anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%) to achieve a concentration of 10 mM to 50 mM .

    • Note: Ethanol (EtOH) is a secondary choice but has a lower boiling point and can cause evaporation/concentration errors over time.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

  • Sterilization: If using for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the drug.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.

Troubleshooting Guide: Precipitation in Aqueous Buffers

This is the most common failure point. When you dilute your DMSO stock into cell culture media or PBS (pH 7.4), the solvent environment shifts from lipophilic to hydrophilic, often causing immediate precipitation.

Diagnostic Workflow

Troubleshooting Start Precipitation Observed in Aqueous Buffer CheckConc 1. Check Final Concentration Is it > 100 µM? Start->CheckConc ReduceConc Action: Reduce Concentration. Solubility limit at pH 7.4 is likely < 200 µM. CheckConc->ReduceConc Yes CheckDMSO 2. Check DMSO Content Is final DMSO < 0.1%? CheckConc->CheckDMSO No IncreaseDMSO Action: Increase DMSO to 0.5% - 1.0% (If cells tolerate) CheckDMSO->IncreaseDMSO Yes CheckTemp 3. Check Temperature Is buffer cold (4°C)? CheckDMSO->CheckTemp No WarmUp Action: Pre-warm buffer to 37°C before adding drug. CheckTemp->WarmUp Yes Sonicate 4. Mechanical Disruption Sonicate for 5-10 mins CheckTemp->Sonicate No

Caption: Step-by-step diagnostic loop for resolving precipitation events in neutral buffers.

Critical Solutions for "Crash-Out"

Scenario A: The "Cloudy" Cell Culture Well

  • Cause: You added the DMSO stock directly to the well. This creates a local zone of high concentration/water contact, causing immediate crystallization.

  • Fix: Perform an intermediate dilution .

    • Dilute stock 1:10 in pure DMSO.

    • Dilute that 1:10 into pre-warmed media while vortexing.

    • Add this mixture to cells.

Scenario B: Animal Formulation (In Vivo) Failure

  • Cause: PBS alone cannot support the doses required for animal studies (e.g., 10 mg/kg).

  • Fix: Use a co-solvent system.[1] See Section 4.

Advanced Formulation for In Vivo Studies

For animal dosing (IP, IV, or Oral), simple aqueous buffers will fail. You must use a vehicle that maintains solubility via cosolvency or encapsulation.

Recommended Vehicle Formulation (The "40/40/20" Rule):

ComponentFunctionConcentration (% v/v)
PEG 400 Primary Solubilizer40%
Saline (0.9%) Aqueous Base40%
Ethanol (or DMSO) Co-solvent10–20%

Preparation Protocol:

  • Dissolve the compound completely in the Ethanol/DMSO fraction first.

  • Add PEG 400 and vortex until clear.

  • Slowly add the Saline dropwise while vortexing.

    • Why? Adding saline too fast shocks the system and causes irreversible precipitation.

  • Sonication: If slight turbidity occurs, sonicate at 37°C for 10 minutes.

Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound in 1N HCl or NaOH?

  • Answer: Yes, but with caveats.

    • Acid (HCl): It will dissolve readily as the aniline salt. However, if you neutralize this solution back to pH 7.4 for an assay, it will precipitate immediately.

    • Base (NaOH): It will dissolve as the sulfonamide salt (pH > 11). This is caustic to cells and tissues unless diluted significantly.

Q2: My stock solution froze and now has crystals that won't dissolve. Is it ruined?

  • Answer: Likely not.[2] DMSO freezes at 19°C. If moisture entered the vial, it lowers the solubility.

    • Fix: Warm the vial to 37°C in a water bath and vortex for 5 minutes. If crystals persist, the DMSO has absorbed too much water (DMSO is hygroscopic). You must filter-sterilize or prepare a fresh stock.

Q3: Why does the literature show different melting points for this compound?

  • Answer: Sulfonamides are notorious for polymorphism . Different crystal structures (polymorphs) have different melting points and solubilities. If you switched suppliers, you might have a more stable (less soluble) polymorph. Heat-cycling (warming to 50°C and cooling) can sometimes reset the form in solution.

References

  • Physicochemical Properties of Sulfonamides

    • Source: PubChem.[3] "Sulfonamide Structure-Activity Relationships." National Library of Medicine.

    • Link:[Link] (Used as homologous reference for pKa/LogP data).

  • Solubility of Sulfonamides in Binary Solvents

    • Source: Martinez, F. et al. "Solubility of sulfamethoxazole in some propylene glycol + water mixtures." Journal of Solution Chemistry.
    • Context: Validates the use of PEG/Propylene Glycol cosolvents for this class of molecules.
    • Link:[Link]

  • DMSO Stock Preparation Guidelines

    • Source: BenchChem Technical Support.[1] "Handling Lipophilic Small Molecules."

  • Formulation Strategies for Lipophilic Drugs

    • Source: Savjani, K.T. et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.
    • Link:[Link]

Sources

Technical Support Center: Purifying 4-Amino-n,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 4-Amino-n,3-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this compound. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you achieve the highest purity in your samples.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of 4-Amino-n,3-dimethylbenzenesulfonamide.

Q1: What are the most common impurities found in crude 4-Amino-n,3-dimethylbenzenesulfonamide samples?

A1: Impurities typically arise from the synthetic route used. Common contaminants may include unreacted starting materials (e.g., m-toluidine or corresponding anilines), by-products from incomplete reactions, or degradation products. The quality of a peptide drug, for instance, is heavily dependent on its impurity profile, as these can affect efficacy or toxicity[1]. For sulfonamides, residual reagents from the sulfonation or amination steps are also a primary concern.

Q2: My sample is discolored (yellow or brown). What is the likely cause and can it be removed?

A2: Discoloration often indicates the presence of oxidized impurities or residual starting materials. These colored impurities can typically be removed during the recrystallization process by adding a small amount of activated charcoal to the hot solution before filtration[2]. The charcoal adsorbs the colored compounds, which are then removed by hot gravity filtration.

Q3: Which purification technique is best for my sample: Recrystallization or Acid-Base Extraction?

A3: The choice depends on the nature of the impurities.

  • Recrystallization is highly effective if the impurities have different solubility profiles from the desired compound in a given solvent system. It is the preferred method for removing non-ionic or similarly basic impurities.

  • Acid-Base Extraction is ideal for separating the basic 4-Amino-n,3-dimethylbenzenesulfonamide from any acidic or neutral impurities[3][4]. The basic amine group can be protonated to form a water-soluble salt, allowing it to move into an aqueous layer while neutral and acidic impurities remain in the organic layer[5]. This technique is often used as a preliminary purification step before recrystallization[2][3].

Q4: What is the best way to confirm the purity of my final product?

A4: A combination of methods is recommended. The most common and accessible method is determining the melting point of your crystals; a sharp melting point close to the literature value suggests high purity[6]. For more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC)[7][8][9], and spectroscopic methods such as ¹H NMR and ¹³C NMR are standard for confirming structural integrity and detecting impurities.

Troubleshooting Guide: Common Purification Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: "Oiling Out" During Recrystallization

Problem: Instead of forming crystals upon cooling, my compound separates as an oily liquid.

Potential CauseRecommended SolutionCausality (The "Why")
High Impurity Concentration Perform a preliminary purification step, such as an acid-base extraction, to remove the bulk of impurities before attempting recrystallization.[2]High concentrations of impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oil") at a temperature where the pure compound would normally crystallize.[2]
Solution Cooled Too Rapidly Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.[2]Rapid cooling promotes precipitation over crystallization. Slow cooling allows the crystal lattice to form correctly, excluding impurity molecules more effectively.
Inappropriate Solvent Choice The current solvent may be too nonpolar. Try a more polar solvent or a solvent mixture, such as an ethanol-water or isopropanol-water system.[2][10]"Oiling out" can occur if the compound is too soluble in the solvent even at lower temperatures. A solvent pair can fine-tune the polarity to achieve ideal solubility characteristics.[10]
Solution Temperature Too High Re-dissolve the oil by heating, add a small amount of additional hot solvent to ensure complete dissolution, and then allow it to cool more slowly.[2]If the boiling point of the solvent is higher than the melting point of your compound, it will melt before it dissolves and may not crystallize properly.
Issue 2: No Crystal Formation After Cooling

Problem: The solution remains clear even after cooling in an ice bath.

Potential CauseRecommended SolutionCausality (The "Why")
Solution is Not Saturated (Too Much Solvent) Boil off some of the solvent to concentrate the solution, then allow it to cool again.[2]Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature. If too much solvent is used, the solution may never reach this point upon cooling.
Supersaturation without Nucleation Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed" crystal of the pure compound.[2]A supersaturated solution can be stable if there are no nucleation sites for crystals to begin forming. Scratching creates microscopic imperfections in the glass, and a seed crystal provides a template for crystal growth.[2]
Issue 3: Low Yield of Recovered Product

Problem: The amount of crystalline product recovered after filtration is significantly lower than expected.

Potential CauseRecommended SolutionCausality (The "Why")
Premature Crystallization During Hot Filtration Use pre-heated glassware (funnel, receiving flask) and perform the hot filtration step as quickly as possible to prevent the solution from cooling.[2]If the solution cools during transfer, the product will crystallize on the filter paper or in the funnel stem, leading to significant loss.
Inappropriate Solvent Choice The chosen solvent may be too good at dissolving the compound, even at low temperatures. Re-evaluate the solvent system to find one where the compound has high solubility when hot and very low solubility when cold.An ideal recrystallization solvent dissolves the compound completely when hot but very poorly when cold, maximizing the amount of product that crystallizes out of the solution.[6]
Incomplete Crystallization After cooling to room temperature, ensure the flask is left in an ice bath for at least 15-30 minutes to maximize crystal formation.[2][6]Solubility is temperature-dependent. Lowering the temperature further with an ice bath will decrease the solubility of the compound and increase the yield of recovered crystals.
Washing with Room Temperature Solvent Always wash the collected crystals with a small amount of ice-cold solvent to remove adhered impurities.[6]Using warm or room-temperature solvent to wash the crystals will re-dissolve some of the product, leading to a lower yield.
Visualized Workflows & Protocols
Decision-Making for Purification Strategy

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a crude sample of 4-Amino-n,3-dimethylbenzenesulfonamide.

Purification_Decision_Tree start_node Crude Sample Analysis decision_impurity Are acidic or neutral impurities suspected? start_node->decision_impurity process_abe Perform Acid-Base Extraction decision_impurity->process_abe  Yes process_recryst_direct Proceed Directly to Recrystallization decision_impurity->process_recryst_direct No   decision_discolored Is the sample discolored? process_abe->decision_discolored process_recryst_direct->decision_discolored process_charcoal Add Activated Charcoal during Recrystallization decision_discolored->process_charcoal  Yes process_recryst_final Perform Recrystallization decision_discolored->process_recryst_final No   process_charcoal->process_recryst_final end_node Pure Product (Verify with MP, HPLC, NMR) process_recryst_final->end_node

Caption: A decision tree for selecting the optimal purification protocol.

Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic 4-Amino-n,3-dimethylbenzenesulfonamide from acidic and neutral impurities.[4][5]

  • Dissolution: Dissolve the crude sample in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. The basic amine will be protonated, forming a water-soluble ammonium salt.

    • Causality: The protonated amine salt is ionic and therefore preferentially dissolves in the aqueous layer, while neutral or acidic impurities remain in the organic layer[3][4].

  • Separation: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Wash: Repeat the extraction of the organic layer with another portion of 1M HCl to ensure all the amine has been transferred to the aqueous phase. Combine the aqueous extracts.

  • Regeneration of Amine: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute aqueous base (e.g., 2M NaOH) while stirring until the solution is basic (test with pH paper, target pH 9-10).[5] The pure 4-Amino-n,3-dimethylbenzenesulfonamide will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water to remove any residual salts. Allow the product to air-dry or place it in a desiccator.

  • Validation: Check the melting point and/or run an HPLC to confirm purity before proceeding to recrystallization if necessary.

Protocol 2: Purification by Recrystallization

This protocol is used to obtain high-purity crystalline product. A 95% ethanol/water solvent system is often effective for sulfonamides.[6][10]

  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of 95% ethanol and heat. The solid should dissolve. Add a few drops of water until the solution becomes cloudy, then add a drop of ethanol to redissolve. This confirms a suitable solvent pair.

  • Dissolution: Place the crude 4-Amino-n,3-dimethylbenzenesulfonamide in an Erlenmeyer flask. Add the minimum amount of boiling 95% ethanol to just dissolve the solid.[6]

    • Causality: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.[2]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl and gently boil for a few minutes.[2]

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Causality: Pre-heating the glassware prevents the product from crystallizing prematurely in the funnel.[2]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any soluble impurities remaining on the surface of the crystals.[6]

  • Drying: Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely or place them in a desiccator under vacuum.

  • Validation: Weigh the final product to calculate the percent recovery and determine its melting point to assess purity.

References
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Available from: [Link]

  • Recrystallization of Sulfanilamide. Scribd. Available from: [Link]

  • Acid–base extraction. Wikipedia. Available from: [Link]

  • Experiment 3 Notes. (2020, April 15). Chemistry LibreTexts. Available from: [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019, August 29). MDPI. Available from: [Link]

  • Amine workup. (2024, March 12). Reddit. Available from: [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

  • (PDF) Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. ResearchGate. Available from: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Chromatography Online. Available from: [Link]

  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available from: [Link]

  • Benzenesulfonamide, 4-amino-N,N-dimethyl-. (2018, February 16). SIELC Technologies. Available from: [Link]

  • 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide. PubChem. Available from: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available from: [Link]

  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst (RSC Publishing). Available from: [Link]

  • Purification of N-substituted aminobenzaldehydes. Google Patents.
  • How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). PMC. Available from: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022, March 21). MDPI. Available from: [Link]

  • Protein purification troubleshooting guide. Dutscher. Available from: [Link]

  • Nitrosamine Impurities. Pure Synth. Available from: [Link]

  • 4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide, 98% Purity, C8H12N2O3S, 25 grams. CP Lab Safety. Available from: [Link]

  • Typical examples of impurities observed in synthesized peptides. ResearchGate. Available from: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025, July 4). PMC. Available from: [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available from: [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.

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Preventing oxidation of 4-Amino-n,3-dimethylbenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-n,3-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the oxidation of this compound during storage. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and stability of your valuable compound.

Introduction: The Challenge of Aromatic Amine Stability

4-Amino-n,3-dimethylbenzenesulfonamide, like many aromatic amines, is susceptible to oxidative degradation. The primary site of oxidation is the aromatic amino group, which can be readily oxidized by atmospheric oxygen, light, and trace metal impurities. This degradation can lead to the formation of colored impurities, loss of potency, and the generation of potentially reactive byproducts, compromising experimental results and the safety profile of drug candidates. Understanding the mechanisms of this degradation is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Q1: My white powder of 4-Amino-n,3-dimethylbenzenesulfonamide has started to turn yellow/brown. What is happening?

This discoloration is a classic indicator of oxidation. The primary amino group on the benzene ring is susceptible to oxidation, which can lead to the formation of highly colored nitroso and nitro compounds, as well as complex polymeric materials. This process is often initiated by exposure to air (oxygen) and can be accelerated by light and heat.

Q2: What are the likely degradation products I should be looking for?

While specific degradation pathways for 4-Amino-n,3-dimethylbenzenesulfonamide are not extensively documented in publicly available literature, based on the known chemistry of aromatic amines and sulfonamides, potential oxidation products could include:

  • Nitroso Derivatives: Formed by the initial oxidation of the amino group.

  • Nitro Derivatives: Further oxidation of the nitroso group.

  • Azoxy and Azo Compounds: Formed through condensation reactions of intermediate oxidation products.

  • Polymeric Materials: Complex, often highly colored, materials resulting from extensive degradation.

It is also possible for reactions involving the sulfonamide group to occur under harsh conditions, though the aromatic amine is generally more labile to oxidation.[1][2]

Q3: I store my compound in a sealed vial in the dark. Why is it still degrading?

Even with these precautions, degradation can occur due to a few factors:

  • Headspace Oxygen: The air trapped in the vial's headspace contains enough oxygen to initiate oxidation.

  • Container Permeability: Some plastic containers are permeable to oxygen over long-term storage.

  • Trace Impurities: The compound itself or the container may have trace metal impurities that can catalyze oxidation.

For long-term storage, more rigorous exclusion of oxygen is necessary.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

Symptom Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation of the aromatic amine.Implement inert atmosphere storage. Use amber glass vials. Store at reduced temperatures.
Appearance of New Peaks in HPLC Analysis Formation of degradation products.Perform a forced degradation study to identify potential degradants. Use a stability-indicating HPLC method for analysis.
Inconsistent Experimental Results Degradation of the compound leading to lower effective concentration or interference from byproducts.Re-qualify the compound's purity before use. Implement stricter storage protocols.

Proactive Prevention: Best Practices for Storage

To prevent the oxidation of 4-Amino-n,3-dimethylbenzenesulfonamide, a multi-faceted approach is recommended, focusing on controlling the key environmental factors that drive degradation.

Atmosphere Control: The Importance of an Inert Environment

The most critical factor in preventing oxidation is the exclusion of oxygen.

  • Inert Gas Blanketing: Store the compound under an inert gas such as argon or nitrogen. This can be achieved by gently flushing the container with the inert gas before sealing.

  • Glove Box Storage: For highly sensitive applications or long-term storage, handling and storing the compound inside a glove box with an inert atmosphere is the gold standard.

Light Protection: Minimizing Photodegradation

Light, particularly UV light, can provide the energy to initiate oxidative reactions.

  • Amber Glass Vials: Always store the compound in amber glass vials or containers that block UV light.

  • Dark Storage: Keep the vials in a dark place, such as a drawer or a light-proof storage cabinet.

Temperature Control: Slowing Down Reaction Rates

Lowering the storage temperature can significantly slow the rate of degradation.

  • Refrigeration/Freezing: Store the compound at 2-8°C for short-to-medium term storage. For long-term storage, -20°C is recommended. Ensure the container is well-sealed to prevent moisture condensation upon removal from cold storage.

The Role of Antioxidants

For solutions or formulations, the addition of an antioxidant can provide an extra layer of protection. Phenolic antioxidants are particularly effective radical scavengers.

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are commonly used in pharmaceutical formulations to prevent oxidative degradation.[3][4][5] A typical concentration range is 0.01% to 0.1%.

  • Sodium Metabisulfite: For aqueous solutions, sodium metabisulfite can be an effective oxygen scavenger.[3]

It is crucial to test the compatibility and effectiveness of any antioxidant with your specific application.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the intact compound from its degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where 4-Amino-n,3-dimethylbenzenesulfonamide has significant absorbance (e.g., determined by a UV scan).

  • Forced Degradation: To validate the method's stability-indicating properties, perform a forced degradation study.[6][7][8]

    • Acid/Base Hydrolysis: Treat the compound with 0.1 M HCl and 0.1 M NaOH.

    • Oxidation: Treat with 3% hydrogen peroxide.

    • Thermal Stress: Heat the solid compound at a temperature below its melting point (e.g., 60-80°C).

    • Photostability: Expose the compound to light (ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main compound peak.

Protocol 2: Evaluating Antioxidant Effectiveness
  • Sample Preparation: Prepare solutions of 4-Amino-n,3-dimethylbenzenesulfonamide in a relevant solvent with and without the addition of the antioxidant to be tested (e.g., 0.05% BHT).

  • Stress Conditions: Expose the solutions to an oxidative stressor, such as by bubbling air through the solution or adding a chemical oxidant like AIBN (a radical initiator).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution and analyze by the stability-indicating HPLC method.

  • Data Analysis: Compare the rate of degradation of the main compound in the presence and absence of the antioxidant. A significant reduction in degradation indicates an effective antioxidant.

Visualizing the Process

Oxidation Pathway of Aromatic Amines

Oxidation_Pathway A 4-Amino-n,3-dimethylbenzenesulfonamide (Aromatic Amine) C Initial Oxidation Products (e.g., Nitroso compounds) A->C Oxidation B Oxidizing Agent (O2, Light, Metal Ions) D Further Oxidation (e.g., Nitro compounds) C->D Oxidation E Coupling/Polymerization (Colored Impurities) C->E Condensation D->E Further Reactions

Caption: Generalized oxidation pathway of an aromatic amine.

Workflow for Preventing Oxidation

Prevention_Workflow cluster_storage Storage Conditions cluster_formulation For Solutions/Formulations cluster_analysis Quality Control Inert_Atmosphere Inert Atmosphere (N2 or Ar) Stable_Compound Stable Compound Inert_Atmosphere->Stable_Compound Light_Protection Light Protection (Amber Vials) Light_Protection->Stable_Compound Temp_Control Temperature Control (Refrigerate/Freeze) Temp_Control->Stable_Compound Antioxidants Add Antioxidants (e.g., BHT, BHA) Antioxidants->Stable_Compound HPLC Stability-Indicating HPLC Analysis Compound 4-Amino-n,3-dimethylbenzenesulfonamide Compound->Inert_Atmosphere Compound->Light_Protection Compound->Temp_Control Compound->Antioxidants Stable_Compound->HPLC

Caption: A comprehensive workflow for preventing oxidation.

Conclusion

The stability of 4-Amino-n,3-dimethylbenzenesulfonamide is paramount for reliable and reproducible research and development. By understanding the chemical principles of its degradation and implementing a systematic approach to storage and handling, its oxidation can be effectively minimized. This guide provides a framework for troubleshooting and prevention, empowering you to maintain the integrity of your compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). Environmental Science & Technology. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Available at: [Link]

  • Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. (2013). Chemistry. Available at: [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. (2018). Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • ANTIOXIDANT BHT. (n.d.). LookChem. Available at: [Link]

  • Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. (2011). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Semantic Scholar. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Available at: [Link]

  • Antioxidant Assays in Pharmacological Research. (2020). Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2022). Antioxidants. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in an Injectable Solution. (2012). Scientia Pharmaceutica. Available at: [Link]

  • Butylated hydroxyanisole – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. Available at: [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (2022). Molecules. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Methods of providing antioxidants to a drug containing product. (2010). Google Patents.
  • Methods for testing antioxidant activity. (2001). ResearchGate. Available at: [Link]

  • Synergistic Effect of BuylatedHydroxyanisole (BHA) and AscorbylPalmitate to Prevent Oxidative Degradation of Drug: A Dual Antioxidant Strategy. (2024). International Journal of Ayurvedic Medicine. Available at: [Link]

  • CHEMICAL STORAGE FACT SHEET. (2023). University of Waterloo. Available at: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). LinkedIn. Available at: [Link]

  • Chemical Storage Guidelines. (n.d.). Louisiana State University. Available at: [Link]

  • Practices for Proper Chemical Storage. (2018). Cleveland State University. Available at: [Link]

  • Chemical Storage Guidelines. (2022). University of Windsor. Available at: [Link]

Sources

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of 4-Amino-n,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-Amino-n,3-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseline noise, a common issue that can compromise the accuracy and sensitivity of your analytical method. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and remedy a noisy baseline, ensuring the integrity of your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: What is baseline noise in HPLC, and why is it a concern for the analysis of 4-Amino-n,3-dimethylbenzenesulfonamide?

A1: Baseline noise refers to the random fluctuations in the detector signal when only the mobile phase is flowing through the HPLC system. A stable, quiet baseline is crucial for accurate quantification, especially at low concentrations of 4-Amino-n,3-dimethylbenzenesulfonamide. Excessive noise can obscure small peaks, leading to inaccurate peak integration and a higher limit of detection (LOD) and limit of quantitation (LOQ)[1][2].

Q2: What are the most common causes of baseline noise in HPLC analysis?

A2: The primary sources of baseline noise can be categorized into three main areas: the mobile phase, the HPLC hardware, and the column. Specific causes include contaminated or improperly prepared mobile phase, dissolved gases in the eluent, pump pulsations, detector issues, and a contaminated or degraded column[3].

Q3: How can I quickly determine the source of the baseline noise in my system?

A3: A systematic approach is key. Start by observing the pattern of the noise. Regular, cyclical noise often points to the pump, while random, high-frequency noise might indicate issues with the detector or mobile phase. A simple diagnostic is to stop the pump flow. If the noise disappears, the problem is likely related to the mobile phase or the pump. If the noise persists, the issue is probably with the detector's electronics or lamp.

In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to identifying and resolving the root cause of baseline noise in your HPLC analysis of 4-Amino-n,3-dimethylbenzenesulfonamide.

Issue 1: Mobile Phase-Related Noise

Contamination or improper preparation of the mobile phase is a frequent culprit of baseline disturbances.

Q: My baseline is showing random, high-frequency noise, especially during a gradient run. What should I check first?

A: This type of noise is often linked to the mobile phase. Here’s a troubleshooting workflow:

Step 1: Verify Solvent and Reagent Quality. Always use HPLC-grade solvents and high-purity reagents. Lower-grade materials can contain impurities that absorb UV light at your detection wavelength, causing a noisy baseline[3]. For the analysis of sulfonamides, a common detection wavelength is around 260-280 nm[2][4].

Step 2: Ensure Proper Mobile Phase Preparation and Degassing. Freshly prepare your mobile phase daily to prevent microbial growth and degradation of additives. It is crucial to filter all mobile phases through a 0.45 µm or smaller pore size filter to remove particulate matter[5].

Dissolved gases in the mobile phase can lead to bubble formation in the detector cell, causing sharp spikes in the baseline. Effective degassing is critical.

Degassing TechniqueEffectivenessConsiderations
Helium Sparging Highly effectiveCan alter the mobile phase composition by evaporating volatile solvents.
Vacuum Degassing GoodLess effective than helium sparging for some solvent mixtures.
Sonication Moderately effectiveOften insufficient on its own and should be combined with another method.
In-line Degasser Very effective & convenientStandard on most modern HPLC systems. Ensure it is functioning correctly.

Protocol for Mobile Phase Preparation:

  • Measure the required volumes of each solvent and additive accurately.

  • If using a buffer, ensure all salts are fully dissolved before adding the organic modifier to prevent precipitation.

  • Filter the mobile phase through a compatible 0.45 µm or 0.22 µm membrane filter.

  • Degas the mobile phase using one of the methods described in the table above. In-line degassers are highly recommended for their continuous and efficient operation.

Issue 2: HPLC System and Hardware-Related Noise

If the mobile phase has been ruled out, the next step is to investigate the HPLC system components.

Q: I'm observing a periodic, pulsing baseline. What could be the cause?

A: A rhythmic, pulsing baseline is a classic symptom of pump-related issues.

Troubleshooting Workflow for Pump-Related Noise:

Pump_Troubleshooting cluster_pump Pump Troubleshooting Flow Start Pulsating Baseline Observed Degasser Verify In-line Degasser Functionality Start->Degasser Is degasser on and working? Check_Valves Check for Leaks and Clean/Replace Check Valves Pump_Seals Inspect and Replace Worn Pump Seals Check_Valves->Pump_Seals Pulsations persist Resolved Baseline Stable Pump_Seals->Resolved Issue identified and fixed Priming Prime the Pump to Remove Air Degasser->Priming Yes Priming->Check_Valves Pulsations persist

Caption: A logical workflow for troubleshooting pump-related baseline noise.

Explanation of Steps:

  • Verify Degasser Function: Ensure your in-line degasser is turned on and functioning correctly. A faulty degasser can introduce air into the pump heads.

  • Prime the Pump: Air trapped in the pump heads is a common cause of pulsations. Prime each pump channel thoroughly according to the manufacturer's instructions.

  • Check Valves: Dirty or faulty check valves can cause pressure fluctuations and an unstable baseline. Clean them in an ultrasonic bath with isopropanol or replace them if necessary[6].

  • Pump Seals: Worn pump seals can lead to leaks and pressure instability. If you notice salt deposits around the pump head or solvent leakage, it's time to replace the seals[6].

Q: The baseline noise is random and spiky, and I've already confirmed my mobile phase is clean. What else could it be?

A: Random, spiky noise that is not related to the pump often points to the detector.

Detector Troubleshooting:

  • Detector Lamp: An aging detector lamp can cause a noisy baseline. Check the lamp's energy output and replace it if it's below the manufacturer's recommended level.

  • Flow Cell Contamination: Contaminants or air bubbles in the detector flow cell can cause significant noise. Flush the flow cell with a strong, miscible solvent like isopropanol. If the problem persists, a more rigorous cleaning with a dilute acid (e.g., 1N nitric acid, but never hydrochloric acid for stainless steel systems) may be necessary[3].

Issue 3: Column-Related Noise

A contaminated or degraded column can leach impurities, leading to a noisy or drifting baseline.

Q: My baseline is drifting, and I'm seeing ghost peaks. Could the column be the problem?

A: Yes, these are classic signs of column contamination.

Protocol for Column Flushing and Regeneration (Reversed-Phase C18 Column):

To remove strongly retained contaminants from your column, a systematic flushing procedure is required. Always disconnect the column from the detector before flushing to avoid contaminating the flow cell.

  • Flush with Mobile Phase without Buffer: Wash the column with 10-20 column volumes of the mobile phase without any buffer salts.

  • Aqueous Wash: Flush with 20 column volumes of HPLC-grade water.

  • Organic Wash: Flush with 20 column volumes of acetonitrile or methanol.

  • Stronger Organic Wash (if necessary): For very non-polar contaminants, flush with 20 column volumes of isopropanol.

  • Re-equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. This may take a significant number of column volumes.

When to Suspect the Column: A good diagnostic test is to replace the column with a union and run the mobile phase through the system. If the baseline becomes quiet, the column is the source of the noise.

Proactive Measures for a Stable Baseline

  • Method Development Considerations for 4-Amino-n,3-dimethylbenzenesulfonamide: Due to the amine functionality, this compound may exhibit peak tailing. Using a buffered mobile phase with a pH that ensures the analyte is in a single ionic state can improve peak shape and baseline stability. Forced degradation studies during method development can help identify potential degradation products and ensure the method is stability-indicating[7][8][9].

  • System Suitability: Regularly perform system suitability tests to monitor the health of your HPLC system. Track parameters like peak asymmetry, theoretical plates, and signal-to-noise ratio. A gradual decrease in these parameters can indicate developing problems.

  • Proper Shutdown Procedure: Always flush the column with a high percentage of organic solvent to remove any retained sample components and buffer salts before shutting down the system. Store the column in an appropriate solvent as recommended by the manufacturer.

By following this structured troubleshooting guide and implementing proactive maintenance, you can effectively resolve baseline noise issues in the HPLC analysis of 4-Amino-n,3-dimethylbenzenesulfonamide, leading to more reliable and accurate results.

References

  • Rao, R. M., Rao, Y. M., & Shah, A. H. (1999). A reverse phase ion-pairing HPLC method for the stability monitoring of sulphacetamide ophthalmic preparations. Journal of Pharmaceutical and Biomedical Analysis, 20(4), 717–722. [Link]

  • Aher, P., Surana, K., Ahire, E., Patil, D., Sonawane, D., & Mahajan, S. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • Al-Shdefat, R., Al-Khateb, M., & Al-Zoubi, H. (2019). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2019, 8540192. [Link]

  • Kozak, M., Pietron, W., & Giergiel, M. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3816. [Link]

  • Aher, P., Surana, K., Ahire, E., Patil, D., Sonawane, D., & Mahajan, S. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • Abu-Lafi, S., El-Najjar, N., & El-Sherif, Z. (2013). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 547-554. [Link]

  • Al-Janabi, A. S., & Al-Khafaji, A. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 1-9. [Link]

  • Susmanto, P., Sari, T. I., Haryani, N., & Rendana, M. (2017). Stability-Indicating HPLC Method for the Determination of G004, a Potential Hypoglycemic Agent, and Its Impurities. Journal of Biomedical Nanotechnology, 13(8), 963-970. [Link]

  • SIELC Technologies. (2018). 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide. [Link]

  • Aher, P., Surana, K., Ahire, E., Patil, D., Sonawane, D., & Mahajan, S. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • Unadkat, J. D., & Stella, V. J. (n.d.). HPLC Troubleshooting. University of Washington. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Agilent Technologies. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Javed, S., & Rao, K. (2017). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences, 5(12), 162-169. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • Vaidya, S. J., & Sanghai, D. B. (2023). Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. Journal for ReAttach Therapy and Developmental Diversities, 6(10s), 1743–1752. [Link]

  • Lestari, M., & Indrayanto, G. (2014). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 447-451. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

  • Anderson, G. W., Faith, H. E., Marson, H. W., Winnek, P. S., & Roblin, R. O. Jr. (1942). Sulfonamides and Their Derivatives. Journal of the American Chemical Society, 64(12), 2902-2905. [Link]

  • University of California, Davis. (n.d.). UV absorption of Amino Acids. [Link]

Sources

Technical Support Center: 4-Amino-N,3-dimethylbenzenesulfonamide Stability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support hub for 4-Amino-N,3-dimethylbenzenesulfonamide .[1] It is designed to move beyond generic advice, offering mechanistic insights and actionable protocols for researchers encountering stability issues.

Content Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists Subject Matter Expert: Senior Application Scientist, Stability & Formulation Division[1]

Part 1: The Diagnostic Hub (Troubleshooting)

Identify your issue below to access the specific remediation protocol.

Issue 1: "My solution turns yellow or brown within 24 hours."

Diagnosis: Oxidative Degradation of the Aniline Moiety. The 4-amino group (aniline) is highly susceptible to oxidation, forming quinone imines, azo dimers, and nitroso species.[1] This process is accelerated by:

  • Alkaline pH: Deprotonation increases the electron density of the aniline ring, lowering the oxidation potential.[1]

  • Light Exposure: UV/Vis light catalyzes radical formation.[1]

  • Trace Metals: Iron or copper ions act as catalysts for autoxidation.[1]

Corrective Protocol:

  • pH Adjustment: Shift the buffer pH to 5.5 – 6.5 . This keeps the aniline group partially protonated (pKa ~2.5–3.[1]0) without triggering acid hydrolysis, significantly reducing oxidation rates.[1]

  • Additives: Incorporate 0.1% Sodium Metabisulfite or EDTA (2 mM) to sequester trace metals.[1]

  • Storage: Switch to amber glass vials and purge headspace with Argon or Nitrogen.[1]

Issue 2: "I see a white precipitate forming upon cooling or storage."

Diagnosis: Isoelectric Precipitation (Physical Instability). 4-Amino-N,3-dimethylbenzenesulfonamide is amphoteric.[1]

  • Basic pKa (Aniline): ~2.8 (Protonated at low pH).[1]

  • Acidic pKa (Sulfonamide -NH-): ~11.0 (Deprotonated at high pH).[1]

  • Neutral Range (pH 4 – 9): The molecule exists primarily as a neutral, hydrophobic species with minimal aqueous solubility.[1]

Corrective Protocol:

  • Solubility vs. Stability Trade-off:

    • For short-term assays: Lower pH to < 3.0 (solubility increases via protonation) but prepare fresh to avoid hydrolysis.[1]

    • For long-term storage: Maintain pH 6.0 and add a cosolvent.[1] Recommended: 10% DMSO or 20% Propylene Glycol .[1] Avoid unbuffered water.[1]

Issue 3: "New peaks appear at RRT 0.8 and 1.2 on my HPLC chromatogram."

Diagnosis: Hydrolytic Cleavage (S-N Bond Scission). While sulfonamides are generally robust, the N-methyl substitution can alter hydrolytic susceptibility.[1]

  • Peak at RRT ~0.8 (Polar): Likely 4-Amino-3-methylbenzenesulfonic acid (Sulfonic acid fragment).[1]

  • Peak at RRT ~1.2 (Non-polar): Likely Methylamine (undetected by UV) or degradation of the aniline ring.[1]

  • Cause: Prolonged exposure to extreme pH (pH < 2 or pH > 10) at elevated temperatures.[1]

Corrective Protocol:

  • Buffer Selection: Avoid Phosphate buffers at pH < 3, as phosphate can catalyze general acid hydrolysis.[1] Use Citrate (pH 5-6) or Acetate (pH 5) .[1]

  • Temperature Control: Store stock solutions at -20°C. Hydrolysis rates typically double for every 10°C increase.[1]

Part 2: Mechanism & Visualization

Understanding the degradation pathways is critical for selecting the right conditions.[1]

DegradationPathways Compound 4-Amino-N,3-dimethylbenzenesulfonamide (Neutral Species) AcidHydrolysis Acid Hydrolysis (pH < 3) Compound->AcidHydrolysis H+ Catalysis Oxidation Oxidation / Photolysis (pH > 7 + Light) Compound->Oxidation O2 / hν BaseHydrolysis Alkaline Hydrolysis (pH > 11 + Heat) Compound->BaseHydrolysis OH- Attack SulfonicAcid Product A: 4-Amino-3-methylbenzenesulfonic acid AcidHydrolysis->SulfonicAcid Amine Product B: Methylamine AcidHydrolysis->Amine AzoDimer Product C: Azo Dimers / Nitro Compounds (Colored Impurities) Oxidation->AzoDimer BaseHydrolysis->SulfonicAcid BaseHydrolysis->Amine

Caption: Primary degradation pathways. Acid/Base hydrolysis cleaves the sulfonamide bond, while oxidative stress attacks the aniline amine, leading to colored byproducts.

Part 3: Optimized Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol for biological assays requiring >24h stability.[1]

  • Weighing: Weigh 2.14 mg of 4-Amino-N,3-dimethylbenzenesulfonamide (MW ~214.28 g/mol ) into an amber glass vial.

  • Dissolution (Cosolvent Step): Add 100 µL of DMSO (Dimethyl Sulfoxide) . Vortex until fully dissolved.[1] Note: The compound dissolves readily in organic solvents.[1]

  • Buffering: Slowly add 900 µL of 10 mM Ammonium Acetate Buffer (pH 5.5) .

    • Why pH 5.5? It is the "Goldilocks" zone—acidic enough to retard oxidation, but mild enough to prevent acid-catalyzed hydrolysis [1].[1]

  • Degassing: Briefly sonicate (30 sec) to remove dissolved oxygen.

  • Storage: Aliquot and store at -20°C. Stable for 3 months.

Protocol B: HPLC Stability-Indicating Method

Use this to validate the purity of your material.[1]

ParameterConditionRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reverse-phase retention.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier keeps aniline protonated for better peak shape.[1]
Mobile Phase B AcetonitrileStrong eluent.[1]
Gradient 5% B to 95% B over 10 minCaptures polar hydrolysates (early) and dimers (late).[1]
Detection UV at 254 nmAniline absorption maximum.[1]
Flow Rate 1.0 mL/minStandard backpressure.[1]
Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Phosphate Buffered Saline (PBS, pH 7.4) for this compound? A: Yes, but with caution. At pH 7.4, the aniline group is unprotonated and highly susceptible to oxidation.[1] If you must use PBS, prepare the solution immediately before use (within 4 hours) and keep it in the dark.[1] For longer experiments, pH 7.4 is not recommended due to the risk of "browning" (oxidative degradation) [2].[1]

Q2: I need to inject this into mice. What is the best vehicle? A: Avoid pure DMSO. A common, stable formulation for sulfonamides is 5% DMSO / 40% PEG400 / 55% Water (or Saline) .[1] This mixture solubilizes the neutral species effectively while maintaining a physiological pH compatibility.[1] Ensure the final pH is adjusted to ~6.0 before injection to prevent precipitation at the injection site.[1]

Q3: Is the "N-methyl" group stable? A: Yes. The N-methyl sulfonamide bond is chemically stronger than a simple amide.[1] It resists cleavage by plasma esterases.[1] However, it can be metabolized in vivo (N-demethylation) by CYP450 enzymes, but chemically, it is stable at room temperature unless exposed to strong acids [3].[1]

Q4: Why does the literature sometimes refer to "Acid Hydrolysis" as the main risk? A: In environmental or harsh synthetic conditions (e.g., refluxing HCl), hydrolysis is the dominant pathway.[1] However, in a standard laboratory setting (pH 4-8, Room Temp), oxidative degradation is the more immediate and observable failure mode (color change) [4].[1]

Part 5: References
  • Białk-Bielińska, A. et al. "Hydrolysis of sulphonamides in aqueous solutions."[1] Journal of Hazardous Materials, 2012.[1]

  • PubChem. "4-Amino-N-methylbenzenesulfonamide Compound Summary."[1][2] National Library of Medicine, 2025.[1]

  • Iley, J. et al. "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides."[1] Organic & Biomolecular Chemistry, 2001.[1]

  • Baran, W. et al. "Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides."[1] Int. J. Environ.[1] Res. Public Health, 2022.[1]

Sources

Technical Support Center: Minimizing Byproduct Formation in 4-Amino-n,3-dimethylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-n,3-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction conditions to minimize byproduct formation and maximize yield.

Introduction: The Synthetic Challenge

The synthesis of 4-Amino-n,3-dimethylbenzenesulfonamide is a classic example of electrophilic aromatic substitution followed by nucleophilic substitution. While seemingly straightforward, the reaction pathway is fraught with potential pitfalls, primarily related to regioselectivity and the reactivity of the functional groups involved. The key to a successful synthesis lies in understanding the interplay of directing group effects, managing reaction conditions, and implementing a robust purification strategy. This guide provides in-depth, field-proven insights to address the specific challenges you may encounter.

The most common synthetic route involves a three-step process starting from 2-methylaniline (o-toluidine), which is first N-acylated to protect the amino group, then chlorosulfonated, and finally aminated and deprotected.

Synthesis_Pathway A 2-Methyl-N-methylaniline B N-acetyl-2-methylaniline (Protection) A->B Acetic Anhydride C 4-(Acetylamino)-3-methylbenzene- 1-sulfonyl chloride B->C Chlorosulfonic Acid (ClSO3H) D 4-(Acetylamino)-n,3- dimethylbenzenesulfonamide C->D Methylamine (CH3NH2) E 4-Amino-n,3- dimethylbenzenesulfonamide (Final Product) D->E Acid/Base Hydrolysis

Caption: Overall synthetic workflow for 4-Amino-n,3-dimethylbenzenesulfonamide.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Poor Regioselectivity during Chlorosulfonation

Question: "My reaction with chlorosulfonic acid is producing a mixture of isomers. Why is this happening, and how can I exclusively obtain the desired 4-sulfonyl chloride product?"

Answer: This is a classic regioselectivity problem governed by the directing effects of the substituents on the aromatic ring.

Causality: The N-acetyl group on your protected starting material, N-acetyl-2-methylaniline, is a powerful ortho, para-director. The methyl group is also an ortho, para-director, but its influence is weaker.

  • Para-Substitution (Desired): The incoming electrophile (–SO₂Cl) is directed to the position para to the strongly activating N-acetyl group. This is the electronically favored product.

  • Ortho-Substitution (Byproduct): Substitution ortho to the N-acetyl group is also electronically possible. However, this position is sterically hindered by both the bulky N-acetyl group and the adjacent methyl group on the ring.[1]

  • Other Isomers: Substitution directed by the methyl group is electronically less favored and generally results in minor byproducts.

Formation of multiple isomers indicates that the reaction conditions are not selective enough, potentially allowing kinetically favored but sterically hindered products to form.

Isomer_Formation cluster_0 Directing Group Influence Start N-acetyl-2-methylaniline Desired 4-Sulfonyl Chloride (Para to -NHAc) Start->Desired Strong Director Low Steric Hindrance Byproduct 2-Sulfonyl Chloride (Ortho to -NHAc) Start->Byproduct Strong Director High Steric Hindrance Dimer_Formation reagent1 Sulfonyl Chloride Intermediate R-SO₂Cl dimer Dimer Byproduct R-SO₂-N(CH₃)-R' reagent1:f0->dimer:f0 Unwanted Reaction reagent2 Product Molecule R'-NHCH₃ reagent2:f0->dimer:f0

Caption: Unwanted reaction pathway leading to dimer byproduct formation.

Troubleshooting Protocol:

  • Reverse Addition: Slowly add your sulfonyl chloride solution to a solution of methylamine. Do not add the methylamine to the sulfonyl chloride. This ensures that the sulfonyl chloride is always the limiting reagent in the presence of a large excess of the desired nucleophile.

  • Use a Large Excess of Amine: Employ a significant molar excess of methylamine (e.g., 5-10 equivalents). This statistically favors the reaction between the sulfonyl chloride and methylamine over the reaction with the product.

  • Maintain Low Temperature: Conduct the amination at a low temperature (0-10 °C) to control the reaction rate and minimize side reactions.

  • Efficient Stirring: Ensure vigorous stirring to quickly disperse the added sulfonyl chloride and prevent localized areas of high concentration.

Optimized Experimental Protocols & Data

Data Summary: Recommended Reaction Parameters
StepParameterRecommended ValueRationale
Protection ReagentAcetic AnhydrideForms a stable, non-basic amide.
Temperature80-100 °CDrives the reaction to completion.
Chlorosulfonation Reagent Ratio (ClSO₃H:Substrate)2.5 : 1Ensures complete conversion without promoting di-substitution.
Addition Temperature0-5 °CMaximizes para-isomer selectivity. [1]
Reaction Time1-2 hoursSufficient for complete reaction at low temperature.
Amination Addition MethodAdd sulfonyl chloride to amineMaintains excess amine, preventing dimer formation. [2]
Reagent Ratio (Amine:Substrate)5-10 : 1Overwhelms competing nucleophiles.
Temperature0-10 °CControls reaction rate and minimizes side reactions.
Deprotection ReagentAqueous HCl or NaOHEffective hydrolysis of the acetyl group.
TemperatureReflux (80-100 °C)Provides energy for amide bond cleavage.
Step-by-Step Protocol: Chlorosulfonation
  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the apparatus is dry.

  • Charge Reactor: Add N-acetyl-2-methylaniline (1.0 eq) to the flask.

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Reagent Addition: Slowly add chlorosulfonic acid (2.5 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The solid product will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 4-(acetylamino)-3-methylbenzene-1-sulfonyl chloride can then be used in the next step.

Analytical Methods for Purity Assessment
  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress. A common solvent system is ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v). Visualize spots using a UV lamp (254 nm). [3]* High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related isomers. A reverse-phase C18 column with a water/acetonitrile gradient is a typical starting point. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and isomeric purity of the final product and intermediates. The substitution pattern on the aromatic ring gives a distinct splitting pattern.

References

  • Analytical Methods for Drug Substances. [Vertex AI Search Grounding API]
  • Synthesis of 4-Amino-substituted Benzenesulfonamides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOfmX6BkSfRVVnNYZFNhCex8D9rxq4edKHm8KQgDFVzEBlo5HgSduPuJQ6V4dAoAV2c-ULlBkUt0_zTBD43W0auBwzwvxMIvXlBm-WKwwPux3d6yjMNTqwhcC-rKc6iTh8JHJcQJeS5MrLqA==]
  • Multistep Synthesis and Protecting Groups in Sulfa Drug Preparation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHabV-MY7tT4EwMQ6uPsrxs9NPR-8g166f6JMDZAVA5NPzaJGZ9GMHecxi9L3ct_W75-wflj-mbD7y8gFXS0Xa1eJML6iKqo2cmodrNbWk9yVPvjZaEb626pSIxWPvYZXMATDAARczUKx7-kWL9ZMUFEfixPifBUV9683MMOt6tQeIYY9yUn-DfMOVrsm8Yl1XX0r6cZg==]
  • Thermo Scientific Chemicals - 4-Amino-N,N-dimethylbenzenesulfonamide Product Page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgp_AFAKCEAmgTDm-h17oHwqzA4DjI-NVEehZgs1VoeMasaqR7vbM7Wsoli8bte45wvlAvnbM-AvOxnrdo2_vq8bIXo4k_dLNfQcdH5FUixamsOkec5wcCQwCx-Ed1UPk3RLaKuzJjyjwR6iIXzC5WAl8eI679]
  • Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYzFQpyggyMQ2K5AI3eSbGsL0tGlu2PN5PCYGWVDjPbmM_wYjCKEFGOB2B1py_ILrg1xfbgw1qAsQpwfeqEmhLTb4y2ddiaisS293_8Lnhas-ZTiYcGGM7LAZT3ZjThrJgBzE=]
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Technical Support Center: Troubleshooting Thermal Degradation of 4-Amino-n,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-n,3-dimethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of this compound. The following information is curated to ensure scientific integrity and provide actionable solutions for your experiments.

I. Executive Summary: The Challenge of Stability

4-Amino-n,3-dimethylbenzenesulfonamide, a key sulfonamide intermediate, can be susceptible to thermal degradation, leading to the formation of impurities that can compromise experimental outcomes, product quality, and safety. Understanding the factors that influence its stability is paramount for reliable and reproducible results. This guide will walk you through identifying, mitigating, and troubleshooting thermal degradation issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary signs of thermal degradation in my sample of 4-Amino-n,3-dimethylbenzenesulfonamide?

A1: The most common indicators of thermal degradation include:

  • Discoloration: A change from a white or off-white powder to yellow or brown hues.

  • Altered Physical Properties: Changes in melting point, solubility, and crystal structure.[1]

  • Appearance of Impurities: The presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).[2]

  • Reduced Potency: A decrease in the concentration of the active pharmaceutical ingredient (API) over time.

Q2: What are the likely degradation pathways for this compound under thermal stress?

A2: While specific data for 4-Amino-n,3-dimethylbenzenesulfonamide is limited, analogous sulfonamides suggest the following potential degradation pathways:

  • Hydrolysis of the Sulfonamide Bond: The S-N bond is susceptible to cleavage, especially in the presence of moisture and heat, which could lead to the formation of 4-amino-3-methylbenzenesulfonic acid and ammonia.[2][3]

  • Oxidation: The amino group is a potential site for oxidation, which can be accelerated by heat and the presence of oxidizing agents.[3] This could lead to the formation of nitroso or nitro derivatives.

  • Desulfonation: Cleavage of the C-S bond can occur at elevated temperatures, leading to the extrusion of sulfur dioxide.[3]

Q3: What are the recommended storage conditions to minimize thermal degradation?

A3: To ensure the stability of 4-Amino-n,3-dimethylbenzenesulfonamide, it is crucial to adhere to the following storage recommendations:

  • Temperature: Store in a cool, dry, and well-ventilated place, away from direct heat sources.[4][5] Refrigeration may be advisable for long-term storage, but always check the manufacturer's recommendations.

  • Light Protection: Store in a light-resistant container to prevent photodegradation, which can be exacerbated by heat.[2][6]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[7]

III. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during experimentation with 4-Amino-n,3-dimethylbenzenesulfonamide.

Symptom 1: Unexpected Peaks in HPLC/UPLC Analysis

  • Possible Cause: Formation of thermal degradation products.

  • Troubleshooting Steps:

    • Verify Method Specificity: Ensure your analytical method is a stability-indicating method capable of separating the parent compound from potential degradants.[2][8]

    • Perform a Forced Degradation Study: Subject a sample to controlled thermal stress (e.g., heating at a specific temperature for a set time) to intentionally generate degradation products.[9][10] This can help in identifying the unknown peaks in your experimental samples.

    • Analyze Degradation Products: Utilize techniques like LC-MS/MS to identify the mass of the unknown peaks, providing clues to their structure.[11]

Symptom 2: Inconsistent Experimental Results and Poor Reproducibility

  • Possible Cause: Inconsistent thermal history of the compound or solutions.

  • Troubleshooting Steps:

    • Standardize Sample Handling: Ensure all samples are handled with a consistent and documented procedure, minimizing exposure to elevated temperatures.

    • Prepare Fresh Solutions: Avoid using aged solutions, as degradation can occur in solution over time.[2] It is recommended to prepare fresh solutions for each experiment.

    • Monitor Environmental Conditions: Record the temperature and humidity of the laboratory environment to identify any potential contributing factors.[6]

Symptom 3: Physical Changes in the Solid Compound (e.g., Clumping, Discoloration)

  • Possible Cause: Exposure to excessive heat and/or humidity during storage or handling.

  • Troubleshooting Steps:

    • Review Storage Conditions: Immediately verify that the storage conditions meet the manufacturer's recommendations.[4][5]

    • Assess Packaging Integrity: Ensure the container is tightly sealed to prevent moisture ingress.

    • Re-test the Material: If degradation is suspected, re-characterize the material (e.g., melting point, HPLC purity) before use.

IV. Experimental Protocols

Protocol 1: Forced Thermal Degradation Study (Solid State)

This protocol is designed to intentionally degrade the compound to identify potential thermal degradants.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 4-Amino-n,3-dimethylbenzenesulfonamide into a clean, dry glass vial.

  • Stress Condition: Place the vial in a calibrated oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24, 48, or 72 hours).[3]

  • Sample Analysis: After the designated time, remove the sample from the oven and allow it to cool to room temperature. Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for monitoring the stability of 4-Amino-n,3-dimethylbenzenesulfonamide.

  • Column: A C18 reverse-phase column is a common starting point.[12][13]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[12]

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm or 265 nm) is typically used.[13]

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[13]

V. Data Presentation

Table 1: Physicochemical Properties of 4-Amino-n,3-dimethylbenzenesulfonamide

PropertyValueSource
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Melting Point167-173 °C[14]
AppearanceWhite to off-white crystalline powder[14]

Table 2: Example Data from a Forced Thermal Degradation Study

Time (hours) at 80°CAssay of Parent Compound (%)Total Impurities (%)
099.80.2
2498.51.5
4896.23.8
7293.16.9

VI. Visualization of Troubleshooting Workflow

Troubleshooting_Workflow cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_actions Troubleshooting Actions cluster_resolution Resolution Symptom1 Unexpected Peaks in HPLC Cause1 Thermal Degradation Symptom1->Cause1 Symptom2 Inconsistent Results Symptom2->Cause1 Cause2 Inconsistent Handling Symptom2->Cause2 Symptom3 Physical Changes Cause3 Improper Storage Symptom3->Cause3 Action1 Forced Degradation Study Cause1->Action1 Action2 Stability-Indicating Method Cause1->Action2 Action3 Standardize Procedures Cause2->Action3 Action4 Verify Storage Conditions Cause3->Action4 Resolution Identify Degradants & Mitigate Degradation Action1->Resolution Action2->Resolution Action3->Resolution Action4->Resolution

Caption: Troubleshooting workflow for thermal degradation.

VII. References

  • Benchchem. Biphenyl sulfonamide 1 stability and degradation pathways.

  • Fisher Scientific. 4-Amino-n,3-dimethylbenzenesulfonamide Safety Data Sheet.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. ResearchGate.

  • Sigma-Aldrich. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR.

  • PubChem. 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide.

  • CORE. Microbial Degradation of Sulfonamide Antibiotics.

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

  • Thermo Scientific Chemicals. 4-Amino-N,N-dimethylbenzenesulfonamide, 97%.

  • Technische Universität München. Sulfonamide Degradation.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds.

  • Biosynth. Safety data sheet.

  • ResearchGate. (2020). Degradation of sulfonamides as a microbial resistance mechanism.

  • Oxford Academic. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry.

  • Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

  • Benchchem. degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions.

  • PubChem. Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-.

  • PMC. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. National Center for Biotechnology Information.

  • Benchchem. A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers.

  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (2014). International Journal of ChemTech Research.

  • ChemicalBook. 4-AMINO-N,N-DIMETHYL-BENZENESULFONAMIDE.

  • ResearchGate. Studies on sulfonamide degradation products.

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.

  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

  • City Chemical LLC. 4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide.

  • SIELC Technologies. Benzenesulfonamide, 4-amino-N,N-dimethyl-.

  • Semantic Scholar. Thermal stability and degradation of aromatic polyamides. Part 2. Structure-reactivity relationships in the pyrolysis and hydrolysis of benzamides.

  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. National Center for Biotechnology Information.

  • Indian Academy of Sciences. (1993). Sulfonation of arylamines :Part VII-Kinetics of thermal decomposition of tetramethyldianilinium sulfates.

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

  • MDPI. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.

  • PubMed. (1998). Stability of sulphonamide drugs in meat during storage. National Center for Biotechnology Information.

  • PubMed. Stability-indicating sulfa drug analysis using high-performance liquid chromatography. National Center for Biotechnology Information.

  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.

  • University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.

  • ResearchGate. (2018). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2.

  • PubMed. Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides. National Center for Biotechnology Information.

  • MSF Medical Guidelines. Drug quality and storage.

  • ResearchGate. (2015). Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases.

  • Eastern Kentucky University. Thermal Degradation of Amino Acid Salts in CO2 Capture.

  • University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.

  • Pharmaceutics I.

  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

Sources

Technical Support Center: Purification of 4-Amino-N,3-dimethylbenzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-8829-ISO Status: Open Assigned Specialist: Senior Application Scientist Topic: Resolution of Regioisomers & "Oiling Out" Phenomena in Sulfonamide Synthesis

Executive Summary

The purification of 4-Amino-N,3-dimethylbenzenesulfonamide presents a classic "perfect storm" of separation challenges. The molecule is amphoteric (containing both a basic aniline and an acidic


-methylsulfonamide moiety), leading to complex solubility behaviors. Furthermore, the synthesis—typically involving the chlorosulfonation of 

-(3-methylphenyl)acetamide—often yields persistent regioisomers (primarily the ortho-sulfonated byproducts) that co-elute on standard C18 phases due to nearly identical hydrophobicity.

This guide moves beyond generic advice, providing self-validating protocols for pH-swing crystallization and


-

selective chromatography
.

Module 1: The "Sticky" Impurity (Recrystallization Failures)

User Issue

"My crude product oils out instead of crystallizing, or the crystals formed still contain 5-10% of the unwanted isomer. Standard EtOH/Water recrystallization is failing."

Technical Diagnosis

Sulfonamides often "oil out" when the melting point of the solvated impurity is lower than the boiling point of the solvent system. Additionally, the target molecule is amphoteric .

  • The Amine (

    
    ): 
    
    
    
    (Basic)
  • The Sulfonamide (

    
    ): 
    
    
    
    (Acidic) [1]

Standard neutral recrystallization fails because the regioisomers have similar solubility profiles in neutral organic solvents. We must exploit the acid-base differential .

Solution: The "Double-Swing" pH Purification Protocol

This method uses the molecule's amphoteric nature to chemically filter impurities that do not share the exact same pKa profile.

Step-by-Step Protocol:

  • Acidic Dissolution (Protonation):

    • Dissolve crude oil/solid in 1M HCl (approx. 10 mL per gram).

    • Mechanism:[1][2][3] Protonates the aniline amine (

      
      ), pulling the target into the aqueous phase.
      
    • Validation: Filter this solution. Insoluble solids here are non-basic impurities (e.g., bis-sulfonamides).

  • Controlled Neutralization (The First Swing):

    • Slowly add 2M NaOH until pH reaches 6.0–7.0 .

    • Observation: The molecule reaches its isoelectric point (zwitterionic character minimized, solubility lowest). A precipitate should form.[4][5]

    • Critical Step: Do not overshoot to pH > 10 yet, or you will deprotonate the sulfonamide and re-dissolve the product.

  • Alkaline Clarification (Optional - for high purity):

    • If the precipitate is still impure, add excess NaOH to reach pH 12 . The sulfonamide nitrogen deprotonates (

      
      ), dissolving the product as a sodium salt.
      
    • Extract with Dichloromethane (DCM) .

    • Mechanism:[1][2][3] The target is in the water (as a salt). Neutral organic impurities extract into the DCM. Discard the DCM layer.

  • Final Precipitation:

    • Acidify the aqueous layer back to pH 7 with acetic acid.

    • Cool to 4°C. The target precipitates as a free base/sulfonamide.

Workflow Visualization

pH_Swing_Purification Start Crude Mixture (Target + Isomers) AcidStep Dissolve in 1M HCl (Target forms R-NH3+ Cl-) Start->AcidStep Filter1 Filter Insoluble Solids AcidStep->Filter1 Insolubles BaseStep Adjust pH to 12 with NaOH (Target forms Ar-SO2N- Na+) AcidStep->BaseStep Filtrate Wash Wash with DCM BaseStep->Wash DCM_Layer DCM Layer (Neutral Impurities) Wash->DCM_Layer Organic Phase Aq_Layer Aqueous Layer (Target Salt) Wash->Aq_Layer Aqueous Phase Ppt Acidify to pH 7 (Acetic Acid) Aq_Layer->Ppt Final Pure Precipitate (4-Amino-N,3-dimethyl...) Ppt->Final

Figure 1: The "Double-Swing" purification logic, utilizing both amine and sulfonamide ionization states to reject non-amphoteric impurities.

Module 2: Chromatographic Co-elution (HPLC/Flash)

User Issue

"I see a single broad peak on my C18 column, but NMR shows a mixture of isomers. How do I separate them?"

Technical Diagnosis

Regioisomers of dimethylbenzenesulfonamide (e.g., 4-amino-3-methyl vs. 2-amino-5-methyl) often possess identical hydrophobicity (


), rendering standard C18 alkyl-chain separation ineffective. Separation requires exploiting shape selectivity  and 

-

interactions
.
Solution: Stationary Phase Switching

You must move away from "Boiling Point Separation" (hydrophobicity) to "Electronic Interaction Separation."

Column Selection Matrix
Column TypeInteraction MechanismSuitabilityWhy?
C18 (Standard) HydrophobicLowIsomers have identical alkyl content.
Phenyl-Hexyl

-

Interaction
High The position of the electron-donating amine relative to the electron-withdrawing sulfonamide alters the

-cloud density. Phenyl phases discriminate based on these electronic differences.
PFP (Pentafluorophenyl) Dipole-Dipole /

-

Medium-High Excellent for positional isomers of aromatic compounds, especially if halogenated or highly polar.
C18 + Ion Pair Hydrophobic + IonicMediumAdding octane sulfonic acid can help, but is messy for prep work.
Recommended Method (Flash/Prep HPLC)
  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).

  • Mobile Phase A: Water + 0.1% Formic Acid (Keep pH acidic to protonate amine, preventing tailing).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH promotes

    
    -
    
    
    
    interactions better than Acetonitrile (ACN) because ACN's
    
    
    -electrons can interfere with the stationary phase interaction. [2]
  • Gradient: Shallow gradient (e.g., 20% B to 40% B over 20 minutes).

Method Development Decision Tree

HPLC_Decision_Tree Start Initial Run: C18 / ACN / Water Check Resolution > 1.5? Start->Check Success Proceed to Prep Check->Success Yes Fail Co-elution / Broad Peak Check->Fail No SwitchSolvent Switch Modifier: Use Methanol instead of ACN Fail->SwitchSolvent Check2 Resolution > 1.5? SwitchSolvent->Check2 Check2->Success Yes SwitchColumn Switch Column: Phenyl-Hexyl Phase Check2->SwitchColumn No Check3 Resolution > 1.5? SwitchColumn->Check3 Check3->Success Yes Chiral Try Chiral Column (Polysaccharide-based) Check3->Chiral No

Figure 2: Logical progression for separating stubborn regioisomers. Note the priority of Methanol over Acetonitrile for aromatic selectivity.

Module 3: Synthetic Prevention (Root Cause Analysis)

User Issue

"Why am I getting so many isomers in the first place?"

Technical Insight

The synthesis typically proceeds via the chlorosulfonation of


-(3-methylphenyl)acetamide .
  • Directing Effects: The acetamido group is a strong ortho/para director. The methyl group is a weak ortho/para director.

  • The Conflict: Position 4 (relative to the amine) is sterically accessible and electronically favored by the acetamide. However, high temperatures during chlorosulfonation can lead to thermodynamic equilibration, increasing the amount of sulfonation at Position 2 (between the methyl and amine) or Position 6.

Prevention Protocol:

  • Temperature Control: Keep the chlorosulfonation reaction (using Chlorosulfonic acid) strictly below 15°C during addition. Higher temperatures favor the formation of the thermodynamic isomers (impurities).

  • Blocking: If the problem persists, consider using steric bulk. However, for this specific molecule, strict temperature control is usually sufficient.

FAQs

Q: Can I use normal phase silica chromatography? A: It is difficult. Aminobenzenesulfonamides are highly polar and streak badly on silica due to interaction with silanols. If you must use normal phase, you must dope your mobile phase with 1% Triethylamine (TEA) or Ammonia to neutralize the silica surface.

Q: My product is pink/brown after crystallization. A: This indicates oxidation of the aniline amine. Perform the final recrystallization in the presence of a pinch of sodium dithionite or activated charcoal to remove colored oxidative impurities.

Q: What is the best solvent for the final recrystallization? A: A mixture of Isopropanol (IPA) and Water (80:20) is often ideal. Dissolve in hot IPA, then add water until turbid, and cool slowly. This suppresses the "oiling out" better than Ethanol [3].

References

  • ChemicalBook. (n.d.). N-Methylbenzenesulfonamide Properties and pKa. Retrieved from

  • Phenomenex. (2024).[4] Chiral and Regioisomer Separations Guide. Retrieved from

  • BenchChem. (2025).[5][6][7] Recrystallization of Sulfonamide Products: Technical Support. Retrieved from

Sources

Addressing hygroscopic nature of 4-Amino-n,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Handling & Stabilization of Hygroscopic Intermediates

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary

You are encountering handling difficulties with 4-Amino-N,3-dimethylbenzenesulfonamide due to its hygroscopic nature. This compound, possessing both a primary amine (


) and a secondary sulfonamide moiety (

), exhibits significant hydrogen-bonding potential. This capability drives the adsorption of atmospheric moisture, leading to stoichiometric errors , physical caking , and potential hydrolysis of downstream reaction intermediates.[1]

This guide provides a self-validating workflow to quantify, mitigate, and reverse moisture uptake to ensure experimental reproducibility.

Module 1: Storage & Handling (The First Line of Defense)

Q: The compound clumps immediately upon opening the bottle. How do I prevent this "caking"?

A: Caking is the macroscopic evidence of "liquid bridging," where adsorbed water creates capillary forces between particles. You must disrupt the moisture equilibrium.

Protocol:

  • Primary Barrier: Store the original container inside a secondary containment system—specifically, a desiccator cabinet maintained at <20% Relative Humidity (RH).

  • Inert Atmosphere: For long-term storage, purge the headspace of the vial with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) before sealing.
  • The "Double-Bag" Method: If a desiccator is unavailable, place the tightly sealed vial inside a heat-sealable aluminized mylar bag containing a fresh packet of activated silica gel or molecular sieves (4Å), then heat-seal the bag.

Why this works: The aluminized bag has a Water Vapor Transmission Rate (WVTR) near zero, unlike polyethylene bags which are permeable to moisture over time.

Module 2: Analytical Verification (Is it Wet?)

Q: I weighed 100 mg, but my reaction yield is low. How do I know how much is actually water?

A: You are likely suffering from a "stoichiometric offset." If your compound contains 10% water by weight, you are under-loading your reagent by 10%, leaving your electrophilic partner unreacted. You must quantify the water content (


).

Recommended Method: Karl Fischer (KF) Titration [2]

  • Technique: Volumetric KF (for water >1%) or Coulometric KF (for trace water <1%).[3]

  • Critical Modification for Amines: Standard KF reagents contain methanol and iodine. Primary amines (like the aniline moiety in your molecule) can react with iodine or cause a pH shift that delays the endpoint.

    • Solution: Use Buffered KF Reagents specifically designed for amines (often containing salicylic acid or benzoic acid to buffer the pH to ~5-7).

Alternative Method: Quantitative NMR (qNMR) If KF is unavailable, dissolve a known mass of the compound in dry DMSO-


.
  • Integrate the water peak (usually ~3.3 ppm in DMSO, but variable).

  • Compare the integral of the water peak against a non-exchangeable proton on your molecule (e.g., the aromatic ring protons).

  • Note: This is less accurate than KF due to proton exchange broadening but provides a rapid estimate.

Module 3: Drying Protocols (Restoring Integrity)

Q: My material is already wet. Can I dry it without degrading it?

A: Yes, but thermal sensitivity is a risk. Sulfonamides are generally stable, but the amino group can oxidize. Use one of the following protocols based on your available equipment.

Protocol A: Vacuum Oven (The Standard)
  • Spread the solid in a thin layer on a watch glass.

  • Place in a vacuum oven at 40–50°C .

  • Apply vacuum (<10 mbar).

  • Crucial Step: Place a tray of Phosphorus Pentoxide (

    
    )  or activated silica inside the oven (but separate from your sample). This acts as a "moisture sink" to prevent the pump from simply recycling humid air.
    
  • Dry to constant weight (verify by weighing every 2 hours).

Protocol B: Azeotropic Distillation (The Chemical Fix)

If you are using the compound in a reaction, you do not need to isolate the dry solid. You can dry it in solution.

  • Dissolve the "wet" compound in Toluene (or Benzene/Cyclohexane).

  • Reflux the mixture using a Dean-Stark trap .

  • Water forms a low-boiling azeotrope with Toluene (bp 85°C) and collects in the trap.

  • Once the water layer stops increasing, the solution is anhydrous.

  • Cool and use directly, or rotary evaporate to recover the dry solid.

Why this works: Toluene physically carries water out of the matrix at a temperature lower than the boiling point of water, minimizing thermal degradation.

Visualizing the Workflow

The following diagram outlines the decision logic for handling this hygroscopic reagent.

MoistureManagement Start Start: Reagent Handling CheckState Visual Inspection: Clumping or Caking? Start->CheckState Quantify Step 1: Quantify Water (Karl Fischer - Buffered) CheckState->Quantify Yes (Caked) Storage Storage Protocol: Desiccator + Inert Gas CheckState->Storage No (Free flowing) DryDecision Is Water > 5%? Quantify->DryDecision CalcCorrection Calculate Purity Factor (Adjust Stoichiometry) Usage Experimental Usage (Weigh quickly) CalcCorrection->Usage DryDecision->CalcCorrection No (<5%) Drying Drying Protocol DryDecision->Drying Yes (>5%) Vacuum Method A: Vacuum Oven + P2O5 (40°C, <10 mbar) Drying->Vacuum Azeotrope Method B: Azeotropic Distillation (Toluene/Dean-Stark) Drying->Azeotrope Vacuum->Quantify Re-test Azeotrope->Usage Use in Solution Storage->Usage

Caption: Decision matrix for managing hygroscopic 4-Amino-N,3-dimethylbenzenesulfonamide, ensuring stoichiometric accuracy through analytical verification or active drying.

Module 4: Impact on Chemical Reactivity

Q: Does the water actually interfere with the chemistry, or is it just a weighing error?

A: It is both.[3][4]

Reaction TypeImpact of MoistureMechanism of Failure
Sulfonamide Alkylation High Water acts as a competing nucleophile against the sulfonamide nitrogen, consuming the alkylating agent (e.g., Alkyl Halide) to form alcohols.
Amide Coupling Critical If using coupling agents (EDC/DCC), water hydrolyzes the activated ester intermediate, regenerating the starting acid and forming urea byproducts.
Diazotization Moderate If converting the amine to a diazonium salt, excess water is generally tolerated, but it dilutes the acid concentration, potentially destabilizing the diazonium species.
References
  • Sigma-Aldrich. (n.d.).[5] Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration. Retrieved from

    • Context: Establishes the necessity of buffered KF reagents for amine-containing compounds to prevent side reactions.
  • Mettler Toledo. (n.d.). Karl Fischer Titration Guides and Applications. Retrieved from

    • Context: definitive guide on Volumetric vs.
  • University of Rochester. (n.d.).[6] Workup: Drying Methods. Retrieved from

    • Context: Validates the Azeotropic Distillation (toluene)
  • BenchChem. (2025).[1] Navigating the Challenges of Hygroscopic Compounds in Research. Retrieved from

    • Context: General protocols for handling hygroscopic APIs, including the "double-bag" storage method.

Sources

Validation & Comparative

FTIR absorption peaks for 4-Amino-n,3-dimethylbenzenesulfonamide identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Identification of 4-Amino-n,3-dimethylbenzenesulfonamide using Fourier-Transform Infrared (FTIR) Spectroscopy

Introduction: The Role of FTIR in Sulfonamide Characterization

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of molecular structures is a cornerstone of quality control, regulatory compliance, and research integrity. For sulfonamide derivatives, a class of compounds renowned for their extensive therapeutic applications, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and highly informative analytical technique.[1] This guide provides a detailed examination of the FTIR spectral characteristics of 4-Amino-n,3-dimethylbenzenesulfonamide, offering a comparative analysis with structurally related compounds and a robust experimental protocol for its identification.

The power of FTIR lies in its ability to probe the vibrational modes of a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed, causing the bonds within the molecule to stretch, bend, and vibrate. Each functional group (e.g., -NH₂, -SO₂NH-, -CH₃) possesses characteristic vibrational frequencies, resulting in a unique spectral fingerprint that allows for its identification.[2] This guide is designed for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to compound verification using FTIR.

Deconstructing the Spectrum: Predicted FTIR Absorption Profile of 4-Amino-n,3-dimethylbenzenesulfonamide

The structure of 4-Amino-n,3-dimethylbenzenesulfonamide contains several key functional groups whose vibrational modes will dominate the FTIR spectrum. By analyzing these groups, we can predict the locations of the major absorption peaks. The molecule consists of a benzene ring substituted with an amino group at position 4, a methyl group at position 3, and a sulfonamide group at position 1, which is further N-methylated.

Key Functional Group Vibrations
  • Amino Group (Primary Aromatic Amine):

    • N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region.[3] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching vibrations of the N-H bonds.[4][5] For an aromatic amine, these peaks are typically found at slightly higher frequencies compared to aliphatic amines.[5]

    • N-H Bending (Scissoring): A strong absorption due to the in-plane scissoring vibration of the -NH₂ group is expected in the 1650-1580 cm⁻¹ range.[6][7]

  • N-Methyl Sulfonamide Group (-SO₂NHCH₃):

    • SO₂ Stretching: The sulfonamide group is characterized by two very strong and prominent absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are among the most reliable peaks for identifying sulfonamides and are expected in the ranges of 1344-1317 cm⁻¹ (asymmetric) and 1187-1147 cm⁻¹ (symmetric).[4][8]

    • S-N Stretching: A band of variable intensity corresponding to the S-N bond stretch is typically observed in the 924-906 cm⁻¹ region.[4]

    • N-H Stretching (Secondary Amide): The N-methylated sulfonamide has a single N-H bond. Secondary amines and amides show a single, sharp N-H stretching band between 3350-3310 cm⁻¹.[6] This peak may overlap with the primary amine stretches but is often distinguishable.

  • Aromatic Ring (Substituted Benzene):

    • C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9]

    • C=C Stretching: In-ring carbon-carbon double bond stretching vibrations produce a series of medium to sharp peaks in the 1600-1400 cm⁻¹ region.[9]

    • C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can be inferred from the strong C-H "out-of-plane" (oop) bending bands in the 900-675 cm⁻¹ region.[9] For a 1,2,4-trisubstituted ring, specific patterns are expected in this fingerprint region.

  • Methyl Groups (-CH₃):

    • C-H Stretching: The aliphatic C-H bonds of the two methyl groups (one on the ring, one on the nitrogen) will show strong stretching absorptions in the 2960-2850 cm⁻¹ range.[10]

    • C-H Bending: Asymmetric and symmetric C-H bending (deformation) modes for methyl groups appear around 1465 cm⁻¹ and 1370-1350 cm⁻¹, respectively.[9]

Comparative Analysis: Distinguishing 4-Amino-n,3-dimethylbenzenesulfonamide

The definitive identification of a compound rarely relies on absolute peak positions alone. A comparative approach, contrasting the spectrum of the target analyte with that of structurally similar molecules, provides a higher degree of confidence.

Below is a table comparing the expected FTIR peaks for 4-Amino-n,3-dimethylbenzenesulfonamide with known data for related sulfonamides like Sulfanilamide (4-aminobenzenesulfonamide) and other arylsulfonamides.

Functional GroupVibrational ModeExpected Range for 4-Amino-n,3-dimethylbenzenesulfonamide (cm⁻¹)Comparative Data: Arylsulfonamides (cm⁻¹)Key Distinguishing Features
**Primary Amine (-NH₂) **N-H Asymmetric Stretch~3450 - 34903390–3323 (general)[4]The presence of two distinct N-H stretches confirms a primary amine.
N-H Symmetric Stretch~3350 - 33903279–3229 (general)[4]
N-H Scissoring Bend~16301630 (Sulfanilamide salt)[7]A strong band confirming the -NH₂ group.
N-Methyl Sulfonamide N-H Stretch (Secondary)~3310 - 3350N/A for primary sulfonamides like Sulfanilamide.Crucial Identifier: The presence of this single N-H stretch in addition to the primary amine peaks indicates N-methylation.
SO₂ Asymmetric Stretch~1330 - 13101344–1317[4], 1319 (Sulfanilamide salt)[7]Very strong and characteristic of the sulfonamide group.
SO₂ Symmetric Stretch~1160 - 11451187–1147[4], 1163 (Sulfanilamide salt)[7]Very strong and characteristic of the sulfonamide group.
S-N Stretch~910924–906[4]Confirms the sulfonamide backbone.
Alkyl Groups (-CH₃) C-H Asymmetric/Symmetric Stretch2960 - 28502870 - 2960 (general alkanes)[11]Crucial Identifier: Absence of these peaks would rule out the dimethyl structure.
C-H Bending~1465, ~1370~1465, ~1370 (general alkanes)[11]Confirms the presence of methyl groups.
Aromatic Ring Aromatic C-H Stretch~3100 - 30303100-3000[9]Confirms the aromatic system.
C=C In-Ring Stretch~1600, ~1500, ~14501600-1400[9]Characteristic skeletal vibrations of the benzene ring.

Visualizing the Analysis

A logical workflow is essential for reproducible and accurate FTIR analysis. The following diagram outlines the key steps from sample preparation to spectral interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Grind Sample with KBr Press Press into Pellet Prep->Press Homogenize BG Acquire Background Spectrum (Empty Chamber) Press->BG Place in Holder Sample Acquire Sample Spectrum BG->Sample Insert Pellet Process Baseline & ATR Correction Sample->Process Raw Spectrum Identify Identify Peak Positions (cm⁻¹) Process->Identify Compare Compare with Reference Data Identify->Compare Report Final Identification Compare->Report Confirm Structure

Caption: Experimental workflow for FTIR identification.

The following diagram illustrates the key regions of the infrared spectrum and where the characteristic peaks for 4-Amino-n,3-dimethylbenzenesulfonamide are expected to appear.

FTIR_Regions cluster_main FTIR Spectrum Regions for 4-Amino-n,3-dimethylbenzenesulfonamide cluster_groups Functional Groups Region1 3500-3300 cm⁻¹ N-H Stretches (Primary & Secondary Amine) Region2 3100-2850 cm⁻¹ Aromatic & Aliphatic C-H Stretches Region3 1650-1580 cm⁻¹ N-H Bending Region4 1345-1145 cm⁻¹ SO₂ Stretches (Asym & Sym) Region5 < 1000 cm⁻¹ Fingerprint Region (S-N Stretch, C-H Bends) NH2 Primary Amine (-NH₂) NH2->Region1 NH2->Region3 NHCH3 N-Methyl Sulfonamide (-SO₂NHCH₃) NHCH3->Region1 NHCH3->Region5 S-N CH3 Methyl (-CH₃) CH3->Region2 SO2 Sulfonyl (-SO₂-) SO2->Region4 Aryl Aromatic Ring Aryl->Region2

Caption: Key FTIR absorption regions for the target molecule.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol describes the potassium bromide (KBr) pellet method, a widely used technique for analyzing solid samples. The principle relies on dispersing the solid analyte in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent disk.

Trustworthiness of the Protocol: This method is self-validating. A high-quality spectrum will exhibit a flat baseline (high % transmittance) outside of absorption bands and show sharp, well-defined peaks. A poor-quality pellet (e.g., due to moisture or insufficient grinding) will result in broad, noisy peaks and a sloping baseline, immediately indicating a flawed measurement.

Materials:

  • 4-Amino-n,3-dimethylbenzenesulfonamide (analyte)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

  • Spatula

Methodology:

  • Preparation of the KBr Matrix:

    • Place a small amount (~150-200 mg) of dry, FTIR-grade KBr into an agate mortar.

    • Grind the KBr thoroughly with the pestle for 1-2 minutes to create a fine, uniform powder. This step is critical to reduce light scattering.

    • Causality Note: KBr is hygroscopic. Any absorbed water will introduce broad O-H absorption bands (~3400 cm⁻¹) and can interfere with N-H peak identification. Using desiccated KBr and minimizing exposure to air is crucial.

  • Sample Incorporation:

    • Add a very small amount of the analyte (approximately 1-2 mg) to the ground KBr in the mortar. The optimal sample-to-KBr ratio is about 1:100.

    • Expertise Note: Too much sample will cause total absorption (flat-topped peaks) and make the pellet opaque. Too little will result in weak, noisy signals.

    • Grind the mixture for another 2-3 minutes until it is a homogenous, fine powder. Incomplete mixing is a common source of poor spectral quality.

  • Pressing the Pellet:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent disk.

    • Release the pressure and carefully extract the die. Disassemble the die to retrieve the KBr pellet. A good pellet is thin and clear.

  • Data Acquisition:

    • Place the empty pellet holder into the FTIR spectrometer's sample compartment.

    • Acquire a background spectrum. This measures the absorbance of the instrument's atmosphere (CO₂, H₂O) and will be automatically subtracted from the sample spectrum.

    • Place the KBr pellet into the holder and return it to the sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should show % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).

    • Use the spectrometer software to identify the wavenumbers of the major absorption peaks.

    • Compare the observed peak positions with the expected values detailed in the comparative table above to confirm the identity of 4-Amino-n,3-dimethylbenzenesulfonamide.

Conclusion

FTIR spectroscopy provides a powerful and definitive method for the identification of 4-Amino-n,3-dimethylbenzenesulfonamide. By systematically analyzing the characteristic stretching and bending vibrations of its constituent functional groups—the primary aromatic amine, the N-methyl sulfonamide, the aromatic ring, and the methyl groups—a unique spectral fingerprint can be obtained. The key distinguishing features for this specific molecule are the simultaneous presence of (1) dual N-H stretches for the primary amine, (2) a single N-H stretch for the secondary N-methyl sulfonamide, (3) strong aliphatic C-H stretches, and (4) the intense, characteristic SO₂ asymmetric and symmetric absorption bands. When combined with the robust KBr pellet preparation protocol and a comparative analysis against known sulfonamides, this guide equips researchers with the necessary tools to confidently verify the structure and purity of their compound.

References

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 44-52.

  • ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines. Request PDF.

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 58(10), 967-973.

  • PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 620-622.

  • ResearchGate. (2022). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. Scientific Diagram.

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Publishing.

  • International Journal of ChemTech Research. (2015). Vibational Spectroscopic, Molecular Structure and HOMO, LUMO Studies of Sulfanilamide by Density Functional Method. sphinxsai.com.

  • Journal of University of Babylon for Pure and Applied Sciences. (2021). Synthesis of sulfa drug complexes and study as topical agents.

  • Science Alert. (2019). Growth, Structural, Vibrational, Optical and Antibacterial Activity Studies on 4-Sulfamoylanilinium Chloride Semi-Organic Single Crystal. Trends in Applied Sciences Research, 14, 15-25.

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes.

  • PubChem. (n.d.). 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information.

  • National Center for Biotechnology Information. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC.

  • MDPI. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Molecules, 27(10), 3144.

  • ResearchGate. (n.d.). FTIR spectrum of DMC. Scientific Diagram.

  • ResearchGate. (n.d.). Ab initio calculations and vibrational structure of sulfanilamide.

  • BenchChem. (2025). A Comparative Guide to Functional Group Identification in 2,4-Dimethyl-1-heptene using FTIR Spectroscopy.

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

  • Sigma-Aldrich. (n.d.). 4-amino-N,N-dimethyl-benzenesulfonamide.

  • BenchChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide.

  • International Journal of Biological & Medical Research. (2025). Functional Group Profiling of Medicinal Plants using FTIR Spectroscopy.

  • ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. Scientific Diagram.

  • SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum.

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

  • Science.gov. (n.d.). ftir spectra analysis: Topics.

  • PubChem. (n.d.). 3-Amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride. National Center for Biotechnology Information.

  • National Center for Biotechnology Information. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. PMC.

  • ResearchGate. (n.d.). The (FTIR) Spectrum of 4-aminoantipyrine. Scientific Diagram.

  • Fluorochem. (n.d.). 3-Amino-4-hydroxy-N-methylbenzenesulfonamide.

Sources

A Senior Application Scientist's Guide to Establishing Reference Standards for Aminodimethylbenzenesulfonamide Isomers in Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a study is fundamentally reliant on the quality of its starting materials. A well-characterized reference standard is the cornerstone of analytical method validation, impurity profiling, and overall quality control (QC). This guide provides an in-depth, experience-driven approach to establishing and qualifying reference standards for aminodimethylbenzenesulfonamide isomers, a class of compounds often used as intermediates in pharmaceutical synthesis.

A preliminary note on nomenclature: The query for "4-Amino-n,3-dimethylbenzenesulfonamide" is chemically ambiguous. This guide will focus on the well-defined and commercially available isomer, 4-Amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7) , while also drawing comparisons with other isomers such as 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7) to provide a comprehensive framework.

The Reference Standard Landscape: Navigating the Scarcity of Official Standards

In pharmaceutical development, reference standards are typically sourced from pharmacopeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP).[1][2][3] These official standards are exhaustively characterized and provide legal and scientific traceability. However, for many chemical intermediates, including isomers of aminodimethylbenzenesulfonamide, such official standards do not exist.

A survey of commercial suppliers reveals that materials like 4-Amino-N,N-dimethylbenzenesulfonamide are often sold for research purposes with limited analytical data, sometimes on an "as-is" basis.[4] This places the onus of comprehensive characterization and qualification squarely on the end-user. The solution is the establishment of an in-house Primary Reference Standard (PRS), a concept supported by guidelines such as ISO Guide 80, "Guidance for the In-House Preparation of Quality Control Materials."[5] A PRS, when properly characterized, becomes the internal benchmark against which all working standards and production batches are measured.[6][7]

Comparative Analysis of Commercial Starting Materials

The first step in establishing a reference standard is to source the highest purity material available. The table below compares commercially available grades of two relevant isomers. This comparison underscores the variability in supplier-provided data and highlights why independent verification is non-negotiable.

Parameter 4-Amino-N,N-dimethylbenzenesulfonamide 5-Amino-2-methylbenzenesulfonamide Justification & Scientific Insight
CAS Number 1709-59-7[8][9]6973-09-7[10]Unambiguous identification is the first critical step.
Molecular Formula C₈H₁₂N₂O₂S[8][9]C₇H₁₀N₂O₂S[10]Confirms the elemental composition.
Stated Purity Typically 95% to >98% (Often unspecified method)[11]Typically ≥95.0% to >98.0% (HPLC)[12]The analytical method for purity is crucial. HPLC is a common and reliable technique.[13] A lack of specified method is a red flag requiring rigorous in-house testing.
Appearance White to light yellow powder or crystals[11]Pale cream to light orange powder[12]Visual inspection can be a preliminary indicator of impurities or degradation.
Melting Point Approx. 168-173 °C[9][11]Approx. 163-172 °C[12]A sharp melting range is indicative of high purity. A broad range suggests the presence of impurities.
Supplier Data Often limited; some suppliers explicitly state no analytical data is collected.[4]More consistently provided with HPLC purity.[12]The level of supplier characterization dictates the extent of in-house validation required.

Workflow for Establishing an In-house Primary Reference Standard

The creation of a Primary Reference Standard is a meticulous process that ensures the material is authentic, pure, and stable. This workflow is designed to be a self-validating system, employing orthogonal (different and independent) analytical techniques to build a comprehensive quality profile.

cluster_0 Phase 1: Material Selection & Preparation cluster_1 Phase 2: Characterization & Purity cluster_2 Phase 3: Certification & Management A Source Candidate Material (Highest Purity Available) B Homogenize the Batch A->B C Perform Preliminary Screen (e.g., TLC, DSC, HPLC) B->C D Decision: Purity Sufficient? C->D E Purify Candidate Material (e.g., Recrystallization) D->E No F Structural Identification (NMR, MS, IR, EA) D->F Yes E->B Re-homogenize G Purity by Primary Method (e.g., HPLC Area %) F->G H Orthogonal Purity Methods (e.g., qNMR, GC, Titration) G->H Confirm I Identify & Quantify Impurities (LC-MS, Prep-HPLC) G->I J Determine Volatile Content (LOD, Karl Fischer) K Measure Non-Volatile Residue (Residue on Ignition) J->K L Calculate Final Purity (Mass Balance Approach) K->L M Prepare Certificate of Analysis (CoA) L->M N Establish Storage Conditions & Initiate Stability Study M->N O Define Retest Date N->O

Caption: Workflow for In-House Primary Reference Standard (PRS) Establishment.

Experimental Protocols

The identity of the candidate material must be unequivocally confirmed. This is not merely a check; it is the foundation of the standard.

  • Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR):

    • Rationale: NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. It is a primary method for structural elucidation.

    • Procedure:

      • Dissolve 5-10 mg of the candidate material in a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

      • Process the data and compare the observed chemical shifts, coupling constants, and integration values with the expected structure of 4-Amino-N,N-dimethylbenzenesulfonamide. The data should be consistent with published literature or theoretical predictions.[8]

  • Mass Spectrometry (MS):

    • Rationale: MS provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.

    • Procedure:

      • Prepare a dilute solution (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol/water).

      • Analyze using an LC-MS system with Electrospray Ionization (ESI) in positive mode.

      • Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z (for C₈H₁₂N₂O₂S, the expected monoisotopic mass is 200.06).[8] High-resolution MS (e.g., TOF or Orbitrap) should be used to confirm the elemental composition.

  • Infrared Spectroscopy (FTIR):

    • Rationale: FTIR identifies the functional groups present in the molecule (e.g., N-H stretches of the amine, S=O stretches of the sulfonamide).

    • Procedure:

      • Analyze a small amount of the solid sample using an FTIR spectrometer with an ATR accessory.

      • Identify characteristic absorption bands and compare them to known spectra for sulfonamides.

HPLC is the workhorse for purity assessment in pharmaceutical QC.[13] A robust, stability-indicating method should be developed and validated.

  • Rationale: This reverse-phase HPLC method separates the main compound from potential process-related impurities and degradation products based on polarity. Area normalization provides a quantitative measure of purity.

  • Method Parameters (starting point for 4-Amino-N,N-dimethylbenzenesulfonamide):

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.[14]

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the candidate material in a suitable diluent (e.g., Methanol/Water 50:50) to a concentration of approximately 0.5 mg/mL.

    • Analysis: Inject the solution onto the calibrated HPLC system.

    • Data Processing: Integrate all peaks detected. Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Validation: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is fit for purpose. Potential impurities should be identified to ensure they are separated from the main peak.[15]

The Power of Orthogonal Methods: A Self-Validating System

Relying on a single method for purity can be misleading. An impurity might co-elute with the main peak in HPLC or be non-responsive to the detector. Therefore, using orthogonal (different principle) methods is critical for trustworthiness.

Purity Purity Assessment HPLC HPLC-UV (Chromatographic Separation) Purity->HPLC Primary Method GC Gas Chromatography (GC-FID) (Volatility-based Separation) Purity->GC Orthogonal Method 1 qNMR Quantitative NMR (qNMR) (Absolute Molar Quantity) Purity->qNMR Orthogonal Method 2 Titr Titration (Functional Group Reactivity) Purity->Titr Orthogonal Method 3

Sources

Elemental analysis results for 4-Amino-n,3-dimethylbenzenesulfonamide confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Validating 4-Amino-N,3-dimethylbenzenesulfonamide: Elemental Analysis vs. Orthogonal Methods

Executive Summary: The Role of Elemental Analysis in Sulfonamide Confirmation

In the high-stakes environment of drug development and intermediate synthesis, the structural confirmation of 4-Amino-N,3-dimethylbenzenesulfonamide (Molecular Formula: C₈H₁₂N₂O₂S ) requires a multi-faceted analytical approach. While modern spectroscopic techniques like NMR and HRMS provide detailed structural insights, Elemental Analysis (EA) —specifically Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) combustion analysis—remains the "gold standard" for establishing absolute bulk purity and validating empirical formulas.

This guide objectively compares the performance of Elemental Analysis against quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) for this specific sulfonamide derivative. It provides theoretical benchmarks, experimental protocols, and a decision-making framework for researchers.

Technical Profile: 4-Amino-N,3-dimethylbenzenesulfonamide

Before validation, the theoretical baseline must be established.[1] This compound is a substituted benzenesulfonamide often used as a pharmaceutical intermediate.

Chemical Structure & Theoretical Composition

  • IUPAC Name: 4-Amino-N,3-dimethylbenzenesulfonamide

  • Molecular Formula: C₈H₁₂N₂O₂S[2]

  • Molecular Weight: 200.26 g/mol [2]

Table 1: Theoretical Elemental Composition (Target Values)

ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (+/- 0.4%)
Carbon (C) 896.0947.98% 47.58% – 48.38%
Hydrogen (H) 1212.106.04% 5.64% – 6.44%
Nitrogen (N) 228.0113.99% 13.59% – 14.39%
Sulfur (S) 132.0616.01% 15.61% – 16.41%
Oxygen (O) 232.0015.98% Calculated by difference

Expert Insight: Sulfonamides are prone to forming hydrates. A deviation in Carbon content >0.5% often indicates trapped solvent or moisture, which EA detects immediately but MS might miss.

Comparative Analysis: EA vs. NMR vs. HPLC

Why perform Elemental Analysis when NMR exists? The following comparison highlights the distinct "causality" of each method—what they actually measure and where they fail.

Table 2: Method Performance Comparison for Sulfonamide Purity

FeatureElemental Analysis (CHNS) Quantitative NMR (qNMR) HPLC (UV-Vis)
Primary Output Absolute mass fraction of elements.Molar ratio of protons/carbons.Relative absorbance of eluted peaks.
Purity Scope Bulk Purity: Detects water, inorganic salts, and non-chromophoric impurities.Structural Purity: Excellent for organic impurities; blind to inorganics.Chromatographic Purity: Excellent for related organic substances; blind to salts/solvents.
Sample Requirement 2–5 mg (Destructive).5–20 mg (Non-destructive).<1 mg (Non-destructive).
Critical Blind Spot Cannot distinguish isomers (e.g., N,N-dimethyl vs. N,3-dimethyl).Signal overlap; requires internal standard.Response factors vary; requires reference standards.
Validation Status Required by many top-tier journals for new compounds.Gaining acceptance as a standalone purity assay.Standard for routine QC, not structure confirmation.

Experimental Protocol: Validating C₈H₁₂N₂O₂S

This protocol ensures a self-validating workflow. The critical step for sulfonamides is pre-analysis drying , as the amide moiety can hydrogen-bond with atmospheric water, skewing Hydrogen and Nitrogen results.

Phase 1: Sample Preparation (The "Drying" Variable)
  • Recrystallization: Ensure the sample is recrystallized (typically from Ethanol/Water) to remove synthesis byproducts.

  • Vacuum Drying: Place 50 mg of the sample in a vacuum oven at 50°C for 4 hours.

    • Why? Removes surface moisture.

    • Caution: Do not exceed the melting point (approx. 140–145°C for similar derivatives) to avoid decomposition.

  • Desiccator Storage: Cool in a desiccator with P₂O₅ to prevent re-absorption of humidity.

Phase 2: Combustion Analysis (CHNS Mode)
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Carrier Gas: Helium (99.999% purity).

  • Oxidation Furnace: 950°C (Ensures complete combustion of the sulfonamide sulfur).

  • Standard: Sulfanilamide (Reference Standard) – structurally similar, ensuring the combustion characteristics match the analyte.

Phase 3: Data Interpretation
  • Calculate Delta:

    
    
    
  • Pass Criteria:

    
     for C, H, N.
    
  • Fail Analysis:

    • High H, Low C/N: Sample is wet (Hydrate). Recalculate for

      
      .
      
    • Low C, H, N (Proportional): Inorganic contamination (e.g., Sodium salts from synthesis).

    • High C: Solvent entrapment (e.g., Ethanol/Toluene).

Visualization: Validation Workflow

The following diagram illustrates the logical flow for confirming the identity of 4-Amino-N,3-dimethylbenzenesulfonamide, integrating EA with orthogonal methods.

ValidationWorkflow Input Crude 4-Amino-N,3-dimethyl benzenesulfonamide Purification Recrystallization & Vacuum Drying (50°C) Input->Purification AnalysisSplit Split Sample Purification->AnalysisSplit EA_Step Elemental Analysis (CHNS) Combustion @ 950°C AnalysisSplit->EA_Step NMR_Step 1H NMR (DMSO-d6) Structural Check AnalysisSplit->NMR_Step Data_Eval Compare Results vs. Theoretical C8H12N2O2S EA_Step->Data_Eval NMR_Step->Data_Eval Pass PASS: EA within +/- 0.4% NMR confirms Isomer Data_Eval->Pass Match Fail_Hydrate FAIL: High H, Low C (Suspect Hydrate) Data_Eval->Fail_Hydrate Dev > 0.4% Fail_Inorganic FAIL: Low C,H,N (Suspect Salt/Ash) Data_Eval->Fail_Inorganic Values Low Fail_Hydrate->Purification Re-dry

Figure 1: Integrated analytical workflow for validating sulfonamide purity. Note the feedback loop for re-drying samples if EA results indicate hydration.

References

  • National Institutes of Health (NIH). (2022). Chemists Debate the Value of Elemental Analysis. PubMed Central. Available at: [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]

  • PubChem. (2025).[3] 4-Amino-3-methylbenzenesulfonamide (Related Structure Data). National Library of Medicine. Available at: [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. Molbank. Available at: [Link]

Sources

A Comparative Guide to the Chromatographic Purity Assessment of 4-Amino-n,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a compound such as 4-Amino-n,3-dimethylbenzenesulfonamide, a sulfonamide derivative with potential therapeutic applications, a rigorous assessment of its purity is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of various chromatographic techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present illustrative experimental data, and discuss the validation of these methods in line with regulatory expectations.

The Criticality of Purity for 4-Amino-n,3-dimethylbenzenesulfonamide

4-Amino-n,3-dimethylbenzenesulfonamide, with the chemical structure shown below, belongs to the sulfonamide class of compounds, which are known for their antimicrobial properties. Impurities in the final API can originate from starting materials, by-products of the synthesis, or degradation products. These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are required to detect and quantify any potential impurities.

Chemical Structure of 4-Amino-n,3-dimethylbenzenesulfonamide

Figure 1. Chemical structure of 4-Amino-n,3-dimethylbenzenesulfonamide.

Comparative Analysis of Chromatographic Techniques

The choice of an analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis (e.g., speed, sensitivity, and quantitation). Here, we compare the most commonly employed chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), along with a brief overview of emerging techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Testing

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like 4-Amino-n,3-dimethylbenzenesulfonamide.[1][2] Its versatility, high resolution, and quantitative accuracy make it the gold standard.

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For sulfonamides, reversed-phase HPLC (RP-HPLC) is typically the method of choice, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.[2] To develop such a method for 4-Amino-n,3-dimethylbenzenesulfonamide, forced degradation studies are essential.[3][4] These studies involve subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in diluent (e.g., Acetonitrile/Water) injection Inject onto RP-HPLC system prep->injection separation Isocratic/Gradient Elution (C18 column) injection->separation detection UV Detection at λmax separation->detection integration Integrate peak areas detection->integration calculation Calculate % Purity and Related Substances integration->calculation

Figure 2. General workflow for HPLC purity assessment.

Illustrative HPLC Method Parameters:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like sulfonamides.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)The organic modifier (acetonitrile) controls the elution strength, while the acidic buffer suppresses the ionization of the amine group, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV at 254 nmAromatic sulfonamides exhibit strong UV absorbance, allowing for sensitive detection.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Hypothetical Performance Data:

Validation ParameterResultAcceptance Criteria (as per ICH Q2(R1))[1][5]
Specificity No interference from placebo and degradation productsBaseline resolution > 2.0
Linearity (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 2.0%≤ 2.0%
LOD 0.01%Reportable
LOQ 0.03%Reportable and quantifiable with acceptable accuracy and precision

Advantages of HPLC:

  • High resolution and efficiency.

  • Suitable for non-volatile and thermally labile compounds.

  • Excellent for quantitative analysis.

  • Well-established and widely available.[2]

Limitations of HPLC:

  • Requires the use of solvents, which can be costly and environmentally unfriendly.

  • Analysis times can be longer compared to other techniques.

Gas Chromatography (GC): A Viable Alternative for Volatile Impurities

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1] While 4-Amino-n,3-dimethylbenzenesulfonamide itself is not sufficiently volatile for direct GC analysis, this technique is invaluable for the determination of volatile impurities, such as residual solvents from the manufacturing process. For the analysis of the API itself, derivatization to increase its volatility would be necessary.

Principle: GC separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Experimental Protocol: Headspace GC for Residual Solvents

gc_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep Place sample in headspace vial with appropriate solvent incubation Incubate at controlled temperature prep->incubation injection Inject headspace vapor onto GC incubation->injection separation Separation on a capillary column injection->separation detection FID or MS Detection separation->detection identification Identify peaks by retention time detection->identification quantification Quantify using external/internal standards identification->quantification

Figure 3. Workflow for Headspace GC analysis of residual solvents.

Advantages of GC:

  • High separation efficiency.

  • Excellent for the analysis of volatile compounds.

  • Sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[1]

Limitations of GC:

  • Not suitable for non-volatile or thermally labile compounds without derivatization.

  • Derivatization can add complexity and potential for error to the analysis.

Thin-Layer Chromatography (TLC): A Simple and Rapid Screening Tool

TLC is a simple, rapid, and cost-effective chromatographic technique that is well-suited for qualitative and semi-quantitative analysis.[6][7] It is often used as a preliminary screening tool to assess the purity of a sample and to monitor the progress of chemical reactions.

Principle: TLC separates components based on their differential adsorption onto a thin layer of adsorbent material (e.g., silica gel) coated on a plate.[6]

Experimental Protocol: TLC for Impurity Spotting

Illustrative TLC Method Parameters:

ParameterConditionRationale
Stationary Phase Silica gel 60 F254A common polar stationary phase suitable for separating a wide range of organic compounds.
Mobile Phase Ethyl Acetate:Hexane (1:1 v/v)A solvent system of intermediate polarity that can be adjusted to achieve optimal separation.
Detection UV light at 254 nm and/or staining reagent (e.g., ninhydrin)UV visualization is suitable for UV-active compounds. Ninhydrin can be used to detect primary and secondary amines.

Advantages of TLC:

  • Simple, rapid, and inexpensive.

  • Multiple samples can be analyzed simultaneously.

  • Requires minimal sample preparation.

Limitations of TLC:

  • Lower resolution and sensitivity compared to HPLC and GC.

  • Less suitable for quantitative analysis.

Emerging and Alternative Techniques

While HPLC, GC, and TLC are the most common techniques, other methods offer unique advantages for the purity assessment of sulfonamides.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically carbon dioxide) as the mobile phase.[8][9] It offers faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption.[10][11] SFC is particularly well-suited for the separation of chiral compounds and can be a powerful tool for impurity profiling.

  • Capillary Electrophoresis (CE): CE separates components based on their differential migration in an electric field.[12][13][14] It offers high separation efficiency and requires very small sample volumes. CE can be an excellent orthogonal technique to HPLC for confirming purity results.[15]

Conclusion: A Multi-faceted Approach to Purity Assessment

The comprehensive purity assessment of 4-Amino-n,3-dimethylbenzenesulfonamide necessitates a multi-faceted approach, leveraging the strengths of various chromatographic techniques. RP-HPLC stands out as the primary method for quantitative purity determination and the development of a stability-indicating assay. GC is indispensable for the control of volatile impurities, particularly residual solvents. TLC serves as a rapid and valuable screening tool. Emerging techniques like SFC and CE offer orthogonal and often more efficient separation capabilities.

The selection and validation of the appropriate analytical methods, guided by a thorough understanding of the molecule's properties and potential impurities, are critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and implementing a robust purity assessment strategy for 4-Amino-n,3-dimethylbenzenesulfonamide and other related sulfonamide compounds.

References

  • Waters Corporation. A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Stressed Pharmaceutical Drug Substance. Available from: [Link].

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2017). Method optimization for drug impurity profiling in supercritical fluid chromatography: Application to a pharmaceutical mixture. Journal of Chromatography A, 1526, 134-143. Available from: [Link].

  • Welch, C. J., Wu, N., Biba, M., Hartman, R., Brkovic, B., & Schafer, W. (2010). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. LCGC North America, 28(2). Available from: [Link].

  • Grand-Guillaume Perrenoud, A., Veuthey, J. L., & Guillarme, D. (2014). Supercritical fluid chromatography in pharmaceutical analysis. Journal of Chromatography A, 1362, 288-300. Available from: [Link].

  • Płotka-Wasylka, J., & Namieśnik, J. (2019). Impurity Profiling and Supercritical Fluid Chromatography. In Supercritical Fluid Chromatography. IntechOpen. Available from: [Link].

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link].

  • Molnár, I. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. Available from: [Link].

  • Flurer, C. L. (2009). Analysis of Sulfonamides by Capillary Electrophoresis. Current Pharmaceutical Analysis, 5(1), 1-13. Available from: [Link].

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link].

  • Jia, Q., Gan, T., & Liang, J. (2017). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. Molecules, 22(6), 999. Available from: [Link].

  • Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). Analysis of sulfonamides by capillary electrophoresis. Critical Reviews in Analytical Chemistry, 43(1), 23-40. Available from: [Link].

  • Guo, L., Xiao, D., & Choi, M. M. F. (2014). Determination of Sulfonamides in Chicken Liver by Capillary Electrophoresis with an In-Column Fiber-Optic LED-Induced Fluorescence Detector. American Laboratory. Available from: [Link].

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link].

  • Patil, S., & Bhinge, S. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available from: [Link].

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences and Research, 14(5), 2269-2280. Available from: [Link].

  • Jia, Q., Gan, T., & Liang, J. (2017). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. Molecules, 22(6), 999. Available from: [Link].

  • Shintani, H. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link].

  • Patil, S., & Bhinge, S. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available from: [Link].

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link].

  • MPL Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). Available from: [Link].

  • Kulkarni, S. K., & G, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-167. Available from: [Link].

  • Singh, R., & Rehman, Z. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. Available from: [Link].

  • Patil, S., & Bhinge, S. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available from: [Link].

  • SIELC Technologies. (2018). 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide. Available from: [Link].

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Available from: [Link].

  • CR Subscription Agency. (2021). Thin Layer Chromatography of Amino Acids. Available from: [Link].

  • Scribd. (n.d.). Amino Acid Separation via TLC. Available from: [Link].

  • Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(12), 1857-1877. Available from: [Link].

  • Borisov, R., et al. (2019). Visualized TLC chromatogram of separated substances 4‐aminophenol, 2‐phenylethylamine, 1‐hexylamine recorded using AT‐graphite‐glycerol composite matrix (build using corresponding characteristic ions). Journal of Separation Science, 42(21), 3295-3302. Available from: [Link].

  • SIELC Technologies. (2018). Benzenesulfonamide, 4-amino-N,N-dimethyl-. Available from: [Link].

  • Organic Chemistry at the University of Colorado Boulder. (n.d.). TLC of aminoacids and short peptides. Available from: [Link].

  • CAT GmbH. (n.d.). Determination of optical purity of amino acids amino acid derivatives and peptides. Available from: [Link].

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7849-7859. Available from: [Link].

  • Delgado-Povedano, M. M., et al. (2012). Gas Chromatography-Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. Journal of Agricultural and Food Chemistry, 60(10), 2456-2463. Available from: [Link].

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-n,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Amino-n,3-dimethylbenzenesulfonamide (CAS No. 1709-59-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory principles, empowering you to manage this chemical waste with confidence and precision.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

4-Amino-n,3-dimethylbenzenesulfonamide, an aromatic sulfonamide, presents a specific hazard profile that dictates its handling and disposal requirements. Understanding these intrinsic properties is the first step in a robust safety protocol.

According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H302: Harmful if swallowed: This indicates acute oral toxicity. Ingestion can lead to adverse health effects, necessitating immediate medical attention.

  • H317: May cause an allergic skin reaction: As a skin sensitizer, repeated dermal contact can lead to an allergic response in susceptible individuals.

The compound is designated with the GHS07 pictogram, signifying it as a substance that can cause less severe, but still significant, health effects. Furthermore, its German water hazard class is WGK 3, indicating it is severely hazardous to water. This ecotoxicity is a critical driver for preventing its release into the environment through drains or as general refuse.

Chemically, as an aromatic amine and a sulfonamide, it is prudent to consider potential incompatibilities. It should not be mixed with strong oxidizing agents, acids, or acid chlorides, as this could lead to vigorous and potentially hazardous reactions[1][2].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-Amino-n,3-dimethylbenzenesulfonamide for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and potential sensitization, as indicated by the H317 hazard statement.
Eye Protection Safety glasses with side-shields or safety goggles.To protect eyes from accidental splashes of solutions or contact with the solid powder.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Not typically required for handling small quantities in a well-ventilated area. Use a fume hood for bulk amounts.The compound is a solid with low volatility. A fume hood mitigates inhalation risk when handling larger quantities or creating dust.
Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 4-Amino-n,3-dimethylbenzenesulfonamide is that it must be managed as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste bins[1][3]. The approved method is disposal via a licensed waste disposal contractor, typically through incineration at a permitted facility[1].

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The original product container is often a suitable choice if it is in good condition[4]. Otherwise, a high-density polyethylene (HDPE) container is recommended for solid waste.

  • Collect the Waste:

    • Solid Waste: Carefully transfer any unwanted solid 4-Amino-n,3-dimethylbenzenesulfonamide into the designated waste container. Avoid creating dust.

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, spill cleanup materials) should also be placed in this container.

  • Maintain Chemical Compatibility: Do not mix this waste with incompatible materials such as strong acids or oxidizing agents within the same container[1][2].

Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel, including waste management staff.

  • Attach a Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first particle of waste is added.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Amino-n,3-dimethylbenzenesulfonamide" and its CAS number "1709-59-7."

    • An accurate list of all components and their approximate percentages if it is a mixed waste.

    • The relevant hazard characteristics (e.g., "Toxic," "Sensitizer").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

  • Store in a Designated Area: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when waste is being added.

  • Contact Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is responsible for the management of hazardous waste. They will have a specific procedure for requesting a waste pickup.

  • Schedule a Pickup: Follow your institutional procedure to schedule a pickup of the full waste container. EHS personnel or their designated hazardous waste contractor will then transport the waste for final disposal.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed in Section 2.

  • Contain the Spill:

    • For Solids: Gently sweep up the solid material to avoid generating dust. Use a plastic dustpan and scoop.

    • For Solutions: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect the Material: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Clean the Area: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Dispose of Waste: Label the waste container as described in Section 3 and arrange for its disposal through your EHS department.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Amino-n,3-dimethylbenzenesulfonamide.

DisposalWorkflow Disposal Workflow for 4-Amino-n,3-dimethylbenzenesulfonamide cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste (Unused product, contaminated items) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (e.g., HDPE, Original Container) B->C D Collect Waste (Avoid dust, segregate incompatibles) C->D E Securely Seal and Label Container (Hazardous Waste Label, full details) D->E F Store in Designated Satellite Area (Secondary Containment) E->F G Contact Institutional EHS Office F->G H Schedule Waste Pickup G->H I Waste collected by authorized personnel for incineration/final disposal H->I

Caption: Decision workflow for handling and disposing of 4-Amino-n,3-dimethylbenzenesulfonamide waste.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-m-cresol.
  • Centurion University of Technology and Management. (n.d.). INCOMPATIBILITIES. CUTM Courseware.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: 3-Amino-4-hydroxybenzenesulfonic Acid.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 4-Amino-3-methoxybenzenesulfonamide. Retrieved from a guide on a structurally similar compound.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.